6-Chloro-7-deazaguanine
Description
Propriétés
IUPAC Name |
4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-4-3-1-2-9-5(3)11-6(8)10-4/h1-2H,(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVLSUIQHWGALQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=NC(=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415906 | |
| Record name | 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84955-31-7 | |
| Record name | 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-Chloro-7-deazaguanine: Chemical Structure, Properties, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-7-deazaguanine is a heterocyclic compound belonging to the pyrrolo[2,3-d]pyrimidine class of molecules. As a derivative of 7-deazaguanine (B613801), it is an analog of the natural purine (B94841) base guanine, with the nitrogen atom at position 7 replaced by a carbon atom. This modification significantly alters its electronic properties and potential for biological interactions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known biological context of this compound. It is intended to serve as a valuable resource for researchers in medicinal chemistry, chemical biology, and drug discovery who may utilize this compound as a chemical intermediate or a reference compound in their studies.
Chemical Structure and Properties
This compound, with the IUPAC name 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is a chlorinated derivative of 7-deazaguanine.[1] The core of the molecule is a pyrrolo[2,3-d]pyrimidine bicyclic system. The presence of a chlorine atom at the 6-position and an amino group at the 2-position are key functional features that dictate its reactivity and potential biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 84955-31-7 | [1][2][3][4][5] |
| Molecular Formula | C₆H₅ClN₄ | [1][3][4][5] |
| Molecular Weight | 168.58 g/mol | [1][3][4] |
| Melting Point | 215-220 °C | |
| Boiling Point | 472.3 °C at 760 mmHg (Predicted) | |
| Appearance | Solid | |
| Purity | ≥97% | |
| Storage | -20°C, stored under nitrogen | |
| IUPAC Name | 2-amino-4-chloropyrrolo[2,3-d]pyrimidine | [1] |
| SMILES | C1=CNC2=C1C(=NC(=N2)N)Cl | [6] |
| InChI Key | VIVLSUIQHWGALQ-UHFFFAOYSA-N |
Synthesis
While a specific, detailed, and publicly available experimental protocol for the direct synthesis of this compound is not extensively documented in the provided search results, its synthesis can be inferred from the preparation of its structural isomer, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, and related 7-deazapurine analogs. The synthesis of the pyrrolo[2,3-d]pyrimidine core generally involves the construction of the pyrimidine (B1678525) ring followed by the annulation of the pyrrole (B145914) ring.
A plausible synthetic approach would start from a substituted pyrimidine precursor. For instance, a common strategy involves the use of a 4,6-diaminopyrimidine (B116622) derivative which can be cyclized with a three-carbon synthon to form the pyrrole ring. Subsequent chlorination at the 6-position would yield the final product.
One patented method for a related isomer involves the following conceptual steps:
-
Preparation of a substituted pyrimidine: This can be achieved through the condensation of a cyanoacetate (B8463686) derivative with a source of the amidine functionality.
-
Cyclization to form the pyrrolo[2,3-d]pyrimidine core: The pyrimidine from the previous step is reacted with a suitable reagent, such as chloroacetaldehyde, to form the fused pyrrole ring.
-
Chlorination: The resulting 7H-pyrrolo[2,3-d]pyrimidin-4-ol is then chlorinated using a reagent like phosphorus oxychloride (POCl₃) to introduce the chlorine atom at the 4-position (in the case of the isomer). A similar strategy could be adapted to achieve chlorination at the 6-position of the 7-deazaguanine core.
It is important to note that the synthesis of substituted 7-deazapurines can be challenging due to regioselectivity issues and the reactivity of the heterocyclic system.
Biological Activity and Mechanism of Action
This compound has been investigated for its activity as a kinase inhibitor. Specifically, it has been characterized as an inactive molecule with respect to the IκB kinase (IKK) isoforms, IKKα and IKKβ.[2][7][8] The reported inhibitory constant (Ki) for both IKKα and IKKβ is greater than 30 μM.[2][7][8] This lack of potent inhibitory activity suggests that this compound can serve as a negative control in studies involving IKK inhibitors or as a starting scaffold for the development of more potent analogs.
The IKK complex is a central regulator of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][9] This pathway plays a critical role in regulating immune and inflammatory responses, cell survival, and proliferation.[9] There are two major NF-κB signaling pathways: the canonical and the non-canonical pathways.
-
Canonical NF-κB Pathway: This pathway is primarily activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNFα) and interleukin-1 (IL-1).[1][10] Activation of the IKK complex, which consists of the catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO (NF-κB essential modulator), leads to the phosphorylation and subsequent degradation of IκB proteins.[10] This releases the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of target genes.[11] IKKβ is considered the critical kinase in the canonical pathway.[7]
-
Non-canonical NF-κB Pathway: This pathway is activated by a subset of TNFR superfamily members, such as BAFF-R and CD40.[11][12] It is dependent on the activation of NF-κB-inducing kinase (NIK), which then activates an IKKα homodimer.[13] This leads to the phosphorylation and processing of p100 to p52, resulting in the nuclear translocation of p52/RelB heterodimers.[10][11]
Given that this compound is a weak inhibitor of both IKKα and IKKβ, it is not expected to significantly modulate either the canonical or non-canonical NF-κB pathways at typical screening concentrations.
Signaling Pathway Diagrams
Caption: Canonical NF-κB Signaling Pathway.
Caption: Non-canonical NF-κB Signaling Pathway.
Experimental Protocols
General Synthesis of a 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Illustrative Example)
This protocol is adapted from a patented method for a structural isomer and should be considered as a general guideline that would require optimization for the synthesis of this compound.
Step 1: Synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-ol
-
To a solution of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol in a suitable solvent (e.g., aqueous acid), heat the reaction mixture to reflux.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture and isolate the product by filtration.
-
Wash the solid with water and dry under vacuum to yield 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Step 2: Chlorination to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Suspend 7H-pyrrolo[2,3-d]pyrimidin-4-ol in phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux and maintain the temperature for several hours.
-
After the reaction is complete, cool the mixture and carefully quench the excess POCl₃ by pouring it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium hydroxide (B78521) or ammonium (B1175870) hydroxide) while keeping the temperature low.
-
The product will precipitate out of the solution. Isolate the solid by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization or column chromatography.
IKKα/β Kinase Inhibition Assay (General Protocol)
This protocol describes a typical in vitro kinase assay to determine the inhibitory activity of a compound against IKKα and IKKβ.
Materials:
-
Recombinant human IKKα and IKKβ enzymes
-
IKK substrate (e.g., IκBα peptide)
-
ATP (adenosine triphosphate), including radiolabeled [γ-³²P]ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100)
-
Test compound (this compound) dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper or membrane
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the kinase assay buffer, the IKK substrate, and the diluted test compound.
-
Add the IKKα or IKKβ enzyme to initiate the pre-incubation. Incubate for a short period at room temperature.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.
-
Allow the reaction to proceed at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with a wash buffer (e.g., dilute phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Dry the phosphocellulose paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control and determine the IC₅₀ or Ki value.
Experimental Workflow Diagram
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion
This compound is a valuable chemical entity for researchers in the fields of medicinal chemistry and chemical biology. Its well-defined structure and physicochemical properties make it a useful building block for the synthesis of more complex molecules, including potential therapeutic agents. While it demonstrates weak inhibitory activity against IKKα and IKKβ, its characterization as an "inactive" compound provides a crucial baseline for structure-activity relationship studies and serves as an excellent negative control. The information and protocols provided in this technical guide are intended to facilitate further research and application of this compound in various scientific endeavors. Further investigation into its synthesis and a broader screening against other biological targets may reveal additional applications for this compound.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Scholarly Article or Book Chapter | IKKα and IKKβ each function to regulate NF-κB activation in the TNF-induced/canonical pathway | ID: 08612z020 | Carolina Digital Repository [cdr.lib.unc.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | Benchchem [benchchem.com]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. IKKα and IKKβ Each Function to Regulate NF-κB Activation in the TNF-Induced/Canonical Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Wolfe Labs [wolfelabs.com]
- 9. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 11. KEGG PATHWAY: map04064 [kegg.jp]
- 12. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
An In-depth Technical Guide to 6-Chloro-7-deazaguanine (CAS: 84955-31-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-7-deazaguanine is a synthetic pyrrolo[2,3-d]pyrimidine compound of significant interest in medicinal chemistry and drug discovery. Its structural resemblance to guanine (B1146940) makes it a valuable scaffold for the development of various therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and its role as a building block in the creation of bioactive molecules. Notably, this document elucidates its known, albeit inactive, role as an inhibitor of IκB kinase (IKK) α and β, key enzymes in the NF-κB signaling pathway. Experimental protocols for relevant assays are provided, alongside visualizations of key pathways and workflows to facilitate a deeper understanding of its scientific context.
Chemical and Physical Properties
This compound, also known by its IUPAC name 2-amino-4-chloropyrrolo[2,3-d]pyrimidine, is a solid at room temperature. A summary of its key quantitative data is presented in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 84955-31-7 | N/A |
| Molecular Formula | C₆H₅ClN₄ | [1] |
| Molecular Weight | 168.58 g/mol | [1] |
| Melting Point | 216 °C | [2] |
| Appearance | White Crystalline Solid | N/A |
| Solubility | Soluble in DMSO | N/A |
Synthesis of this compound
The synthesis of this compound is typically achieved through the chlorination of 2-amino-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (7-deazaguanine). The following is a detailed experimental protocol for this synthesis.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-amino-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Concentrated aqueous ammonia (B1221849)
-
Methanol
Procedure:
-
Suspend 2-amino-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one in phosphorus oxychloride.
-
Heat the suspension at reflux with stirring for several hours.
-
After the reaction is complete, cool the mixture and carefully add it to ice water with vigorous stirring.
-
Neutralize the acidic solution with concentrated aqueous ammonia to precipitate the crude product.
-
Collect the precipitate by filtration and wash it thoroughly with water.
-
Recrystallize the crude product from a suitable solvent, such as methanol, to yield pure this compound.
Characterization:
The final product should be characterized by standard analytical techniques to confirm its identity and purity. A comprehensive set of spectroscopic data is provided in the table below.
| Technique | Data |
| ¹H NMR | Predicted shifts will show characteristic aromatic and amine protons. |
| ¹³C NMR | Predicted shifts will correspond to the carbon atoms in the pyrrolo[2,3-d]pyrimidine ring system. |
| Mass Spec (MS) | Expected molecular ion peak at m/z 168.02 (M⁺) and 169.02 (M+H)⁺, with a characteristic isotopic pattern for a chlorine-containing compound. |
| Infrared (IR) | Characteristic peaks for N-H stretching (amine and pyrrole), C=N, and C-Cl bonds are expected. |
Caption: Synthesis workflow for this compound.
Biological Activity and Mechanism of Action
Role as an IKKα/β Inhibitor
This compound has been investigated for its activity against the IκB kinases, IKKα and IKKβ. These kinases are crucial components of the NF-κB signaling pathway, which plays a central role in inflammation, immunity, and cell survival. The canonical NF-κB pathway is primarily activated by pro-inflammatory cytokines and pathogens, leading to the phosphorylation of IκBα by the IKK complex (predominantly IKKβ). This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation, allowing the NF-κB dimers (typically p65/p50) to translocate to the nucleus and activate the transcription of target genes.
Studies have shown that this compound is an inactive molecule against both IKKα and IKKβ, with inhibitory constant (Ki) values greater than 30 μM.[3] This lack of potent inhibitory activity is attributed to the absence of a critical 5-cyano group, which is present in more active inhibitors of this class.[3]
Caption: Canonical NF-κB signaling pathway and the role of IKK.
Experimental Protocol: IKKβ Kinase Inhibition Assay (Representative)
The following is a representative protocol for a biochemical kinase assay to determine the inhibitory activity of compounds against IKKβ. This protocol is based on commonly used methods and can be adapted for IKKα as well.
Materials:
-
Recombinant human IKKβ enzyme
-
Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100)
-
Substrate: Biotinylated IκBα peptide
-
ATP
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute further in kinase buffer.
-
In a 384-well plate, add the diluted compound or DMSO (vehicle control).
-
Add the IKKβ enzyme to each well, except for the negative control wells.
-
Initiate the kinase reaction by adding a mixture of the IκBα peptide substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the Ki value from the IC₅₀ value using the Cheng-Prusoff equation, if the ATP concentration and Km for ATP are known.
Applications in Drug Development
While this compound itself is not a potent IKK inhibitor, its pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry. It serves as a crucial starting material for the synthesis of a wide range of more complex and biologically active molecules.
Precursor for Nucleoside Analogs
This compound is a key intermediate in the synthesis of various 7-deazapurine nucleoside analogs. These analogs have been explored for their potential as antiviral and anticancer agents. The chloro group at the 6-position is a versatile handle for introducing other functional groups through nucleophilic substitution reactions. For instance, it has been used in the preparation of 7-nitro-7-deaza-dG, a modified nucleoside used in PCR amplification.[4]
Scaffold for Kinase Inhibitors
The 7-deazapurine scaffold is a common feature in many kinase inhibitors. By modifying the substituents at various positions of the this compound core, medicinal chemists can design and synthesize libraries of compounds to screen against different kinase targets. The development of selective inhibitors for specific kinases is a major focus in the discovery of new treatments for cancer and inflammatory diseases.
Conclusion
This compound (CAS 84955-31-7) is a valuable chemical entity for researchers and drug development professionals. While its direct biological activity as an IKK inhibitor is limited, its significance lies in its role as a versatile synthetic intermediate. The detailed protocols and compiled data in this guide are intended to support further research and development efforts leveraging this important pyrrolo[2,3-d]pyrimidine scaffold. The provided visualizations of the synthesis workflow and the NF-κB signaling pathway offer a clear and concise understanding of the context in which this compound is utilized and studied. Future work in this area will likely continue to exploit the chemical tractability of this compound to generate novel and potent therapeutic agents.
References
Synthesis of 6-Chloro-7-deazaguanine: A Technical Guide for Research Applications
For Immediate Release
This whitepaper provides a comprehensive technical guide for the chemical synthesis of 6-Chloro-7-deazaguanine (2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine), a crucial intermediate in the development of various biologically active molecules. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and drug development.
Introduction
This compound, a pyrrolo[2,3-d]pyrimidine derivative, serves as a versatile building block in synthetic organic chemistry.[1][2] Its structure is analogous to guanine (B1146940), making it a valuable precursor for the synthesis of modified nucleosides and other molecules with potential therapeutic applications.[3][4] Derivatives of this compound have been explored for their utility in polymerase chain reaction (PCR) applications and as components of potential kinase inhibitors.[1][5] While the compound itself has been reported as an inactive molecule in IKK kinase assays, its role as a key intermediate underscores the importance of efficient and well-characterized synthetic routes.[5]
This guide outlines a common synthetic pathway to this compound, providing detailed experimental protocols and summarizing key quantitative data.
Synthetic Pathway Overview
The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. A common strategy involves the initial construction of the 7-deazapurine core, followed by chlorination and amination. The overall workflow is depicted below.
Caption: General synthetic workflow for this compound.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of the pyrrolo[2,3-d]pyrimidine core structure and subsequent functionalization.
Synthesis of 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine
The initial steps focus on the construction of the core heterocyclic system. One common route begins with the condensation of a pyrimidine precursor followed by cyclization to form the pyrrole ring.
Protocol:
-
Formation of 4-amino-6-hydroxypyrimidine (B372064): Dissolve ethyl cyanoacetate (B8463686) and thiourea (B124793) in ethanol (B145695). Slowly add sodium ethoxide in ethanol at 0-5°C. The mixture is stirred at room temperature and then refluxed. The resulting 2-mercapto-4-amino-6-hydroxypyrimidine is then treated with Raney nickel in an ammonia (B1221849) solution to yield 4-amino-6-hydroxypyrimidine.[1]
-
Cyclization to 4-hydroxypyrrolo[2,3-d]pyrimidine: Add 4-amino-6-hydroxypyrimidine and sodium acetate (B1210297) to water. Heat the mixture to 60-80°C and slowly add an aqueous solution of 2-chloroacetaldehyde. The reaction is stirred for 4-6 hours. After cooling, the product, 4-hydroxypyrrolo[2,3-d]pyrimidine, is collected by filtration.[1]
Chlorination to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
The hydroxyl group at the 4-position is then converted to a chloro group, which serves as a leaving group for subsequent amination.
Protocol:
-
Dissolve 4-hydroxypyrrolo[2,3-d]pyrimidine in phosphorus oxychloride (POCl₃).
-
Stir the reaction mixture at 80-100°C for 2-4 hours.
-
Remove excess POCl₃ by distillation under reduced pressure.
-
Cool the residue to 0-10°C and carefully quench with ice water.
-
Adjust the pH to 9-10 with a sodium hydroxide (B78521) solution.
-
The resulting solid, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is collected by filtration, washed with water, and dried.[1]
Synthesis of this compound (2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine)
The final step involves the introduction of an amino group at the 2-position. This can be achieved through various methods, including direct amination of a 2,4-dichloro precursor. A plausible route involves starting from a precursor that already contains the 2-amino group.
Note: The direct synthesis of this compound often starts from precursors that already contain the 2-amino functionality. The following is a generalized protocol based on the synthesis of similar guanine analogues.
Protocol:
-
Starting Material: 2-amino-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine (7-deazaguanine).
-
Chlorination: Suspend 7-deazaguanine (B613801) in a suitable solvent such as acetonitrile. Add a chlorinating agent, for example, phosphorus oxychloride (POCl₃) in the presence of a base like N,N-dimethylaniline.
-
Reflux the mixture for several hours until the reaction is complete, as monitored by TLC.
-
After cooling, the reaction mixture is carefully poured onto crushed ice.
-
The pH is adjusted to neutral or slightly basic with a suitable base (e.g., sodium bicarbonate or ammonium (B1175870) hydroxide).
-
The precipitated product, this compound, is collected by filtration, washed with cold water, and dried under vacuum.
Quantitative Data Summary
The following table summarizes typical yields for the key synthetic steps. Please note that yields can vary depending on the specific reaction conditions and scale.
| Step | Starting Material | Product | Reagents | Typical Yield (%) | Reference |
| Pyrimidine & Pyrrole Ring Formation | Diethyl malonate | 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine | Various | 45-60 | [3] |
| Chlorination of 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine | 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | POCl₃ | 60-70 | [5] |
| Protection of exocyclic amine of 6-Cl-7-deazaguanine | This compound | N-protected this compound | Isobutyryl chloride | 70 | [2] |
| Nitration of protected this compound | N-protected this compound | 6-Cl-7-nitro-7-deaza-guanine | Fuming HNO₃, H₂SO₄ | 78 | [2] |
Biological Context and Signaling Pathways
While this compound is primarily utilized as a synthetic intermediate, its structural similarity to guanine suggests potential interactions with biological systems. The core 7-deazaguanine structure is found in various natural products and modified nucleosides with significant biological activity.[6][7] The biosynthesis of 7-deazaguanine derivatives in bacteria originates from guanosine-5'-triphosphate (GTP).[8]
In the context of drug discovery, this compound has been used in the development of inhibitors targeting IκB kinases (IKKα and IKKβ), which are key components of the NF-κB signaling pathway. However, this compound itself was found to be an inactive molecule in this system, with Kᵢ values greater than 30 μM for both IKKα and IKKβ.[5] This highlights its role as a scaffold for the synthesis of more potent and specific inhibitors.
References
- 1. Page loading... [guidechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | Benchchem [benchchem.com]
- 5. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Wolfe Labs [wolfelabs.com]
- 8. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Intermediate: A Technical Guide to 2-Amino-4-chloropyrrolo[2,3-d]pyrimidine
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Amino-4-chloropyrrolo[2,3-d]pyrimidine, a synthetically versatile heterocyclic compound, stands as a cornerstone in the development of targeted therapeutics. Its structural resemblance to the purine (B94841) core of adenine (B156593) allows it to function as a privileged scaffold, particularly in the design of kinase inhibitors. This technical guide provides a comprehensive overview of its chemical properties, synthesis, biological significance, and the experimental protocols relevant to its study, tailored for professionals in the field of drug discovery and development.
Core Compound Identity and Nomenclature
2-Amino-4-chloropyrrolo[2,3-d]pyrimidine is a key intermediate in organic and medicinal chemistry. For clarity and precision in research and documentation, it is essential to be familiar with its various synonyms.
| Identifier | Name/Value |
| Systematic Name | 2-amino-4-chloropyrrolo[2,3-d]pyrimidine |
| IUPAC Name | 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine[1] |
| Common Synonyms | 6-Chloro-7-deazaguanine |
| CAS Number | 84955-31-7[1] |
| Molecular Formula | C₆H₅ClN₄ |
| Molecular Weight | 168.58 g/mol [1] |
Physicochemical and Spectral Data
Understanding the physicochemical properties of 2-amino-4-chloropyrrolo[2,3-d]pyrimidine is crucial for its handling, formulation, and application in synthetic chemistry.
| Property | Value | Source |
| Appearance | White to light beige solid | BOC Sciences |
| Melting Point | 215-217 °C | CSNpharm |
| Solubility | Soluble in DMSO (slightly), Methanol (B129727) (slightly, sonicated) | BOC Sciences |
| Storage | Store at -20°C under an inert atmosphere | BOC Sciences |
Synthesis and Experimental Protocols
The synthesis of 2-amino-4-chloropyrrolo[2,3-d]pyrimidine is a critical process for its application in drug discovery. A common and effective method involves the chlorination of 2-aminopyrrolo[2,3-d]pyrimidin-4-one.
Experimental Protocol: Synthesis of 2-Amino-4-chloropyrrolo[2,3-d]pyrimidine
Materials:
-
2-Aminopyrrolo[2,3-d]pyrimidin-4-one
-
Phosphorus oxychloride (POCl₃)
-
Ice water
-
Concentrated aqueous ammonia
-
Methanol
Procedure:
-
Suspend 2-aminopyrrolo[2,3-d]pyrimidin-4-one (e.g., 45 g) in phosphorus oxychloride (e.g., 150 ml).
-
Stir the suspension at 110°C for 3 hours.
-
Distill off the excess phosphorus oxychloride under reduced pressure.
-
Carefully add ice water (e.g., 600 ml) to the residue to dissolve it completely.
-
Cool the solution with stirring and adjust the pH to 9 with concentrated aqueous ammonia.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with water.
-
Recrystallize the crude product from hot methanol to yield the pure 2-amino-4-chloropyrrolo[2,3-d]pyrimidine.
A visual representation of this synthetic workflow is provided below.
Biological Significance: A Scaffold for Kinase Inhibitors
The pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[3] Its structural similarity to adenine allows it to competitively bind to the ATP-binding site of various kinases, thereby inhibiting their activity. Dysregulation of kinase signaling is a hallmark of many diseases, including cancer and inflammatory disorders, making kinase inhibitors a major class of therapeutic agents.
Derivatives of 2-amino-4-chloropyrrolo[2,3-d]pyrimidine have been investigated as inhibitors of a range of kinases, including:
-
Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[4][5]
-
Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase that plays a crucial role in cell growth and proliferation. Its aberrant activation is common in several cancers.[6]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
-
Janus Kinases (JAKs): These are involved in cytokine signaling pathways that regulate immune and inflammatory responses.
The general mechanism of action for these inhibitors involves their entry into the ATP-binding pocket of the target kinase, leading to the inhibition of downstream signaling pathways that control cell proliferation, survival, and differentiation.
Quantitative Biological Data of Derivatives
While specific kinase inhibition data for the unsubstituted 2-amino-4-chloropyrrolo[2,3-d]pyrimidine is not extensively published, numerous studies have reported the inhibitory activities of its derivatives. This data is crucial for understanding the structure-activity relationship (SAR) and for guiding the design of more potent and selective inhibitors.
| Derivative Class | Target Kinase(s) | Reported IC₅₀ Values | Reference |
| 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidines | CDK9 | Potent inhibition at 50 nM | [4] |
| Isatin-pyrrolo[2,3-d]pyrimidine hybrids | CDK2, EGFR, Her2, VEGFR2 | 0.157 - 0.302 µM | [7] |
| Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides | EGFR, Her2, VEGFR2, CDK2 | 40 - 204 nM | [8][9] |
| Pyrrolo[2,3-d]pyrimidine derivatives | EGFR (mutant) | 0.21 nM | [10] |
Experimental Protocols for Biological Evaluation
To assess the biological activity of 2-amino-4-chloropyrrolo[2,3-d]pyrimidine and its derivatives, standardized in vitro assays are employed.
Experimental Protocol: MTT Cell Viability Assay
This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MIA PaCa-2, HepG2, MCF-7)
-
Complete culture medium
-
2-Amino-4-chloropyrrolo[2,3-d]pyrimidine (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC₅₀ value.
The workflow for this assay is depicted below.
References
- 1. 4-chloro-7H-pyrrolo(2,3-d)pyrimidin-2-amine | C6H5ClN4 | CID 5324413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sci-hub.box [sci-hub.box]
6-Chloro-7-deazaguanine: An Inhibitor of IκB Kinase (IKK) and the NF-κB Signaling Pathway
A Technical Guide for Researchers and Drug Development Professionals
Abstract
6-Chloro-7-deazaguanine has been investigated for its role as an inhibitor of the IκB kinase (IKK) complex, a critical regulator of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. The NF-κB pathway is a key mediator of inflammatory responses, immune function, cell proliferation, and survival. Its dysregulation is implicated in numerous diseases, including chronic inflammatory disorders and cancer, making it a significant target for therapeutic intervention. This document provides a detailed overview of the mechanism of action of this compound, focusing on its interaction with the IKK complex and the downstream consequences for NF-κB signaling. It includes quantitative data on its inhibitory activity, detailed experimental protocols for assessing its efficacy, and diagrams illustrating the relevant signaling pathways and experimental workflows.
Introduction to the NF-κB Signaling Pathway
The NF-κB family of transcription factors plays a pivotal role in regulating the expression of a wide array of genes involved in inflammation, immunity, and cell survival. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκBs). The activation of the NF-κB pathway is primarily controlled by the IκB kinase (IKK) complex.
The IKK complex consists of two catalytic subunits, IKKα (IKK1) and IKKβ (IKK2), and a regulatory subunit, IKKγ (NEMO). There are two major NF-κB signaling pathways: the canonical and the non-canonical pathways.
-
Canonical Pathway: This pathway is typically activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNFα) and interleukin-1 (IL-1). Activation leads to the phosphorylation of IκBα by the IKKβ subunit. Phosphorylated IκBα is then targeted for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal (NLS) on the NF-κB dimers (most commonly p50/p65), allowing their translocation to the nucleus where they induce the transcription of target genes.
-
Non-Canonical Pathway: This pathway is activated by a subset of TNF receptor superfamily members, such as BAFF-R and CD40. It involves the activation of IKKα, which then phosphorylates and processes the NF-κB2 precursor protein p100, leading to the generation of the p52 subunit. The p52/RelB heterodimer then translocates to the nucleus to regulate gene expression, primarily involved in B-cell maturation and lymphoid organogenesis.
Mechanism of Action of this compound
This compound has been identified as a molecule that targets the IKK complex. However, it is characterized as an inactive or very weak inhibitor. Its primary interaction is with the catalytic subunits IKKα and IKKβ.
Quantitative Data for IKK Inhibition
The inhibitory activity of this compound against IKKα and IKKβ has been quantified, revealing its low potency.
| Compound | Target | Ki (μM) |
| This compound | IKKα | > 30 |
| This compound | IKKβ | > 30 |
Table 1: Inhibitory activity of this compound against IKKα and IKKβ. The data indicates that this compound is a weak inhibitor of both IKKα and IKKβ.[1]
Signaling Pathway Diagrams
The following diagrams illustrate the canonical and non-canonical NF-κB signaling pathways, indicating the point of inhibition by IKK-targeting molecules.
Canonical NF-κB Signaling Pathway and the target of this compound.
Non-Canonical NF-κB Signaling Pathway and the target of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the inhibitory activity of compounds like this compound against the IKK/NF-κB pathway.
In Vitro IKKβ Kinase Assay
This assay measures the direct inhibitory effect of a compound on the kinase activity of purified IKKβ.
Materials:
-
Recombinant human IKKβ enzyme
-
IKKβ substrate (e.g., a peptide containing the IκBα phosphorylation sites, such as IKKtide)
-
ATP (including radiolabeled [γ-³²P]ATP or a system for non-radioactive detection like ADP-Glo™)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 100 µM ATP)
-
Test compound (this compound) dissolved in DMSO
-
96-well or 384-well plates
-
Phosphorimager or luminescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In each well of the plate, add the kinase reaction buffer.
-
Add the test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the IKKβ substrate to each well.
-
Initiate the reaction by adding recombinant IKKβ enzyme to all wells except the negative control.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA or a specific stop reagent).
-
Detect the phosphorylated substrate.
-
Radiometric detection: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and quantify the radioactivity on the membrane using a phosphorimager.
-
Luminescence detection (ADP-Glo™): Add ADP-Glo™ reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal proportional to the amount of ADP formed.
-
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular NF-κB Reporter Assay
This assay measures the effect of a compound on NF-κB transcriptional activity within a cellular context.
Materials:
-
A cell line stably transfected with an NF-κB reporter construct (e.g., HEK293 or HeLa cells with a luciferase or GFP reporter gene downstream of an NF-κB response element).
-
Cell culture medium and supplements.
-
An NF-κB activating agent (e.g., TNFα).
-
Test compound (this compound) dissolved in DMSO.
-
96-well cell culture plates.
-
Luciferase assay reagent and a luminometer.
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo®).
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for a predetermined pre-incubation time (e.g., 1 hour).
-
Stimulate the cells with an NF-κB activator (e.g., TNFα at a final concentration of 10 ng/mL). Include unstimulated and vehicle-treated controls.
-
Incubate the cells for a period sufficient to induce reporter gene expression (e.g., 6-24 hours).
-
Measure reporter gene activity. For a luciferase reporter, lyse the cells, add the luciferase substrate, and measure the luminescent signal.
-
In a parallel plate, perform a cell viability assay to assess the cytotoxicity of the compound at the tested concentrations.
-
Normalize the reporter gene activity to cell viability and calculate the percentage of inhibition of NF-κB activation. Determine the IC₅₀ value from the dose-response curve.
Experimental Workflow Diagram
Workflow for the characterization of an IKK/NF-κB pathway inhibitor.
Conclusion
This compound has been evaluated as a potential inhibitor of the IKK/NF-κB signaling pathway. However, quantitative biochemical assays indicate that it is an inactive or very weak inhibitor of the core catalytic components of this pathway, IKKα and IKKβ. While the broader class of 7-deazaguanine (B613801) derivatives has shown diverse biological activities, this specific analog does not appear to be a potent modulator of NF-κB signaling. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for the evaluation of potential IKK and NF-κB inhibitors, which can be applied to other candidate molecules in drug discovery and development programs targeting this critical inflammatory pathway.
References
6-Chloro-7-deazaguanine: A Technical Overview of a Key Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
6-Chloro-7-deazaguanine is a pyrrolo[2,3-d]pyrimidine derivative, an analog of guanine. While the 7-deazaguanine (B613801) scaffold is present in numerous biologically active natural products and synthetic compounds, this compound is primarily characterized by its biological inactivity, particularly as an inhibitor of I-kappa-B kinase (IKK). Its principal value lies in its role as a versatile chemical intermediate for the synthesis of more complex and potent molecules, including modified nucleosides and potential therapeutic agents. This document provides a technical overview of its known biological interactions—or lack thereof—and its significant applications in chemical synthesis.
Biological Inactivity: IKK Inhibition
This compound has been investigated as an inhibitor of IKKα and IKKβ, key kinases in the canonical and non-canonical NF-κB signaling pathways, respectively. However, studies have demonstrated that it is an inactive molecule in this context.[1][2] This lack of activity is attributed to the absence of a critical 5-cyano group, which is present in active IKK inhibitors.[1][2]
Quantitative Data on IKK Inhibition
| Target | Metric | Value | Reference |
| IKKα | Ki | >30 µM | [1][2] |
| IKKβ | Ki | >30 µM | [1][2] |
The NF-κB signaling pathways are crucial in regulating immune responses, inflammation, and cell survival. IKKα and IKKβ are central components of the IKK complex, which phosphorylates IκBα, leading to its degradation and the subsequent activation of NF-κB. The inactivity of this compound against these kinases indicates that it does not modulate these critical cellular processes through this mechanism.
Figure 1. NF-κB signaling pathways. This compound is inactive against IKKα and IKKβ.
Utility in Chemical Synthesis
The primary significance of this compound is its role as a versatile precursor in the synthesis of various 7-deazaguanine derivatives. Its chemical structure allows for modifications at several positions, making it a valuable starting material for medicinal chemists.
Notable Synthetic Applications:
-
Synthesis of 7-Nitro-7-deazaguanine Nucleosides: It serves as a key starting material for the regioselective synthesis of 7-nitro-7-deaza-dG, a modified nucleoside used for incorporation into DNA via PCR amplification.[3]
-
Preparation of 7-Deaza-7-Modified Guanosine (B1672433) Analogs: It is used in the synthesis of 7-deaza-7-modified α-l-threofuranosyl guanosine 3'-triphosphates, which are important for improving the fidelity of TNA (threose nucleic acid) polymerases.[4]
-
Precursor for Antiviral Agents: The related compound, 6-chloro-7-deaza-7-iodopurine, derived from 6-chloro-7-deazapurine, is used in the synthesis of 7-deaza-2′-methyladenosine (7DMA), a compound with potential antiviral activity.[5]
Figure 2. Synthetic workflow starting from this compound.
Experimental Protocols
Synthesis of 2-amino-N-pivaloyl-6-chloro-7-deazaguanine (Amine Protection)
This protocol describes the first step in the synthesis of 7-NO2-dG, starting from this compound, as reported in the literature.[3]
Materials:
-
This compound
-
Pyridine (B92270) (anhydrous)
-
Pivaloyl chloride
-
Argon or Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Suspend this compound in anhydrous pyridine under an inert atmosphere (Argon or Nitrogen).
-
Cool the mixture in an ice bath.
-
Add pivaloyl chloride dropwise to the cooled suspension.
-
Allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., overnight) until the reaction is complete, as monitored by an appropriate method like TLC.
-
Upon completion, quench the reaction by pouring the mixture into ice water.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with water and then dry it under a vacuum to yield the protected product.
Note: This is a representative protocol based on literature descriptions. Specific quantities, reaction times, and purification methods should be optimized for each experimental setup.
Broader Context: 7-Deazaguanine Derivatives
While this compound itself is not biologically active, the 7-deazaguanine core is a crucial component of many vital molecules.[6][7] These include:
-
Queuosine (Q) and Archaeosine (G+): Hypermodified nucleosides found in tRNA that are essential for translational accuracy and efficiency.[8][9]
-
Natural Product Antibiotics: Compounds like toyocamycin (B1682990) and tubercidin (B1682034) contain the pyrrolo[2,3-d]pyrimidine core.[6]
-
DNA Modifications: In some bacteria and phages, 7-deazaguanine derivatives are incorporated into DNA, likely as a defense mechanism against host restriction enzymes.[8][10][11]
-
PNP Inhibitors: The related 9-deazaguanine (B24355) is a known inhibitor of Purine Nucleoside Phosphorylase (PNP), a target for T-cell proliferative disorders.[12]
The study of this compound provides the chemical tools necessary to synthesize probes and therapeutic candidates based on these more complex and biologically active 7-deazaguanine structures.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | HIBR Gene Diagnostics [hibergene.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Improved synthesis and polymerase recognition of 7-deaza-7-modified α-l-threofuranosyl guanosine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel genomic island modifies DNA with 7-deazaguanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deazaguanine derivatives, examples of crosstalk between RNA and DNA modification pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 7-Deazaguanine modifications protect phage DNA from host restriction systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
6-Chloro-7-deazaguanine: A Technical Whitepaper on its Inactivity as an IKKα/β Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 6-Chloro-7-deazaguanine, a pyrrolo[2,3-d]pyrimidine derivative, and its role as an inactive molecule against the IκB kinase (IKK) subunits α and β. This document consolidates available quantitative data, details relevant experimental methodologies for assessing IKK inhibition, and presents visual diagrams of the associated signaling pathways and experimental workflows. The information contained herein is intended to serve as a comprehensive resource for researchers in the fields of kinase inhibition, NF-κB signaling, and drug discovery.
Introduction: The IKK Complex and NF-κB Signaling
The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, immune function, and cell survival. Its dysregulation is implicated in a multitude of pathological conditions, including chronic inflammatory diseases and cancer. Central to the activation of the canonical and non-canonical NF-κB pathways is the IκB kinase (IKK) complex. This complex is typically composed of two catalytic subunits, IKKα (also known as IKK1) and IKKβ (also known as IKK2), and a regulatory subunit, NEMO (NF-κB essential modulator).
IKKβ is the primary kinase responsible for activating the canonical NF-κB pathway in response to pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α). It phosphorylates the inhibitor of κBα (IκBα), leading to its ubiquitination and subsequent proteasomal degradation. This process liberates the p50/RelA NF-κB dimer, allowing its translocation to the nucleus to initiate the transcription of target genes.[1][2][3] Conversely, IKKα is the key mediator of the non-canonical NF-κB pathway, which involves the phosphorylation and processing of p100 to p52.[2][3] Given their pivotal roles, the IKK subunits are significant therapeutic targets for the development of novel anti-inflammatory and anti-cancer agents.
This compound: An Inactive IKK Inhibitor
This compound is a synthetic compound belonging to the 7-deazapurine class of molecules.[4] While the 7-deazapurine scaffold has been explored for the development of various kinase inhibitors, this compound has been identified as an inactive molecule against both IKKα and IKKβ.
Quantitative Data on Inhibitory Activity
Biochemical assays have demonstrated that this compound does not significantly inhibit the kinase activity of IKKα or IKKβ. The inhibitory constant (Ki) for both isoforms is reported to be greater than 30 µM.[5] This lack of potency distinguishes it from active IKK inhibitors and makes it a useful negative control in IKK-related research.
| Compound | Target | Assay Type | Inhibitory Constant (Ki) | Reference |
| This compound | IKKα | Biochemical Kinase Assay | > 30 µM | [5] |
| This compound | IKKβ | Biochemical Kinase Assay | > 30 µM | [5] |
Experimental Protocols
The determination of a compound's activity as an IKK inhibitor involves a series of biochemical and cell-based assays. Below are detailed methodologies for key experiments relevant to the evaluation of molecules like this compound.
Biochemical Kinase Assay (Dissociation-Enhanced Ligand Fluorescent Immunoassay - DELFIA)
This was the specific type of assay used to determine the inactivity of this compound.[2]
-
Objective: To quantitatively measure the in-vitro kinase activity of IKKα and IKKβ in the presence of a test compound.
-
Materials:
-
Recombinant human IKKα or IKKβ
-
Biotinylated peptide substrate (e.g., IκBα-derived peptide)
-
ATP
-
Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (this compound) dissolved in DMSO
-
Europium-labeled anti-phospho-serine antibody
-
Streptavidin-coated microplates
-
DELFIA Enhancement Solution
-
-
Procedure:
-
A reaction mixture containing the respective kinase (IKKα or IKKβ), the biotinylated IκBα peptide substrate, and ATP in the assay buffer is prepared.
-
Serial dilutions of this compound or a vehicle control (DMSO) are added to the wells of a 96-well plate.
-
The kinase reaction is initiated by the addition of ATP and incubated for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by the addition of EDTA.
-
The reaction mixture is transferred to a streptavidin-coated microplate and incubated to allow the biotinylated substrate to bind.
-
The plate is washed to remove unbound components.
-
The Europium-labeled anti-phospho-IκBα antibody is added and incubated to detect the phosphorylated substrate.
-
After a final wash step, DELFIA Enhancement Solution is added.
-
Time-resolved fluorescence is measured using a suitable plate reader.
-
The percentage of inhibition for each compound concentration is calculated, and the Ki or IC50 values are determined by fitting the data to a dose-response curve. For this compound, no significant inhibition is observed, leading to a Ki value > 30 µM.[5]
-
Cell-Based NF-κB Reporter Assay
-
Objective: To assess the ability of a compound to inhibit the NF-κB signaling pathway in a cellular context.
-
Materials:
-
A suitable cell line (e.g., HEK293, HeLa, or Jurkat) stably or transiently transfected with an NF-κB-luciferase reporter construct.[6]
-
Cell culture medium and supplements.
-
Test compound (this compound).
-
Stimulating agent (e.g., TNF-α or IL-1β).
-
Luciferase assay reagent.
-
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere.
-
Cells are pre-treated with various concentrations of this compound or a vehicle control for 1-2 hours.
-
The NF-κB pathway is stimulated by adding TNF-α (e.g., 10 ng/mL) to the cell culture medium.
-
The plate is incubated for a further period (e.g., 6-24 hours) to allow for luciferase expression.
-
The luciferase assay reagent is added to each well.
-
Luminescence is measured using a luminometer.
-
The results are expressed as a percentage of the stimulated control, and IC50 values are calculated. For an inactive compound like this compound, no significant reduction in luciferase activity is expected.
-
Western Blot for IκBα Phosphorylation and Degradation
-
Objective: To directly visualize the effect of a compound on the phosphorylation and subsequent degradation of IκBα, a key step in canonical NF-κB activation.
-
Materials:
-
A suitable cell line (e.g., U2OS or HeLa).
-
Test compound (this compound).
-
Stimulating agent (e.g., TNF-α).
-
Lysis buffer.
-
Primary antibodies against phospho-IκBα (Ser32/36) and total IκBα.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Cells are grown to a suitable confluency and pre-treated with the test compound.
-
Cells are stimulated with TNF-α for a short period (e.g., 15-30 minutes).
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phospho-IκBα and total IκBα.
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
In the presence of an active IKKβ inhibitor, a decrease in phospho-IκBα and a stabilization of total IκBα would be observed. With this compound, no significant change compared to the TNF-α-stimulated control is expected.
-
Visualizations
Signaling Pathways
Caption: Canonical NF-κB Signaling Pathway and the Point of IKK Inhibition.
Experimental Workflow
Caption: Experimental Workflow for Evaluating IKK Inhibitor Activity.
Conclusion
This compound serves as a well-documented inactive control molecule for IKKα and IKKβ kinase activity. With inhibitory constants (Ki) exceeding 30 µM for both isoforms, it demonstrates a clear lack of engagement with these critical regulators of the NF-κB signaling pathway. This technical guide provides the quantitative data and detailed experimental protocols necessary for researchers to understand and utilize this compound in their studies, as well as a broader framework for the evaluation of potential IKK inhibitors. The provided visualizations of the NF-κB signaling cascade and the experimental workflow offer a clear and concise reference for professionals in the field of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bpsbioscience.com [bpsbioscience.com]
6-Chloro-7-deazaguanine: An Examination of its Role in NF-κB Signaling Pathways
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of 6-Chloro-7-deazaguanine and its interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathways. The NF-κB family of transcription factors is a critical regulator of cellular processes, including inflammation, immune responses, cell proliferation, and apoptosis.[1][2][3] Dysregulation of NF-κB signaling is implicated in a variety of diseases, making it a key target for therapeutic intervention.[1][4] This document synthesizes the available scientific literature to elucidate the specific role and mechanism of action of this compound, a pyrrolo[2,3-d]pyrimidine derivative, in the context of NF-κB modulation.
Quantitative Analysis of Inhibitory Activity
Current research characterizes this compound as an inactive or very weak inhibitor of the IκB kinase (IKK) complex, a central component of the canonical NF-κB pathway.[5][6] The IKK complex, consisting of catalytic subunits IKKα and IKKβ, is responsible for phosphorylating the inhibitory IκB proteins, which leads to their degradation and the subsequent activation of NF-κB.[7]
The inhibitory potential of this compound has been quantified through kinase inhibition assays, with the data consistently indicating a low affinity for its intended targets.
| Compound | Target | Ki (μM) | Reference |
| This compound | IKKα | >30 | [5][6] |
| This compound | IKKβ | >30 | [5][6] |
Table 1: Inhibitory Constant (Ki) of this compound against IKKα and IKKβ. The high Ki values signify a very low binding affinity and, consequently, weak inhibitory activity.
The Canonical NF-κB Signaling Pathway and the Investigated Role of this compound
The canonical NF-κB pathway is a primary signaling cascade in response to various stimuli, such as inflammatory cytokines like TNF-α. The pathway culminates in the translocation of the p50/p65 (RelA) NF-κB dimer to the nucleus to initiate gene transcription. This compound was investigated as a potential inhibitor of the IKK complex within this pathway. However, as the data indicates, it does not demonstrate significant inhibitory activity at this crucial juncture.
Figure 1: Canonical NF-κB signaling pathway with the intended target of this compound.
Experimental Methodologies
The determination of this compound's activity would typically involve the following experimental protocols.
IKKβ Kinase Assay (Illustrative Protocol)
This assay is designed to measure the ability of a compound to inhibit the kinase activity of IKKβ, which is its capacity to phosphorylate a substrate.
-
Reagents and Materials:
-
Recombinant human IKKβ enzyme.
-
IKKβ substrate peptide (e.g., a peptide derived from IκBα).
-
Adenosine triphosphate (ATP), radioactively labeled ([γ-³²P]ATP) or for use in a luminescence-based system (e.g., ADP-Glo™).
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
This compound dissolved in a suitable solvent (e.g., DMSO).
-
96-well or 384-well assay plates.
-
Phosphocellulose membrane or other capture medium.
-
Scintillation counter or luminescence plate reader.
-
-
Procedure:
-
A solution of the IKKβ enzyme is prepared in the assay buffer.
-
Serial dilutions of this compound are prepared and added to the assay plate wells. A DMSO-only well serves as the negative control.
-
The IKKβ enzyme is added to the wells containing the test compound and incubated for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
The kinase reaction is initiated by adding a mixture of the IκBα substrate peptide and [γ-³²P]ATP.
-
The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is terminated by adding a stop solution (e.g., phosphoric acid).
-
The phosphorylated substrate is captured on a phosphocellulose membrane, and unincorporated [γ-³²P]ATP is washed away.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
The percentage of inhibition for each concentration of this compound is calculated relative to the control, and the IC50 value is determined by non-linear regression analysis. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Experimental Workflow for Screening IKK Inhibitors
The evaluation of compounds like this compound follows a structured workflow to identify and characterize their potential as inhibitors of the NF-κB pathway.
Figure 2: A typical workflow for screening and characterizing potential IKK inhibitors.
Conclusion
Based on the available scientific evidence, this compound is not an effective inhibitor of the IKKα/β kinases in the NF-κB signaling pathway.[5][6] The high Ki values reported in biochemical assays indicate that it possesses a very low affinity for these key enzymes. Consequently, it does not serve as a potent modulator of NF-κB activation.
For researchers in the field, this compound may be useful as a negative control or a scaffold for medicinal chemistry efforts to develop more potent inhibitors. Its inactivity, when compared to structurally similar active compounds, can provide valuable structure-activity relationship (SAR) insights for the design of novel NF-κB-targeting therapeutics. Future investigations could explore its effects on other cellular pathways, but its role as a direct and potent inhibitor of the canonical NF-κB pathway is not supported by current data.
References
- 1. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of NF-kappaB signaling: 785 and counting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of known drugs that act as inhibitors of NF-kappaB signaling and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Pharma-Planta Consortium [pharma-planta.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Molecular Basis of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrrolopyrimidine Core: A Technical Guide to the Discovery and History of 7-Deazaguanine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 7-deazaguanine (B613801) (pyrrolo[2,3-d]pyrimidine) scaffold is a pivotal pharmacophore in the development of novel therapeutics, exhibiting a broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties. This technical guide provides a comprehensive overview of the discovery and history of 7-deazaguanine derivatives, from the initial isolation of naturally occurring nucleoside antibiotics to the rational design of synthetic analogs. Detailed experimental protocols for key synthetic transformations and biological assays are provided, alongside a curated summary of quantitative biological data. Furthermore, this guide visualizes the intricate biosynthetic pathways and experimental workflows using Graphviz diagrams, offering a deeper understanding of the molecular mechanisms and methodological approaches in this dynamic field of research.
Introduction: The Emergence of a Privileged Scaffold
The story of 7-deazaguanine derivatives begins with the discovery of a class of naturally occurring nucleoside antibiotics in the mid-20th century. These compounds, including tubercidin, toyocamycin (B1682990), and sangivamycin (B1680759), isolated from Streptomyces species, demonstrated potent biological activities and laid the foundation for decades of research into the medicinal chemistry of pyrrolopyrimidine nucleosides.[1] The replacement of the nitrogen atom at position 7 of the purine (B94841) ring with a carbon atom fundamentally alters the electronic properties of the nucleobase, providing a unique platform for chemical modification and interaction with biological targets.[1]
This guide will traverse the historical milestones in the field, from these early discoveries to the elucidation of the complex biosynthetic pathways of modified tRNA nucleosides like queuosine (B110006) and archaeosine, which share the 7-deazaguanine core. It will then delve into the synthetic methodologies developed to access a diverse array of derivatives and the subsequent evaluation of their therapeutic potential.
Biosynthesis of 7-Deazaguanine Derivatives: A Shared Pathway
Nature synthesizes the 7-deazaguanine core from guanosine-5'-triphosphate (GTP) through a multi-step enzymatic cascade. A key intermediate in this pathway is 7-cyano-7-deazaguanine (preQ₀), which serves as a precursor for various downstream modifications in both tRNA and DNA.[1] The biosynthesis of preQ₀ involves a series of enzymatic reactions catalyzed by QueC, QueD, and QueE, among others.[2]
From preQ₀, the pathways diverge to produce a variety of modified nucleosides. For instance, in bacteria, preQ₀ is reduced to 7-aminomethyl-7-deazaguanine (preQ₁) by the enzyme QueF, a key precursor for the hypermodified tRNA nucleoside queuosine.
Historical Timeline of Key Discoveries
| Year | Discovery | Significance |
| 1956 | Toyocamycin isolated from Streptomyces toyocaensis. | First 7-deazapurine nucleoside antibiotic discovered.[3] |
| 1957 | Tubercidin (7-deazaadenosine) isolated from Streptomyces tubercidicus. | Potent antitubercular and anticancer agent. |
| 1962 | Sangivamycin isolated from Streptomyces rimosus. | A close analog of toyocamycin with a carboxamide group. |
| 1970s | Elucidation of the structure and function of Queuosine in tRNA. | Revealed the role of 7-deazaguanine in fundamental biological processes. |
| 1980s | Discovery of Archaeosine in archaeal tRNA. | Highlighted the widespread occurrence of 7-deazaguanine modifications. |
| 2016 | Discovery of 7-deazaguanine derivatives in bacterial DNA . | Expanded the known biological roles of these modifications beyond RNA.[2] |
Synthetic Methodologies
The development of robust synthetic routes has been crucial for exploring the structure-activity relationships of 7-deazaguanine derivatives. A common strategy involves the construction of the pyrrolo[2,3-d]pyrimidine core followed by glycosylation.
Vorbrüggen Glycosylation for Nucleoside Synthesis
A widely used method for the synthesis of 7-deazapurine nucleosides is the Vorbrüggen glycosylation, which involves the coupling of a silylated heterocyclic base with an activated sugar derivative.
Experimental Protocol: Synthesis of a 7-Deazaguanine Ribonucleoside via Vorbrüggen Glycosylation
-
Silylation of the Nucleobase: A suspension of the 7-deazaguanine derivative in anhydrous acetonitrile (B52724) is treated with N,O-bis(trimethylsilyl)acetamide (BSA) and heated to reflux until a clear solution is obtained. This step protects the reactive protons on the nucleobase.
-
Glycosylation: The silylated nucleobase solution is cooled to room temperature, and a solution of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in anhydrous acetonitrile is added.
-
Lewis Acid Catalyst: A Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), is added dropwise to the reaction mixture at 0 °C. The reaction is then stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Work-up and Deprotection: Upon completion, the reaction is quenched with aqueous sodium bicarbonate and extracted with an organic solvent. The organic layers are combined, dried, and concentrated. The benzoyl protecting groups are typically removed by treatment with a solution of ammonia (B1221849) in methanol.
-
Purification: The final nucleoside is purified by column chromatography on silica (B1680970) gel.
Biological Activities and Therapeutic Potential
7-Deazaguanine derivatives have been extensively investigated for their therapeutic potential, particularly as anticancer and antiviral agents. Their mechanism of action often involves the inhibition of key enzymes in nucleic acid metabolism or their incorporation into DNA or RNA, leading to chain termination or dysfunction.
Anticancer Activity
Many synthetic 7-deazaguanine nucleosides exhibit potent cytotoxic activity against a range of cancer cell lines.
| Compound | Cell Line | Activity (IC₅₀) | Reference |
| Sangivamycin | MCF-7 (Breast Cancer) | Induces apoptosis via JNK activation | [3] |
| Toyocamycin | Various | Potent cytotoxicity | |
| Synthetic Analog 6e | A549 (Lung Cancer) | 2.081 ± 1.102 µM (EC₅₀ vs DENV) | [4] |
| 7-Methylguanine | Various (in vivo models) | Anticancer activity demonstrated | [5] |
Antiviral Activity
The 7-deazapurine scaffold has also served as a template for the development of potent antiviral agents.
| Compound | Virus | Activity | Reference |
| 3-Deazaguanine | Influenza, Parainfluenza | Orally effective in mice | [6] |
| 7-Deazaguanosine (B17050) | Semliki Forest, San Angelo viruses | Protective in mice | [7] |
| Synthetic Analog ASM-7 | SARS-CoV-2 | EC₅₀ = 0.45 µM (pseudovirus) | [4] |
Experimental Protocols for Biological Evaluation
tRNA-Guanine Transglycosylase (TGT) Assay
The enzyme tRNA-guanine transglycosylase (TGT) is a key target for some 7-deazaguanine derivatives. Its activity can be measured by monitoring the incorporation of a radiolabeled substrate into tRNA.
Experimental Protocol: TGT Activity Assay
-
Reaction Mixture: A typical reaction mixture contains HEPES buffer (pH 7.3), MgCl₂, DTT, a saturating concentration of the appropriate tRNA substrate (e.g., tRNATyr), and the radiolabeled heterocyclic base (e.g., [³H]-preQ₁ or [⁸-¹⁴C]-guanine).
-
Enzyme Addition: The reaction is initiated by the addition of the purified TGT enzyme.
-
Incubation: The reaction is incubated at 37 °C for a defined period.
-
Quenching and Precipitation: Aliquots are taken at various time points and the reaction is quenched by the addition of ice-cold 10% trichloroacetic acid (TCA) to precipitate the tRNA.
-
Filtration and Scintillation Counting: The precipitated tRNA is collected on glass fiber filters, washed with cold 5% TCA and ethanol, and the radioactivity incorporated into the tRNA is quantified by liquid scintillation counting.
Identification of DNA Modifications by Mass Spectrometry
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the identification and quantification of modified nucleosides in DNA.
Experimental Protocol: LC-MS Analysis of DNA Modifications
-
DNA Isolation and Digestion: Genomic DNA is isolated from cells or tissues and enzymatically digested to its constituent deoxynucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.
-
LC Separation: The resulting mixture of deoxynucleosides is separated by reverse-phase high-performance liquid chromatography (HPLC).
-
Mass Spectrometry Analysis: The eluent from the HPLC is introduced into a mass spectrometer. The modified deoxynucleosides are identified based on their specific mass-to-charge (m/z) ratio and fragmentation pattern (MS/MS).
-
Quantification: Quantification is typically achieved using multiple reaction monitoring (MRM) mode, with external calibration curves generated from synthetic standards of the modified nucleosides.
Signaling Pathways Modulated by 7-Deazaguanine Derivatives
Certain 7-deazaguanine derivatives exert their biological effects by modulating specific cellular signaling pathways. For example, sangivamycin has been shown to induce apoptosis in breast cancer cells through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.
Conclusion and Future Directions
The journey from the discovery of naturally occurring 7-deazaguanine nucleosides to the rational design of synthetic analogs has been a testament to the power of natural product chemistry and medicinal chemistry. The pyrrolo[2,3-d]pyrimidine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on the development of more selective and potent inhibitors of specific cellular targets, the exploration of novel drug delivery strategies, and a deeper understanding of the complex biological roles of these fascinating molecules. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field.
References
- 1. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel genomic island modifies DNA with 7-deazaguanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity [frontiersin.org]
- 6. Antiviral Activity of 3-Deazaguanine, 3-Deazaguanosine, and 3-Deazaguanylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunoenhancing properties and antiviral activity of 7-deazaguanosine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antiviral Potential of 7-Deazaguanine C-Nucleosides: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antiviral properties of 7-deazaguanine (B613801) C-nucleosides, a promising class of compounds in the ongoing search for effective antiviral therapeutics. This document details their activity against a range of viruses, the methodologies used to evaluate their efficacy, and the underlying mechanisms of action.
Introduction
The emergence and re-emergence of viral diseases pose a significant and persistent threat to global public health. Nucleoside analogs have long been a cornerstone of antiviral therapy, effectively inhibiting viral replication by acting as chain terminators or inhibitors of viral polymerases. Among these, 7-deazaguanine C-nucleosides have garnered considerable attention due to their broad-spectrum antiviral activity and potential for favorable selectivity. This guide synthesizes the current state of research on these compounds, offering a valuable resource for professionals engaged in antiviral drug discovery and development.
Quantitative Antiviral Activity
The antiviral efficacy of 7-deazaguanine C-nucleosides and their derivatives has been evaluated against several clinically relevant RNA viruses. The following tables summarize the quantitative data from in vitro studies, providing a comparative look at their potency and cytotoxicity.
Table 1: Antiviral Activity against Hepatitis C Virus (HCV)
| Compound | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 7-deaza-2'-C-methyladenosine | Huh-7 | 9.6 ± 2.2 | >357 | >37.2 | [1] |
| 7-deaza-7-fluoro-2′-C-methyl-adenosine | N/A | N/A | N/A | N/A | [2] |
| 7-vinyl-7-deaza-adenine nucleoside (β-form) | HCV replicon cells | <10 | Toxic | N/A | [3] |
| 7-carbomethoxyvinyl substituted nucleoside (α-form) | Four different cell lines | 0.71 ± 0.25 (anti-HIV-1) | >100 | >140.8 | [3] |
| 7-deazaneplanocin A analogues | N/A | 1.8 - 20.1 | N/A | N/A | [4] |
Table 2: Antiviral Activity against Dengue Virus (DENV)
| Compound | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 7-deaza-7-fluoro-2′-C-methyl-adenosine | N/A | N/A | N/A | N/A | [2] |
| 7-deaza-2'-C-methyladenosine | N/A | 15 | N/A | N/A | [5] |
Table 3: Antiviral Activity against Zika Virus (ZIKV)
| Compound | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 7-deaza-2'-C-methyladenosine (7-deaza-2-CMA) | Vero | 9.6 | >100 | >10.4 | [1][6] |
| 7-deaza-2'-C-methyladenosine (7DMA) | Vero | 20 ± 15 (CPE reduction) | >357 | >17.8 | [1] |
| Aryloxyphosphoramidate prodrug of 7-DMA | HUH7 | Low µM | N/A | N/A | [7] |
| Aryloxyphosphoramidate prodrug of 7-DMA | U251 | Low µM | N/A | N/A | [7] |
Table 4: Inhibition of HCV NS5B Polymerase
| Compound | IC50 (µM) | Reference |
| 2′-C-methyl-7-deazapurine nucleoside triphosphates | Potent inhibitors | [3] |
| 2'-C-methyl-7-deazapurine nucleoside triphosphates | 0.09–0.18 | [8] |
Mechanism of Action
The primary mechanism of action for 7-deazaguanine C-nucleosides is the inhibition of viral RNA-dependent RNA polymerase (RdRp).[9] Like other nucleoside analogs, these compounds undergo intracellular phosphorylation to their active triphosphate form. This active metabolite then competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA chain by the viral RdRp. The incorporation of the modified nucleoside can lead to chain termination, thereby halting viral replication. The C-nucleoside linkage in these compounds offers greater stability against enzymatic degradation compared to traditional N-nucleosides.
References
- 1. Frontiers | Development of Small-Molecule Inhibitors Against Zika Virus Infection [frontiersin.org]
- 2. Nucleoside Analogs with Selective Antiviral Activity against Dengue Fever and Japanese Encephalitis Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-hepatitis B virus and anti-hepatitis C virus activities of 7-deazaneplanocin A analogues in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Antiviral Agents against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel Nucleoside Analogues as Effective Antiviral Agents for Zika Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
Molecular weight and formula of 6-Chloro-7-deazaguanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 6-Chloro-7-deazaguanine, a pyrrolo[2,3-d]pyrimidine of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, a representative synthetic protocol, and its biological context, particularly in relation to the NF-κB signaling pathway.
Core Molecular Data
This compound, also known as 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is a guanine (B1146940) analog where the nitrogen at position 7 is replaced by a carbon atom. This modification significantly alters its electronic properties and potential for biological interactions.
| Property | Data |
| Chemical Formula | C₆H₅ClN₄ |
| Molecular Weight | 168.58 g/mol |
| CAS Number | 84955-31-7 |
| Appearance | White to off-white solid |
| Melting Point | >300 °C |
| Solubility | Soluble in DMSO and DMF |
| IUPAC Name | 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine |
Synthetic Protocol
The synthesis of this compound can be achieved through a multi-step process starting from a substituted pyrimidine. The following is a representative experimental protocol adapted from established methods for the synthesis of 7-deazaguanine (B613801) analogs.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2,6-diamino-4-chloropyrimidine
-
Reaction Setup: To a solution of 2,6-diaminopyrimidin-4-ol (1 eq.) in phosphorus oxychloride (10 eq.), add N,N-dimethylaniline (1.2 eq.) dropwise at 0 °C.
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 110 °C) and stirred for 4 hours.
-
Work-up: After cooling to room temperature, the excess phosphorus oxychloride is removed under reduced pressure. The residue is carefully poured onto crushed ice with vigorous stirring.
-
Neutralization and Isolation: The acidic solution is neutralized with a cold, concentrated solution of sodium hydroxide (B78521) to pH 8-9. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 2,6-diamino-4-chloropyrimidine.
Step 2: Synthesis of this compound
-
Reaction Setup: 2,6-diamino-4-chloropyrimidine (1 eq.) is suspended in a mixture of dioxane and water (3:1).
-
Addition of Reagents: To this suspension, chloroacetaldehyde (B151913) (1.2 eq., 50% aqueous solution) is added dropwise at room temperature.
-
Reaction Conditions: The reaction mixture is heated to 90 °C and stirred for 6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product is washed with water and then recrystallized from ethanol (B145695) to afford pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Biological Context and Signaling Pathways
This compound has been investigated for its potential as an inhibitor of IκB kinase (IKK), a key enzyme complex in the canonical NF-κB signaling pathway. However, it has been characterized as an inactive molecule in this regard. The NF-κB pathway is crucial in regulating immune responses, inflammation, and cell survival.
Canonical NF-κB Signaling Pathway
The canonical NF-κB pathway is activated by various stimuli, such as pro-inflammatory cytokines (e.g., TNFα, IL-1). This activation leads to the recruitment of signaling adaptors to the receptor complex, which in turn activates the IKK complex. The IKK complex, consisting of IKKα, IKKβ, and the regulatory subunit NEMO (IKKγ), phosphorylates the inhibitory IκBα protein. This phosphorylation marks IκBα for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the p50/p65 (RelA) NF-κB dimer, which then translocates to the nucleus to induce the transcription of target genes involved in inflammation and cell survival.
Caption: The canonical NF-κB signaling pathway.
Biosynthesis of 7-Deazaguanine Derivatives
In various organisms, 7-deazaguanine derivatives are synthesized from guanosine (B1672433) triphosphate (GTP). This biosynthetic pathway involves a series of enzymatic steps to form the precursor 7-cyano-7-deazaguanine (preQ₀), which is then further modified and incorporated into tRNA or DNA. This pathway highlights the natural occurrence of the 7-deazaguanine scaffold.
Caption: Biosynthetic pathway of 7-deazaguanine derivatives.
6-Chloro-7-deazaguanine: A Technical Guide to Solubility and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility and recommended storage conditions for 6-Chloro-7-deazaguanine. The data and protocols presented herein are intended to support researchers, scientists, and professionals in the fields of drug discovery and development in the effective handling and application of this compound.
Compound Overview
This compound is a synthetic heterocyclic compound. It is structurally related to guanine, a fundamental component of nucleic acids. This compound is often utilized in biochemical research, particularly in the study of enzyme kinetics and as a chemical intermediate in the synthesis of more complex molecules. Notably, it has been investigated as an inactive analog for studies involving I-kappa-B kinases (IKKα and IKKβ), which are key regulators of the NF-κB signaling pathway.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₅ClN₄ | [1] |
| Molecular Weight | 168.58 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [2] |
| Melting Point | 215-220 °C | [3] |
Solubility Data
The solubility of this compound has been determined in aqueous and organic solvents. The following table summarizes the available quantitative data. It is important to note that for certain solvents, achieving the indicated solubility may require physical methods such as ultrasonication and warming.
| Solvent | Solubility | Conditions |
| Water | 2.5 mg/mL (14.83 mM) | Requires ultrasonic and warming to 60°C[2] |
| DMSO | 100 mg/mL (593.19 mM) | Requires ultrasonic |
Storage and Stability
Proper storage is critical to maintain the integrity and stability of this compound. Recommendations for both the solid compound and solutions are outlined below.
Solid Compound
| Storage Condition | Recommendation |
| Temperature | -20°C[3] |
| Atmosphere | Store under a dry, inert atmosphere (e.g., nitrogen)[3] |
| Light | Protect from light |
| Long-term Storage | For extended periods, storage at -20°C is recommended. |
Stock Solutions
| Solvent | Storage Temperature | Maximum Storage Period |
| DMSO or Water | -80°C | 6 months[2] |
| DMSO or Water | -20°C | 1 month[2] |
Note: When preparing stock solutions, it is advisable to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Solutions should be stored under a nitrogen atmosphere.[2] If water is used as the solvent for a stock solution that will be used in a biological setting, it should be filter-sterilized using a 0.22 μm filter before use.[2]
Experimental Protocol: Solubility Determination (Shake-Flask Method)
The following is a generalized protocol for determining the equilibrium solubility of this compound, adapted from standard methods for sparingly soluble compounds.
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., DMSO, water, ethanol)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other quantitative analytical method)
-
Syringe filters (e.g., 0.22 μm PTFE)
-
Pipettes and tips
-
Volumetric flasks
Procedure:
-
Preparation: a. Ensure the solvent is of high purity. b. Prepare a series of standard solutions of this compound in the chosen solvent to create a calibration curve for the analytical method.
-
Sample Preparation: a. Add an excess amount of solid this compound to a pre-weighed glass vial. The excess is crucial to ensure that a saturated solution is formed. b. Record the exact weight of the compound added. c. Add a known volume of the solvent to the vial.
-
Equilibration: a. Securely cap the vials. b. Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). c. Shake the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is recommended to take time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration in solution does not change between time points).
-
Sample Processing: a. After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle. b. To separate the saturated solution from the excess solid, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes.
-
Analysis: a. Carefully withdraw an aliquot of the clear supernatant. b. Immediately filter the aliquot through a syringe filter to remove any remaining particulate matter. c. Dilute the filtered supernatant with the solvent to a concentration that falls within the range of the calibration curve. d. Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.
-
Calculation: a. Using the calibration curve, determine the concentration of the diluted sample. b. Calculate the original concentration in the saturated solution by accounting for the dilution factor. c. Express the solubility in appropriate units (e.g., mg/mL, mM).
Signaling Pathway Context: Inactive IKK Inhibitor
This compound is described as an inactive molecule targeting IKKα and IKKβ, which are central components of the canonical and non-canonical NF-κB pathways, respectively.[2] The diagram below illustrates the canonical NF-κB signaling pathway and indicates the position of the IKK complex, the intended target of this compound.
Caption: Canonical NF-κB signaling pathway showing the target of this compound.
Handling and Safety
For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. General safe handling practices for a compound of this nature include:
-
Working in a well-ventilated area, preferably a fume hood.
-
Using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoiding inhalation of dust and contact with skin and eyes.
-
In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if necessary.
References
Methodological & Application
Application Notes and Protocols for Using 7-Deazaguanine Derivatives in Polymerase Chain Reaction (PCR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the use of 7-deazaguanine (B613801) derivatives, specifically 7-deaza-2'-deoxyguanosine (B613789) triphosphate (7-deaza-dGTP), in polymerase chain reaction (PCR). While the initial inquiry specified 6-Chloro-7-deazaguanine, a thorough review of the scientific literature indicates that this compound is primarily a synthetic precursor and is not directly used in PCR applications. The relevant and widely adopted modification for PCR is the substitution of dGTP with 7-deaza-dGTP to overcome challenges associated with GC-rich DNA templates.
7-deazaguanine is a purine (B94841) analog where the nitrogen at position 7 is replaced by a carbon. This seemingly minor modification has a profound impact on the biophysical properties of DNA, making 7-deaza-dGTP an invaluable tool for molecular biologists. Its primary application lies in the amplification of DNA regions with high guanine-cytosine (GC) content, which are notoriously difficult to amplify using standard PCR protocols. High GC content leads to the formation of stable secondary structures, such as hairpins and G-quadruplexes, that can stall DNA polymerase, resulting in low or no PCR product. The incorporation of 7-deaza-dGTP mitigates these issues by reducing the stability of these secondary structures.
These notes will detail the mechanism of action, provide quantitative data on its effects, offer detailed experimental protocols, and present visual workflows to guide researchers in successfully amplifying challenging DNA templates.
Mechanism of Action
The enhanced amplification of GC-rich sequences with 7-deaza-dGTP is attributed to its inability to form Hoogsteen base pairs. In a standard G-C base pair, the N7 atom of guanine (B1146940) acts as a hydrogen bond acceptor, enabling the formation of non-Watson-Crick hydrogen bonds that stabilize secondary structures. By replacing the N7 atom with a carbon, 7-deazaguanine eliminates this possibility, thereby destabilizing GC-rich secondary structures and allowing the DNA polymerase to proceed through these regions more efficiently.[1] This results in improved yield and specificity of the desired PCR product.
Data Presentation
The use of 7-deaza-dGTP in PCR has a significant impact on several key parameters of the reaction. The following tables summarize the quantitative and qualitative effects observed when incorporating this modified nucleotide.
Table 1: Effect of 7-deaza-dGTP on PCR Performance
| Parameter | Effect of 7-deaza-dGTP Incorporation | Notes |
| PCR Yield | Generally increased, especially for GC-rich templates (>60% GC).[1] | The improvement is more pronounced for templates that are difficult to amplify under standard conditions. |
| Specificity | Increased by reducing non-specific amplification and primer-dimer formation.[1] | By minimizing secondary structures, primers are more likely to anneal to the target sequence. |
| Amplifiable GC Content | Enables amplification of templates with up to 85% GC content.[2] | Standard PCR often fails on templates with >70% GC content. |
| DNA Melting Temperature (Tm) | Reduces the stability of secondary structures, but the effect on the overall duplex Tm is complex. | While it destabilizes Hoogsteen-paired structures, the impact on the Watson-Crick duplex Tm is not straightforward and depends on the sequence context. |
Table 2: Recommended Reagent Concentrations for PCR with 7-deaza-dGTP
| Reagent | Standard PCR | PCR with 7-deaza-dGTP |
| dNTP Mix (each) | 200 µM | 200 µM total |
| - dATP, dCTP, dTTP | 200 µM | 200 µM |
| - dGTP | 200 µM | 50 µM |
| - 7-deaza-dGTP | 0 µM | 150 µM (3:1 ratio with dGTP)[3] |
| Primers (each) | 0.1 - 0.5 µM | 0.1 - 0.5 µM |
| DNA Polymerase | As per manufacturer's recommendation | As per manufacturer's recommendation |
| Template DNA | 1 pg - 1 µg | 1 pg - 1 µg |
| Magnesium Chloride (MgCl₂) | 1.5 - 2.5 mM | 1.5 - 2.5 mM (may require optimization) |
| PCR Additives (optional) | DMSO, Betaine (B1666868) | Compatible with DMSO and Betaine for very difficult templates. |
Experimental Protocols
This section provides a detailed protocol for performing PCR with 7-deaza-dGTP. It is essential to optimize the reaction conditions for each specific template and primer pair.
Protocol 1: Standard PCR with 7-deaza-dGTP for GC-Rich Templates
1. Reagent Preparation:
-
Prepare a dNTP mix containing dATP, dCTP, dTTP, dGTP, and 7-deaza-dGTP. A common and effective ratio is 3:1 of 7-deaza-dGTP to dGTP. For a final concentration of 200 µM for each nucleotide, the mix should contain 200 µM dATP, 200 µM dCTP, 200 µM dTTP, 50 µM dGTP, and 150 µM 7-deaza-dGTP.
-
Reconstitute primers in nuclease-free water to a stock concentration of 100 µM. Dilute to a working concentration of 10 µM.
-
Thaw all reagents on ice.
2. PCR Reaction Setup:
Assemble the PCR reaction on ice in the following order:
| Component | Volume (for 25 µL reaction) | Final Concentration |
| Nuclease-free water | Up to 25 µL | - |
| 10X PCR Buffer | 2.5 µL | 1X |
| dNTP Mix (with 7-deaza-dGTP) | 2.5 µL | 200 µM each |
| Forward Primer (10 µM) | 1.25 µL | 0.5 µM |
| Reverse Primer (10 µM) | 1.25 µL | 0.5 µM |
| DNA Polymerase (e.g., Taq) | 0.25 µL (5 U/µL) | 1.25 units |
| Template DNA | 1-5 µL | 10 pg - 100 ng |
3. Thermal Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-5 minutes | 1 |
| Denaturation | 95°C | 30-60 seconds | 30-35 |
| Annealing | 55-68°C | 30-60 seconds | |
| Extension | 72°C | 1 minute/kb | |
| Final Extension | 72°C | 5-10 minutes | 1 |
| Hold | 4°C | Indefinite | 1 |
4. Post-PCR Analysis:
-
Analyze the PCR products by agarose (B213101) gel electrophoresis to verify the size and yield of the amplicon.
-
For applications requiring high purity, purify the PCR product using a commercial PCR purification kit.
Protocol 2: PCR with 7-deaza-dGTP and Additives for Extremely GC-Rich Templates
For templates with very high GC content or persistent secondary structures, the addition of PCR enhancers like DMSO or betaine can be beneficial.
-
DMSO: Add 5-10% (v/v) DMSO to the reaction mix. Note that high concentrations of DMSO can inhibit some DNA polymerases.
-
Betaine: Add betaine to a final concentration of 0.5-2 M.
When using additives, it may be necessary to optimize the annealing temperature, as they can lower the melting temperature of the primers.
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts related to the use of 7-deaza-dGTP in PCR.
Conclusion
The incorporation of 7-deaza-dGTP is a powerful and effective strategy for the successful PCR amplification of GC-rich DNA sequences. By mitigating the formation of inhibitory secondary structures, this modified nucleotide significantly improves PCR yield and specificity for templates that are otherwise challenging to amplify. The protocols and data presented in these application notes provide a solid foundation for researchers to optimize their PCR experiments and achieve robust and reliable results. While this compound is a valuable synthetic intermediate, 7-deaza-dGTP is the functional analog of choice for enhancing PCR performance.
References
- 1. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions [frontiersin.org]
- 3. escholarship.org [escholarship.org]
Application Notes and Protocols for Incorporating 6-Chloro-7-deazaguanine into DNA
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-7-deazaguanine is a modified purine (B94841) nucleobase analog that serves as a versatile tool in molecular biology, diagnostics, and drug discovery. Its unique chemical properties, including the substitution of nitrogen at the 7-position with a carbon and the presence of a chloro group at the 6-position, offer distinct advantages for various applications. This document provides detailed protocols for the chemical and enzymatic incorporation of this compound into DNA, along with methods for its application in studying DNA-protein interactions and its potential role as a signaling pathway modulator.
Introduction
The incorporation of modified nucleobases into DNA is a powerful strategy for elucidating biological mechanisms, developing diagnostic probes, and creating novel therapeutic agents. This compound, a synthetic analog of guanine, is of particular interest. The 7-deaza modification alters the electronic properties of the purine ring system and eliminates a hydrogen bond acceptor in the major groove of the DNA, which can be useful for studying specific DNA-protein interactions.[1][2] The 6-chloro substituent provides a reactive site for further chemical modifications, making it a valuable precursor for the synthesis of other 7-deazaguanine (B613801) derivatives.[3][4]
These application notes provide comprehensive protocols for the two primary methods of incorporating this compound into DNA: solid-phase chemical synthesis of oligonucleotides and enzymatic incorporation of its corresponding deoxynucleoside triphosphate (6-chloro-7-deaza-dGTP) using DNA polymerases. Additionally, we present workflows for utilizing DNA modified with this analog to investigate DNA-protein interactions and a diagram illustrating its potential impact on the NF-κB signaling pathway.
Data Presentation
Table 1: DNA Polymerase Compatibility with 7-Deazaguanine Nucleotides
| DNA Polymerase | Family | Compatibility with 7-Deaza-dGTP Analogs | Notes |
| Taq Polymerase | A | High | Can fully replace dGTP in some cases.[2][5] |
| KOD DNA Polymerase | B | High | Known to tolerate various base and sugar modifications.[6] |
| Pfu Polymerase | B | Moderate to High | A high-fidelity polymerase that can incorporate modified nucleotides. |
| Vent/Deep Vent Polymerase | B | Moderate to High | Thermostable polymerases with proofreading activity. |
| Bst DNA Polymerase | A | High | Shows effective incorporation of various modified dNTPs.[7] |
Table 2: Typical Yields for Solid-Phase Oligonucleotide Synthesis
| Oligonucleotide Length | Average Stepwise Coupling Efficiency | Expected Overall Yield of Full-Length Product |
| 20-mer | 99.5% | ~90% |
| 20-mer | 98.5% | ~75% |
| 50-mer | 99.5% | ~78% |
| 50-mer | 98.5% | ~48% |
| 100-mer | 99.5% | ~61% |
| 100-mer | 98.5% | ~22% |
Note: Yields can vary significantly based on the specific sequence, synthesis chemistry, and purification method.[8]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Oligonucleotides Containing this compound
This protocol outlines the standard phosphoramidite (B1245037) method for synthesizing oligonucleotides containing a this compound residue.
Materials:
-
This compound phosphoramidite
-
Standard DNA phosphoramidites (dA, dC, dG, T)
-
Controlled Pore Glass (CPG) solid support functionalized with the desired 3'-terminal nucleoside
-
Anhydrous acetonitrile (B52724)
-
Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)
-
Capping solution A (Acetic anhydride/Pyridine/THF) and B (N-Methylimidazole/THF)
-
Oxidizing solution (Iodine in THF/water/pyridine)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
-
Automated DNA synthesizer
Methodology:
-
Preparation: Dissolve the this compound phosphoramidite and standard phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration. Install the reagents on an automated DNA synthesizer.
-
Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through a series of automated cycles for each nucleotide addition.
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution.
-
Coupling: The this compound phosphoramidite (or a standard phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated with the capping solution to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.
-
-
Chain Elongation: Steps 2a-2d are repeated for each subsequent nucleotide in the desired sequence.
-
Cleavage and Deprotection: Upon completion of the synthesis, the oligonucleotide is cleaved from the CPG support and the base and phosphate protecting groups are removed by incubation with concentrated ammonium hydroxide.
-
Purification: The crude oligonucleotide is purified using methods such as reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product.
-
Quantification and Analysis: The concentration of the purified oligonucleotide is determined by UV-Vis spectrophotometry at 260 nm. The identity and purity can be confirmed by mass spectrometry.
Protocol 2: Enzymatic Incorporation of 6-Chloro-7-deaza-dGTP via PCR
This protocol describes the incorporation of 6-chloro-7-deaza-dGTP into a DNA fragment during a Polymerase Chain Reaction (PCR).
Materials:
-
DNA template
-
Forward and reverse primers
-
High-fidelity, thermostable DNA polymerase (e.g., Taq, KOD, or Pfu polymerase)
-
10X PCR buffer
-
dNTP mix (10 mM each of dATP, dCTP, dTTP)
-
6-Chloro-7-deaza-dGTP (10 mM stock solution)
-
Nuclease-free water
Methodology:
-
Reaction Setup: Prepare the PCR master mix on ice. For a 50 µL reaction, the components are typically:
-
5 µL 10X PCR Buffer
-
1 µL 10 mM dNTP mix (dATP, dCTP, dTTP)
-
1-5 µL 10 mM 6-Chloro-7-deaza-dGTP (the ratio to dGTP can be optimized, from partial to complete replacement)
-
1 µL 10 µM Forward Primer
-
1 µL 10 µM Reverse Primer
-
1-100 ng DNA Template
-
1 µL DNA Polymerase
-
Nuclease-free water to a final volume of 50 µL
-
-
Thermal Cycling: The following cycling conditions are a general guideline and should be optimized for the specific template and primers.
-
Initial Denaturation: 95°C for 2-5 minutes
-
Cycling (30-35 cycles):
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)
-
Extension: 72°C for 1 minute per kb of product length
-
-
Final Extension: 72°C for 5-10 minutes
-
Hold: 4°C
-
-
Analysis of Incorporation:
-
Analyze a small aliquot of the PCR product by agarose (B213101) gel electrophoresis to confirm the amplification of a product of the expected size.
-
The incorporation of this compound can be confirmed by methods such as mass spectrometry of the purified PCR product or by restriction enzyme digestion analysis, as the modification can inhibit cleavage by certain enzymes.[2][5]
-
-
Purification: Purify the PCR product using a commercial PCR purification kit to remove primers, unincorporated nucleotides, and the polymerase.
Mandatory Visualizations
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.upenn.edu [med.upenn.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
Application Notes and Protocols for Enzymatic TNA Synthesis Using 6-Chloro-7-deazaguanine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 6-chloro-7-deazaguanine as a precursor for the synthesis of 7-deaza-7-modified α-L-threofuranosyl guanosine (B1672433) triphosphates (7-deaza-tGTPs) and their subsequent application in high-fidelity enzymatic synthesis of Threose Nucleic Acid (TNA). TNA, a synthetic xeno-nucleic acid (XNA), offers remarkable resistance to nuclease degradation, making it a promising candidate for various therapeutic and diagnostic applications.
The primary challenge in the enzymatic synthesis of TNA has been the propensity for G-G mispairing during polymerase-mediated extension. The substitution of natural guanosine triphosphate with 7-deaza-tGTP analogs, synthesized from this compound, effectively mitigates this issue by preventing the formation of Hoogsteen base pairs, thereby enhancing the fidelity of TNA replication to over 99%.[1][2]
This document outlines the chemical synthesis of a key intermediate, the enzymatic synthesis of TNA via a primer extension assay, and the analysis of the resulting TNA products.
I. Chemical Synthesis of 7-deaza-tGTP Precursor
The synthesis of 7-deaza-7-modified tGTPs commences with the chemical modification of this compound. A crucial intermediate in this process is the 6-chloro-7-iodo-pivaloyl-2-amino-7-deazaguanine nucleoside.[1] The following is a general protocol for a key step in the synthesis of a related 7-deaza-2'-methyladenosine, the N-glycosylation of 6-chloro-7-deaza-7-iodopurine, which illustrates the principles involved.[3]
Protocol: N-glycosylation of 6-chloro-7-deaza-7-iodopurine [3]
This protocol describes the coupling of the iodinated deazapurine with a protected ribose sugar, a critical step in forming the nucleoside.
Materials:
-
Perbenzoylated 2-methyl-ribose
-
6-chloro-7-deaza-7-iodopurine
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile (anhydrous)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Ethyl acetate (B1210297)
-
Saturated aqueous NaHCO₃
-
Water
-
Brine
-
MgSO₄
Procedure:
-
To a mixture of perbenzoylated 2-methyl-ribose (1.0 equiv.), 6-chloro-7-deaza-7-iodopurine (1.2 equiv.), and DBU (3.0 equiv.) in anhydrous acetonitrile, add TMSOTf (4.0 equiv.) dropwise at 0°C.
-
Stir the mixture at 70°C for 24 hours.
-
After cooling, dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by chromatography on silica (B1680970) gel to yield the desired N-glycosylated product.
Note: This is an illustrative protocol for a related compound. The synthesis of the specific 6-chloro-7-iodo-pivaloyl-2-amino-7-deazaguanine nucleoside would require adaptation of this procedure.
Following the synthesis of the nucleoside, a multi-step process involving phosphorylation is required to generate the final 7-deaza-7-modified tGTP. This typically involves protection of hydroxyl groups, phosphorylation of the 3'-hydroxyl group, and subsequent deprotection steps.[1]
II. Enzymatic Synthesis of TNA via Primer Extension Assay
The enzymatic synthesis of TNA is performed using a primer extension assay with an engineered DNA polymerase capable of utilizing tNTPs as substrates. Therminator DNA polymerase, a variant of the 9°N DNA polymerase, is a commonly used enzyme for this purpose.[4][5] The inclusion of 7-deaza-7-modified tGTP in the reaction mixture is critical for achieving high fidelity.
Protocol: Enzymatic TNA Synthesis [4][5]
Materials:
-
5'-labeled DNA primer (e.g., 5'-IR680 or 5'-[γ-³²P]ATP labeled)
-
DNA template with a region complementary to the primer and an overhang for TNA synthesis
-
Therminator DNA polymerase
-
Thermopol buffer (New England Biolabs) or equivalent
-
Standard α-L-threofuranosyl nucleoside triphosphates (tATP, tCTP, tTTP)
-
7-deaza-7-modified tGTP (e.g., 7-deaza-7-phenyl-tGTP)
-
Tth pyrophosphatase (optional, to drive the reaction forward)
-
MnCl₂ (optional, can enhance activity but may affect fidelity)
-
Urea/EDTA stop solution (e.g., 7 M urea, 40 mM EDTA)
-
Nuclease-free water
Procedure:
-
Annealing: Anneal the 5'-labeled DNA primer (50 nM) to the DNA template (100 nM) in 1.1x Thermopol buffer by heating to 95°C for 5 minutes and slowly cooling to room temperature.
-
Reaction Setup: In a final volume of 5 µL, combine the annealed primer/template complex, standard tNTPs (e.g., 30 µM each of tATP, tCTP, tTTP), and the 7-deaza-7-modified tGTP (e.g., 4 µM).
-
Enzyme Addition: Add Tth pyrophosphatase (1 U, optional) and Therminator DNA polymerase (0.5 U).
-
Incubation: Incubate the reaction at 55°C. The incubation time can be varied (e.g., 1 to 24 hours) depending on the desired length of the TNA product and the specific activity of the polymerase.[1][4] For optimal fidelity, shorter reaction times are recommended.[5]
-
Quenching: Stop the reaction by adding an equal volume of urea/EDTA stop solution.
-
Analysis: Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE) and visualize using an appropriate imaging system (e.g., phosphorimager or fluorescence scanner).
III. Data Presentation
The use of 7-deaza-guanine analogs significantly improves the fidelity of TNA synthesis. The following tables summarize the available quantitative data.
Table 1: Fidelity of TNA Synthesis with Therminator DNA Polymerase
| Condition | Raw Error Rate | Corrected Error Rate | Reference |
| Standard tNTPs, 55°C, 24h incubation | 0.04 | 0.03 | [4] |
| Standard tNTPs, 75°C, 24h incubation | 0.04 | 0.03 | [4] |
| With 7-deaza-7-phenyl tGTP | >99% overall fidelity | Not specified | [2] |
Note: The corrected error rate accounts for errors introduced by Taq polymerase during subsequent PCR amplification for sequencing analysis.
Table 2: Pre-steady-state Kinetic Constants for Therminator DNA Polymerase [2]
| Nucleotide | k_pol (s⁻¹) |
| dCTP | 4.2 |
| tCTP | 0.9 |
This data illustrates the relative incorporation rates of a natural deoxynucleotide versus a threonucleotide by Therminator DNA polymerase.
IV. Visualizations
Workflow for Enzymatic TNA Synthesis
Caption: Overall workflow for high-fidelity enzymatic TNA synthesis.
Logical Relationship in High-Fidelity TNA Synthesis
Caption: Role of 7-deazaguanine (B613801) in improving TNA synthesis fidelity.
References
- 1. Improved synthesis and polymerase recognition of 7-deaza-7-modified α-l-threofuranosyl guanosine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High fidelity TNA synthesis by Therminator polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: 6-Chloro-7-deazaguanine in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Deazapurines are a class of purine (B94841) analogs where the nitrogen atom at position 7 is replaced by a carbon atom.[1] This structural modification is found in various natural products, including antibiotics and modified nucleosides in tRNA and DNA.[1][2][3] The biosynthesis of 7-deazaguanine (B613801) derivatives, such as the tRNA modifications queuosine (B110006) (Q) and archaeosine (B114985) (G+), originates from GTP and involves a conserved enzymatic pathway.[2]
Recent groundbreaking research has unveiled a novel role for 7-deazaguanine derivatives beyond nucleic acids: as a component of a new type of post-translational modification in proteins.[4] Specifically, a 7-amido-7-deazaguanine (NDG) moiety has been found conjugated to the N-terminus of a cGAS/DncV-like nucleotidyltransferase within a bacterial Type IV CBASS anti-phage defense system.[4] This discovery of "deazaguanylation" opens a new frontier in proteomics and cellular signaling, presenting novel targets for drug discovery.
This document provides detailed application notes and protocols for the use of 6-Chloro-7-deazaguanine , a synthetic analog, as a potential chemical probe to investigate this nascent area of protein modification. We propose its application in identifying and characterizing the enzymes and protein substrates involved in the 7-deazaguanine metabolic and protein conjugation pathways.
Key Applications and Methodologies
The unique structure of this compound makes it a valuable tool for several proteomics-based applications:
-
Target Identification and Engagement: Use as a chemical probe in affinity-based proteomics or thermal proteome profiling to identify binding proteins, particularly the enzymes of the 7-deazaguanine biosynthesis and conjugation pathways.
-
Enzyme Activity Assays: Serve as a potential inhibitor or alternative substrate to probe the catalytic mechanisms of key enzymes like QueC-like and TGT-like proteins.[4]
-
Pathway Elucidation: Help in mapping the downstream effects and signaling consequences of inhibiting or modulating the deazaguanylation pathway.
Data Presentation: Key Enzymatic Targets
Understanding the enzymatic machinery is crucial for designing proteomics experiments. The following table summarizes the key enzymes involved in the biosynthesis of 7-deazaguanine precursors, which represent potential targets for this compound.
| Enzyme | Abbreviation | Function | EC Number | Relevance |
| GTP Cyclohydrolase I | FolE | Catalyzes the first step, converting GTP. | 3.5.4.16 | Potential primary target in the pathway.[5] |
| 6-carboxy-5,6,7,8-tetrahydropterin synthase | QueD | Involved in the formation of the 7-deazaguanine scaffold. | 4.1.2.50 | A key enzyme in the biosynthesis of preQ₀.[1][5] |
| 7-carboxy-7-deazaguanine synthase | QueE | Catalyzes a crucial step in the formation of 7-cyano-7-deazaguanine. | 4.3.99.21 | A specific enzyme in the deazaguanine pathway.[3] |
| 7-cyano-7-deazaguanine synthase | QueC | An ATPase that catalyzes the conversion to preQ₀. | 6.3.4.20 | A critical enzyme, with homologs involved in protein conjugation.[1][4] |
| tRNA-guanine transglycosylase | TGT | Exchanges guanine (B1146940) with 7-deazaguanine precursors in tRNA. | 2.4.2.29 | Homologs (Cap10) are implicated in protein deazaguanylation.[4] |
Visualization of Key Pathways and Workflows
Biosynthesis of 7-Deazaguanine Precursors
The following diagram illustrates the established biosynthetic pathway leading to the key 7-deazaguanine precursor, preQ₀, which is the starting point for various modifications.
Proposed Mechanism of Protein Deazaguanylation
This diagram outlines the newly discovered protein modification pathway mediated by the QueC-like enzyme Cap9 and the TGT-like enzyme Cap10.
Experimental Protocols
Protocol 1: Affinity-Based Proteomic Profiling for Target Identification
This protocol describes a method to identify cellular proteins that bind to this compound, using an immobilized version of the compound as bait.
Objective: To identify the protein interaction partners of this compound from a cell lysate.
Materials:
-
This compound-conjugated affinity resin (e.g., NHS-activated Sepharose beads).
-
Control resin (unconjugated or conjugated with a non-binding molecule).
-
Cell line expressing the target pathway enzymes (e.g., bacteria with the CBASS system).
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitor cocktail.
-
Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40.
-
Elution Buffer: 0.1 M Glycine pH 2.5 or 2X Laemmli buffer.
-
Reagents for SDS-PAGE and mass spectrometry.
Methodology:
-
Cell Lysate Preparation:
-
Culture cells to ~80-90% confluency.
-
Harvest cells, wash with ice-cold PBS, and pellet by centrifugation.
-
Lyse the cell pellet in ice-cold Lysis Buffer for 30 minutes with gentle rotation at 4°C.
-
Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
Affinity Pulldown:
-
Equilibrate the this compound resin and control resin with Lysis Buffer.
-
Incubate 1-2 mg of cell lysate with 50 µL of equilibrated resin for 2-4 hours at 4°C with gentle rotation.
-
Pellet the resin by centrifugation (500 x g for 2 minutes) and discard the supernatant.
-
Wash the resin 3-5 times with 1 mL of ice-cold Wash Buffer.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute bound proteins by adding 50 µL of Elution Buffer or by boiling in 2X Laemmli buffer for 5 minutes.
-
For mass spectrometry, run the eluate on a short SDS-PAGE gel to separate proteins from the resin.
-
Stain the gel with Coomassie Blue, excise the entire protein lane, and perform in-gel digestion with trypsin.
-
Extract peptides and prepare them for LC-MS/MS analysis.
-
-
Data Analysis:
-
Identify proteins using a database search algorithm (e.g., MaxQuant, Proteome Discoverer).
-
Perform label-free quantification to identify proteins significantly enriched on the this compound resin compared to the control resin.
-
Workflow for Target Identification
Protocol 2: In Vitro Protein Deazaguanylation Assay
This protocol is designed to reconstitute and detect the enzymatic conjugation of a 7-deazaguanine derivative onto a target protein.
Objective: To validate the enzymatic activity of Cap9 and Cap10 and detect the modification of a substrate protein in vitro.
Materials:
-
Purified recombinant proteins: Cap9, Cap10, and the target protein (e.g., cGAS/DncV-like nucleotidyltransferase).
-
7-cyano-7-deazaguanine (preQ₀) or a suitable analog.
-
ATP and MgCl₂.
-
Reaction Buffer: 50 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT.
-
Antibody specific to the target protein or a His-tag antibody if the protein is tagged.
-
Reagents for SDS-PAGE and Western Blotting.
Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, set up the reaction mixture on ice:
-
5 µg Target Protein
-
1 µg Cap9
-
1 µg Cap10
-
1 mM ATP
-
100 µM preQ₀
-
Reaction Buffer to a final volume of 50 µL.
-
-
Set up control reactions omitting Cap9, Cap10, or preQ₀.
-
-
Incubation:
-
Incubate the reaction tubes at 30°C for 2 hours.
-
-
Detection by Western Blot:
-
Stop the reaction by adding 2X Laemmli buffer and boiling for 5 minutes.
-
Resolve the proteins on a 12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against the target protein.
-
Use an appropriate HRP-conjugated secondary antibody and detect with an ECL substrate.
-
A successful modification may result in a slight molecular weight shift on the gel.
-
-
Detection by Mass Spectrometry:
-
For unambiguous confirmation, the reaction product should be analyzed by mass spectrometry.
-
Excise the band corresponding to the target protein from a Coomassie-stained gel.
-
Perform in-gel digestion and analyze the resulting peptides by LC-MS/MS.
-
Search the data for the expected mass shift on the N-terminal peptide of the target protein (see Table 2).
-
Table 2: Theoretical Mass Shifts for Mass Spectrometry Analysis
This table provides the calculated monoisotopic mass additions for various 7-deazaguanine modifications, which is essential for identifying them in mass spectrometry data.
| Modification | Chemical Formula Addition | Monoisotopic Mass Shift (Da) | Notes |
| 7-cyano-7-deazaguanine (preQ₀) | C₇H₄N₄O | +160.0436 | Added to the N-terminus via a linker. The final mass will depend on the conjugation chemistry. |
| 7-amido-7-deazaguanine (NDG) | C₇H₇N₅O | +177.0651 | The modification identified in the CBASS system.[4] |
| This compound | C₆H₃ClN₄ | +166.0046 | The mass of the unmodified probe molecule. |
| Deazaguanine (core) | C₆H₅N₃O | +135.0433 | The core scaffold. |
Note: The observed mass shift will depend on the precise nature of the chemical linkage to the protein. The values above represent the mass of the modifying group itself.
Conclusion
The discovery of protein deazaguanylation represents a paradigm shift, implicating 7-deazaguanine metabolism in protein regulation and cellular defense. This compound, as a synthetic analog, offers a powerful tool for chemical proteomics approaches to explore this new biology. The protocols and data presented here provide a framework for researchers to begin dissecting this novel signaling pathway, identifying its key components, and ultimately paving the way for the development of new therapeutic strategies that target this system.
References
- 1. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Four additional natural 7-deazaguanine derivatives in phages and how to make them - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
Application Notes: 6-Chloro-7-deazaguanine as a Versatile Precursor for Nucleoside Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6-chloro-7-deazaguanine in the synthesis of diverse nucleoside analogues. This versatile precursor is a cornerstone in the development of novel therapeutic agents and biological probes, primarily due to the reactivity of the 6-chloro substituent, which allows for a variety of chemical modifications. The 7-deaza scaffold itself imparts unique biological properties to the resulting nucleosides, such as altered metabolic stability and modified hydrogen bonding patterns.
Key Applications
Nucleoside analogues derived from this compound are instrumental in various research and development areas:
-
Antiviral Drug Discovery: Many 7-deazapurine nucleosides exhibit potent antiviral activity against a range of viruses, including Hepatitis C virus (HCV) and other members of the Flaviviridae family.[1] The modifications enabled by the 6-chloro group are crucial for tuning the specificity and efficacy of these compounds.
-
Anticancer Therapeutics: Nucleoside analogues are a well-established class of anticancer drugs. The unique structures derived from this compound can be explored for their potential to interfere with DNA replication and other cellular processes in cancer cells.
-
Biochemical Probes: The synthesis of modified nucleosides is essential for creating tools to study DNA and RNA polymerases, as well as other enzymes involved in nucleic acid metabolism.[2] These probes can help elucidate enzyme mechanisms and identify new drug targets.
-
Oligonucleotide Modification: Incorporating 7-deazapurine derivatives into oligonucleotides can enhance their properties, such as increasing duplex stability and resistance to nuclease degradation.[2]
Synthetic Strategies
The primary route for synthesizing nucleosides from this compound involves the Vorbrüggen glycosylation reaction. This powerful method facilitates the coupling of a modified purine (B94841) base with a protected sugar moiety, typically a ribose or deoxyribose derivative. The general workflow involves the silylation of the heterocyclic base to enhance its nucleophilicity, followed by a Lewis acid-catalyzed reaction with an activated sugar.
Subsequent modifications at the 6-position, such as displacement of the chloride with amines, methoxides, or other nucleophiles, allow for the creation of a diverse library of guanine-like nucleosides. Furthermore, the 7-position of the deazapurine ring can be functionalized, for instance by iodination, to introduce further diversity.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from representative synthetic procedures starting from this compound or its immediate derivatives.
Table 1: Yields of Key Synthetic Transformations
| Step | Starting Material | Product | Reagents | Yield (%) | Reference |
| Protection of exocyclic amine | This compound | 2-N-isobutyryl-6-chloro-7-deazaguanine | Isobutyric anhydride | 70 | [2] |
| Nitration at C7 | 2-N-isobutyryl-6-chloro-7-deazaguanine | 2-N-isobutyryl-6-chloro-7-nitro-7-deazaguanine | Fuming HNO₃, concentrated H₂SO₄ | 78 | [2] |
| Iodination at C7 | 6-Chloro-7-deazapurine | 6-Chloro-7-iodo-7-deazapurine | N-Iodosuccinimide (NIS) | quant. | [3] |
| Vorbrüggen Glycosylation | 6-Chloro-7-iodo-7-deazapurine | Protected 6-chloro-7-iodo-7-deazapurine nucleoside | Perbenzoylated 2-methyl-ribose, DBU, TMSOTf in DCE | up to 58 | [1] |
| Vorbrüggen Glycosylation | 6-Chloro-7-iodo-7-deazapurine | Protected 6-chloro-7-iodo-7-deazapurine nucleoside | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, TMSOTf | 73 (Cho) | [1] |
| Methoxylation and Deprotection | 6-Chloro-7-nitro-7-deazaguanine derivative | 6-Methoxy-7-nitro-7-deazaguanine derivative | Sodium methoxide | - | [2] |
| Glycosylation with a deoxyribose sugar | 6-Methoxy-7-nitro-7-deazaguanine derivative | Protected 6-methoxy-7-nitro-7-deazaguanine deoxynucleoside | NaH, 2-deoxy-3,5-di-O-(p-chlorobenzoyl)-α-d-ribofuranosyl chloride | 61 | [2] |
| Demethylation | Protected 6-methoxy-deoxynucleoside | Protected 6-oxo-deoxynucleoside | Iodotrimethylsilane | 73 | [2] |
| Deprotection of hydroxyl groups | Protected 7-nitro-dG analogue | 7-nitro-7-deaza-dG | Methanolysis | 79 | [2] |
Experimental Protocols
Protocol 1: Synthesis of 6-Chloro-7-iodo-7-deazapurine
This protocol describes the iodination of 6-chloro-7-deazapurine, a common step to activate the 7-position.
Materials:
-
6-Chloro-7-deazapurine
-
N-Iodosuccinimide (NIS)
-
Anhydrous Dimethylformamide (DMF)
-
Silica (B1680970) gel for column chromatography
-
Hexanes
-
Ethyl acetate (B1210297) (EtOAc)
Procedure:
-
Dissolve 6-chloro-7-deazapurine (1.0 g, 6.51 mmol) in 20 mL of anhydrous DMF.[3]
-
Add N-iodosuccinimide (1.60 g, 7.16 mmol) to the solution.[3]
-
Stir the reaction mixture for 2 hours at room temperature.[3]
-
Remove the solvent under vacuum.[3]
-
Purify the residue by silica gel column chromatography using a gradient of hexanes:EtOAc (from 1:1 to 3:1 v/v) to yield compound 8 in quantitative yield.[3]
Protocol 2: Vorbrüggen Glycosylation of 6-Chloro-7-iodo-7-deazapurine with a Protected Ribose
This protocol details the coupling of the modified base with a protected ribose sugar.
Materials:
-
6-Chloro-7-iodo-7-deazapurine
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
-
N,O-bis(trimethylsilyl)acetamide (BSA)
-
Anhydrous acetonitrile (B52724) (CH₃CN)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 6-chloro-7-iodo-7-deazapurine (0.55 g, 1.96 mmol) in 10 mL of anhydrous CH₃CN, add N,O-bis(trimethylsilyl)acetamide (0.50 g, 2.45 mmol) at room temperature under a nitrogen atmosphere.[3]
-
Stir the mixture for 30 minutes to allow for silylation of the nucleobase.[3][4]
-
In a separate flask, prepare a solution of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (0.90 g, 1.79 mmol) in 10 mL of anhydrous CH₃CN.[3]
-
Cool the silylated nucleobase mixture to 0 °C.
-
Add the solution of the protected ribose and TMSOTf (0.56 g, 2.45 mmol) to the reaction mixture at 0 °C.[3]
-
Warm the reaction mixture to 80 °C and stir for 12 hours.[3][4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.[4]
-
Wash the organic layer with a saturated aqueous NaHCO₃ solution.[4]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.[4]
-
Purify the residue by silica gel column chromatography to obtain the desired protected nucleoside.[4]
Note on Solvent Choice: Studies have shown that in some Vorbrüggen reactions involving weakly reactive nucleobases, the use of acetonitrile as a solvent can lead to the formation of by-products.[1][5] In such cases, substituting acetonitrile with a non-nucleophilic solvent like 1,2-dichloroethane (B1671644) (DCE) can significantly improve the yield of the desired nucleoside.[1]
Visualized Workflows and Pathways
The following diagrams illustrate the key synthetic pathways described.
Caption: Synthetic pathway for 7-nitro-7-deaza-dG.
References
- 1. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2'-methyladenosine using Vorbrüggen conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Regioselective Synthesis of 7-Nitro-7-deazapurine from 6-Chloro-7-deazaguanine
Introduction
7-Deazapurine nucleosides are significant analogues of natural purine (B94841) nucleosides and have demonstrated broad utility as pharmaceuticals and biochemical tools.[1][2] The replacement of the N7 atom with a carbon atom in the purine ring system makes the five-membered ring more electron-rich and allows for further substitution at the C7 position.[3] This modification can lead to derivatives with interesting biological properties, such as increased duplex stability in oligonucleotides and diminished nuclease susceptibility.[1]
Specifically, the introduction of a potent electron-withdrawing nitro group at the C7 position of 7-deazapurines facilitates the cleavage of the glycosidic bond under alkaline conditions.[1][4][5] This property is highly valuable for biotechnological applications, including DNA genotyping methods and mapping DNA-protein interactions.[1] This document provides a detailed protocol for the regioselective synthesis of 7-nitro-7-deazapurine derivatives, starting from the commercially available 6-chloro-7-deazaguanine. The key to this synthesis is the protection of the exocyclic amino group, which directs the electrophilic nitration specifically to the C7 position, avoiding the formation of undesired regioisomers.[1][2]
Synthetic Pathway Overview
The synthesis of 6-Chloro-7-nitro-7-deazaguanine from this compound is a two-step process. The first step involves the protection of the exocyclic amine group, followed by the regioselective nitration at the C7 position. Subsequent modifications can be performed to introduce further diversity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselective syntheses of 7-nitro-7-deazapurine nucleosides and nucleotides for efficient PCR incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
The Role of 6-Chloro-7-deazaguanine in the Synthesis of Antiviral Nucleoside Analogues: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of nucleosides has long been a cornerstone of antiviral drug discovery. Among the various heterocyclic scaffolds utilized, the 7-deazaguanine (B613801) core has emerged as a privileged structure. The introduction of a chloro substituent at the 6-position of this scaffold, yielding 6-chloro-7-deazaguanine, provides a versatile chemical handle for the synthesis of a diverse array of potent antiviral nucleoside analogues. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of these promising therapeutic agents.
Introduction to this compound as a Synthetic Intermediate
This compound is a key starting material in the synthesis of nucleoside analogues that often exhibit broad-spectrum antiviral activity. The chlorine atom at the 6-position is an excellent leaving group, facilitating nucleophilic substitution reactions to introduce various functionalities. Furthermore, the 7-deaza modification, where the nitrogen at position 7 of the purine (B94841) ring is replaced by a carbon, can alter the electronic properties and metabolic stability of the resulting nucleoside, often leading to improved biological activity and a more favorable pharmacokinetic profile.
Synthesis of Antiviral Nucleoside Analogues
The synthesis of antiviral nucleoside analogues from this compound typically involves a glycosylation reaction to couple the heterocyclic base with a suitably protected sugar moiety, followed by further modifications of the nucleobase and/or the sugar.
General Synthetic Workflow
The overall process for synthesizing antiviral nucleoside analogues using this compound can be summarized in the following workflow:
Key Experimental Protocols
Protocol 1: Synthesis of 6-Chloro-7-iodo-7-deazapurine
This protocol describes the iodination of 6-chloro-7-deazapurine, a common precursor step to enhance reactivity in subsequent glycosylation reactions.[1]
-
Materials: 6-chloro-7-deazapurine, N-iodosuccinimide (NIS), Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
Dissolve 6-chloro-7-deazapurine (1.0 g, 6.51 mmol) in 20 mL of anhydrous DMF.
-
Add N-iodosuccinimide (1.60 g, 7.16 mmol) to the solution.
-
Stir the reaction mixture for 2 hours at room temperature.
-
Remove the solvent under vacuum.
-
Purify the residue by silica (B1680970) gel column chromatography (hexanes:EtOAc = 1:1 to 3:1 v/v) to yield the product.
-
Protocol 2: Vorbrüggen Glycosylation for the Synthesis of β-Nucleoside Analogues
This protocol details the coupling of the modified deazapurine base with a protected ribose sugar.[1]
-
Materials: 6-chloro-7-iodo-7-deazapurine, 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose, N,O-bis(trimethylsilyl)acetamide (BSA), Anhydrous Acetonitrile (CH3CN), Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf).
-
Procedure:
-
To a solution of 6-chloro-7-iodo-7-deazapurine (0.55 g, 1.96 mmol) in 10 mL of anhydrous CH3CN, add BSA (0.50 g, 2.45 mmol) at room temperature under a nitrogen atmosphere.
-
After 30 minutes, add a solution of 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose (0.90 g, 1.79 mmol) in 10 mL of anhydrous CH3CN and TMSOTf (0.56 g, 2.45 mmol) to the reaction mixture at 0 °C.
-
Heat the reaction mixture to 80 °C over 1 hour and stir for 12 hours at this temperature.
-
After completion, quench the reaction and purify the product by chromatography.
-
Antiviral Activity of this compound Derived Nucleosides
Nucleoside analogues derived from this compound have demonstrated significant antiviral activity against a range of viruses. The mechanism of action often involves the intracellular phosphorylation of the nucleoside to its triphosphate form, which then acts as a competitive inhibitor or a chain terminator of viral polymerases.[2][3][4][[“]]
Quantitative Antiviral Data
The following tables summarize the in vitro antiviral activity of representative nucleoside analogues synthesized from this compound derivatives.
Table 1: Anti-Influenza A Virus Activity of 6-methyl-7-substituted-7-deaza Purine Nucleoside Analogs [6]
| Compound | Target Virus | IC50 (µM) |
| 5x | H1N1 | 5.88 |
| H3N2 | 6.95 | |
| 5z | H1N1 | 3.95 |
| H3N2 | 3.61 |
Table 2: Antiviral Activity of 6-Chloropurine (B14466) Arabinoside [7]
| Compound | Target Virus | Activity |
| 6-Chloropurine arabinoside (3a) | Varicella-zoster virus (VZV) | Potent |
| Herpes simplex virus type 1 (HSV-1) | Moderate | |
| Herpes simplex virus type 2 (HSV-2) | Moderate | |
| Vaccinia virus | Moderate | |
| RNA viruses (including HIV) | No activity |
Table 3: In Vivo Activity and Toxicity of 8-Chloro-7-deazaguanosine [8][9]
| Compound | Parameter | Value (mg/kg/day) |
| 8-Chloro-7-deazaguanosine | Effective Dose (i.p. against various RNA viruses) | 25, 50, 100 |
| Effective Dose (oral against Semliki Forest virus) | 200, 400 | |
| LD50 (acute, i.p. in mice) | > 1600 |
Mechanism of Action: Inhibition of Viral Replication
The primary mechanism of action for many antiviral nucleoside analogues is the inhibition of viral nucleic acid synthesis.
Upon entering an infected host cell, the nucleoside analogue is phosphorylated by cellular kinases to its active triphosphate form.[2] This triphosphate analogue can then compete with the natural nucleoside triphosphates for the active site of the viral polymerase.[3] Its incorporation into the growing viral DNA or RNA chain can lead to chain termination, thereby halting viral replication.[2]
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of antiviral nucleoside analogues. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore this chemical space further in the quest for novel and effective antiviral therapies. The ability to readily modify the 6-position allows for the fine-tuning of biological activity and pharmacokinetic properties, making this scaffold an attractive target for future drug discovery efforts.
References
- 1. Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 4. researchgate.net [researchgate.net]
- 5. consensus.app [consensus.app]
- 6. Design, synthesis, and in vitro biological evaluation of novel 6-methyl-7-substituted-7-deaza purine nucleoside analogs as anti-influenza A agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Broad-spectrum activity of 8-chloro-7-deazaguanosine against RNA virus infections in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broad-spectrum activity of 8-chloro-7-deazaguanosine against RNA virus infections in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Primer Extension Assays Using 7-deaza-7-modified Guanosine Triphosphates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primer extension is a robust technique used to map the 5' ends of RNA transcripts, identify transcription start sites, and detect modified nucleotides within an RNA sequence. The assay relies on a reverse transcriptase or DNA polymerase to extend a labeled primer that is annealed to an RNA or DNA template. However, templates with high guanine-cytosine (GC) content often present a significant challenge due to the formation of stable secondary structures, such as hairpins. These structures can impede the progress of the polymerase, leading to premature termination of the extension reaction and ambiguous results.
One effective strategy to overcome this limitation is the incorporation of 7-deaza-7-modified guanosine (B1672433) triphosphates, such as 7-deaza-dGTP, into the reaction. The substitution of the nitrogen atom at the 7-position of the guanine (B1146940) base with a carbon atom reduces the stability of Hoogsteen base pairing, which is crucial for the formation of G-quadruplexes and other secondary structures in GC-rich regions, without disrupting the standard Watson-Crick base pairing necessary for accurate template copying.[1][2][3][4] This allows for more efficient and complete extension through problematic GC-rich sequences.
These application notes provide detailed protocols for performing primer extension assays using 7-deaza-7-modified guanosine triphosphates and summarize the available data on their use with various DNA polymerases.
Data Presentation
Table 1: Compatibility and Performance of DNA Polymerases with 7-deaza-dGTP
| DNA Polymerase | Compatibility/Incorporation Efficiency | Key Considerations |
| Taq Polymerase | Generally well-incorporated. Often used in a 3:1 ratio with natural dGTP for PCR applications.[1] Can completely replace dGTP in PCR, indicating it is a good substrate. | Shows a preference for natural purine (B94841) nucleotides in mixtures. |
| Klenow Fragment (exo-) of E. coli DNA Polymerase I | Has been shown to incorporate 7-deaza-dGTP. Can be sensitive to other modifications at the C8 position of 7-deaza-dGTP.[5] | Efficiency may vary depending on the specific modification. |
| Human DNA Polymerase β | Can accommodate C8-halogenated 7-deaza-dGTPs, suggesting tolerance for modifications on the 7-deaza-guanosine scaffold.[5] | Incorporation of 8-halo-7-deaza-dGTPs was generally poor opposite dC or dA.[5] |
| Engineered TNA Polymerase | Efficiently recognizes and incorporates 7-deaza-7-modified tGTPs, resulting in full-length products.[6] | Specifically designed for threose nucleic acid (TNA) synthesis. |
| Pfu (exo-) DNA Polymerase | Less capable of sustaining PCR with some modified nucleotides compared to Taq polymerase. | May exhibit lower incorporation efficiency for certain 7-deaza-dGTP analogs. |
Table 2: Comparison of 7-deaza-dGTP Analogs
| Analog | Primary Function | Impact on PCR Yield | Downstream Applications |
| 7-deaza-dGTP | Reduces secondary structures in GC-rich DNA, improving PCR efficiency and yield.[1] | Generally increases the yield of specific products from difficult templates.[1] | Primarily used for amplification and sequencing of GC-rich regions.[7] |
| 7-deaza-7-propargylamino-dGTP | Reduces secondary structures and provides a reactive handle for downstream modifications.[1] | Potentially slightly lower yield compared to 7-deaza-dGTP due to the bulkier propargylamino group.[1] | Enables fluorescent labeling through click chemistry for applications like cellular imaging and analysis of protein-DNA interactions. |
| CleanAmp™ 7-deaza-dGTP | A "Hot Start" version with a thermolabile protecting group at the 3'-hydroxyl to improve PCR specificity by blocking low-temperature extension.[2][4] | Improves amplification of targets with up to 80% GC content.[4] | Enhances specificity in PCR and improves the quality of subsequent Sanger sequencing.[2] |
Experimental Protocols
Protocol 1: Primer Extension Assay for Mapping RNA 5' Ends with 7-deaza-dGTP
This protocol is adapted for RNA templates with high GC content.
Materials:
-
Total RNA or purified mRNA sample
-
5'-end labeled primer (radiolabeled with [γ-³²P]ATP or fluorescently labeled)
-
Reverse Transcriptase (e.g., M-MLV Reverse Transcriptase)
-
5X Reverse Transcriptase Buffer
-
dNTP mix (10 mM each of dATP, dCTP, dTTP)
-
7-deaza-dGTP/dGTP mix (e.g., 7.5 mM 7-deaza-dGTP and 2.5 mM dGTP for a 3:1 ratio)
-
RNase Inhibitor
-
Nuclease-free water
-
Formamide (B127407) loading dye
-
Denaturing polyacrylamide gel (e.g., 8%)
-
TBE Buffer
Procedure:
-
Primer Annealing:
-
In a sterile microcentrifuge tube, combine:
-
1-10 µg of RNA
-
1 pmol of 5'-end labeled primer
-
Nuclease-free water to a final volume of 10 µL.
-
-
Heat the mixture to 65-70°C for 5 minutes to denature the RNA.
-
To anneal, allow the mixture to cool slowly to the optimal annealing temperature for your primer (typically between 42°C and 60°C) and incubate for 30-60 minutes.
-
-
Primer Extension Reaction:
-
Prepare the extension reaction mix on ice. For a 20 µL final reaction volume:
-
10 µL of the annealed primer/RNA mixture
-
4 µL of 5X Reverse Transcriptase Buffer
-
1 µL of dNTP mix (10 mM each of dATP, dCTP, dTTP)
-
1 µL of 7-deaza-dGTP/dGTP mix (10 mM total concentration)
-
1 µL of RNase Inhibitor (40 U/µL)
-
1 µL of Reverse Transcriptase (200 U/µL)
-
2 µL of Nuclease-free water
-
-
Incubate the reaction at 42°C for 60 minutes. For highly structured templates, the temperature can be increased to 50-55°C if using a thermostable reverse transcriptase.
-
-
Reaction Termination and Product Precipitation:
-
Stop the reaction by adding 1 µL of 0.5 M EDTA.
-
(Optional) Treat with RNase A to remove the RNA template.
-
Precipitate the cDNA product by adding 2.5 volumes of cold 100% ethanol (B145695) and 0.1 volumes of 3 M sodium acetate. Incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed for 15-30 minutes to pellet the cDNA.
-
Carefully remove the supernatant and wash the pellet with 70% ethanol.
-
Air dry the pellet briefly.
-
-
Analysis:
-
Resuspend the dried pellet in 5-10 µL of formamide loading dye.
-
Denature the sample by heating at 95°C for 5 minutes.
-
Load the sample onto a denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated with the same primer to determine the precise length of the extended product.
-
Visualize the results by autoradiography (for radiolabeled primers) or fluorescence imaging.
-
Visualizations
Caption: Workflow of a primer extension assay.
Caption: How 7-deaza-dGTP prevents secondary structures.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. Effects of 8-halo-7-deaza-2'-deoxyguanosine triphosphate on DNA synthesis by DNA polymerases and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence Based Primer Extension Technique to Determine Transcriptional Starting Points and Cleavage Sites of RNases In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Incorporation of 7-deaza dGTP during the amplification step in the polymerase chain reaction procedure improves subsequent DNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-Phase Synthesis of Oligonucleotides with 6-Chloro-7-deazaguanine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of modified nucleobases into oligonucleotides is a powerful strategy for enhancing their therapeutic and diagnostic properties. 6-Chloro-7-deazaguanine, a synthetic analog of guanine, offers unique chemical handles for post-synthetic modifications and can influence the biophysical properties of oligonucleotides, such as duplex stability and resistance to nucleases. This document provides detailed application notes and experimental protocols for the solid-phase synthesis of oligonucleotides containing this compound derivatives using phosphoramidite (B1245037) chemistry.
Principle of the Method
The synthesis is based on the well-established phosphoramidite method for solid-phase oligonucleotide synthesis. A 2'-deoxyriboside phosphoramidite of this compound is prepared and subsequently used as a building block in an automated DNA synthesizer. The synthesis cycle involves four key steps: detritylation, coupling, capping, and oxidation. Following the completion of the oligonucleotide chain assembly, the oligonucleotide is cleaved from the solid support and the protecting groups are removed to yield the final modified oligonucleotide. Careful optimization of deprotection conditions is crucial to ensure the stability of the 6-chloro moiety.
Experimental Protocols
Synthesis of 6-Chloro-7-deaza-2'-deoxyguanosine Phosphoramidite
A detailed protocol for the synthesis of the phosphoramidite building block is essential for successful incorporation. The following is a general multi-step procedure, with specific reaction conditions and purification methods that may require optimization based on laboratory-specific equipment and reagents.
Step 1: Protection of the Exocyclic Amine The 2-amino group of this compound is protected, for example, with an isobutyryl group to prevent side reactions during subsequent synthesis steps.
Step 2: Glycosylation The protected this compound base is coupled to a protected 2-deoxyribose sugar derivative to form the nucleoside.
Step 3: 5'-Hydroxyl Protection The 5'-hydroxyl group of the resulting nucleoside is protected with a dimethoxytrityl (DMT) group, which is acid-labile and allows for monitoring of coupling efficiency during solid-phase synthesis.
Step 4: Phosphitylation The 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to generate the final phosphoramidite monomer.
Table 1: Summary of Reagents for Phosphoramidite Synthesis
| Step | Key Reagents | Purpose |
| 1. Amine Protection | Isobutyryl chloride, Pyridine | Protection of the 2-amino group |
| 2. Glycosylation | Protected 2-deoxyribose, Lewis acid catalyst | Formation of the N-glycosidic bond |
| 3. 5'-OH Protection | Dimethoxytrityl chloride (DMT-Cl), Pyridine | Acid-labile protection of the 5'-hydroxyl |
| 4. Phosphitylation | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, Diisopropylethylamine | Introduction of the phosphoramidite moiety |
Solid-Phase Oligonucleotide Synthesis
The synthesized this compound phosphoramidite is incorporated into the desired oligonucleotide sequence using a standard automated DNA synthesizer.
dot
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-7-deazaguanine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-7-deazaguanine. Our aim is to help improve reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by the key stages of a common synthetic route to this compound, starting from 2,6-diaminopyrimidin-4-ol.
Stage 1: Chlorination of 2,6-diaminopyrimidin-4-ol
The first step in this synthetic pathway is the conversion of the hydroxyl group in 2,6-diaminopyrimidin-4-ol to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).
Q1: My chlorination reaction is incomplete, resulting in a low yield of 2,6-diamino-4-chloropyrimidine. What are the possible causes and solutions?
A1: Incomplete chlorination is a common issue. Here are several factors to consider:
-
Reagent Purity and Stoichiometry: Ensure that the phosphorus oxychloride (POCl₃) is fresh and has not been decomposed by moisture. Use of an appropriate excess of POCl₃ is often necessary to drive the reaction to completion.
-
Reaction Temperature and Time: The reaction typically requires heating. If the temperature is too low or the reaction time is too short, the conversion will be incomplete. Consider a gradual increase in temperature or prolonged reaction time, monitoring the reaction progress by TLC or LC-MS.
-
Presence of Water: The starting material and solvent must be scrupulously dry. Any moisture will react with POCl₃, reducing its effectiveness and generating side products.
-
Solvent Choice: While POCl₃ can sometimes be used as both reagent and solvent, in other cases, a high-boiling inert solvent may be beneficial.
Q2: I am observing significant formation of side products during the chlorination step. How can I minimize these?
A2: Side product formation often arises from the high reactivity of POCl₃.
-
Temperature Control: Overheating can lead to decomposition and the formation of undesired byproducts. Maintain a consistent and controlled temperature throughout the reaction.
-
Work-up Procedure: The quenching of the reaction is critical. Slowly and carefully add the reaction mixture to ice-water to decompose excess POCl₃. Improper quenching can lead to the formation of pyrophosphates and other impurities.
Stage 2: Cyclization to form the Pyrrolo[2,3-d]pyrimidine Ring
This crucial step involves the reaction of 2,6-diamino-4-chloropyrimidine with a C2 synthon, such as chloroacetaldehyde (B151913), to form the pyrrole (B145914) ring.
Q3: The yield of the cyclization reaction to form this compound is consistently low. How can I improve it?
A3: Low yields in this step can be attributed to several factors:
-
Reaction Conditions: The pH of the reaction medium is critical. The reaction is often carried out under buffered conditions (e.g., with sodium acetate) to maintain an optimal pH for the condensation and cyclization to occur without promoting side reactions.
-
Reagent Quality: The quality of the chloroacetaldehyde is important. It can polymerize on storage, so using freshly prepared or purified reagent is recommended.
-
Side Reactions: The amino groups of the pyrimidine (B1678525) can undergo multiple reactions. Protecting one of the amino groups before cyclization, though adding steps, can sometimes improve the regioselectivity and yield. However, direct cyclization is often preferred for atom economy.
-
Temperature and Reaction Time: As with the chlorination step, optimizing the reaction temperature and time is crucial. Monitoring the reaction progress is essential to determine the optimal point for quenching the reaction.
Q4: I am having difficulty purifying the final product, this compound. What are the recommended purification methods?
A4: this compound can be challenging to purify due to its polarity and potentially low solubility in common organic solvents.
-
Crystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water, DMF/water) can be an effective purification method.
-
Column Chromatography: For more complex mixtures, silica (B1680970) gel column chromatography is often necessary. A polar mobile phase, such as a gradient of methanol (B129727) in dichloromethane (B109758) or ethyl acetate (B1210297), is typically required. Due to the compound's potential for strong adsorption to silica, careful selection of the eluent system is key.
-
Reverse-Phase HPLC: For achieving very high purity, preparative reverse-phase HPLC can be employed, although this is often more suitable for smaller scale preparations.
Data Presentation
The following tables summarize quantitative data from representative synthetic procedures for key intermediates and related compounds.
Table 1: Representative Yields for the Chlorination of Aminohydroxypyrimidines
| Starting Material | Chlorinating Agent | Reaction Conditions | Product | Yield (%) | Reference |
| 2,4-Diamino-6-hydroxypyrimidine | POCl₃ | 97 °C, 17 h | 2,4-Diamino-6-chloropyrimidine | 85 | [1] |
| 4-Hydroxypyrrolo[2,3-d]pyrimidine | POCl₃ | 80-100 °C, 2-4 h | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Not specified | [2] |
Table 2: Representative Yields for the Synthesis of Pyrrolo[2,3-d]pyrimidines
| Starting Material | Reagent | Reaction Conditions | Product | Yield (%) | Reference |
| 6-chloro-5-iodo-7H-pyrimidin-4-amine | Various | Two steps | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | ~60 (overall) | [3] |
| Dimethyl malonate | Multi-step | Seven steps | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 31 (overall) | [4] |
Experimental Protocols
A detailed experimental protocol for a plausible synthesis of this compound is provided below. This protocol is a composite based on established chemical principles for the synthesis of related heterocyclic compounds.
Step 1: Synthesis of 2,6-Diamino-4-chloropyrimidine
-
To 10.0 g of 2,6-diaminopyrimidin-4-ol, add 100 mL of phosphorus oxychloride (POCl₃).
-
Stir the mixture and heat it to reflux (approximately 105-110 °C) for 4 hours.
-
Cool the reaction mixture to room temperature and then slowly pour it onto 500 g of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8.
-
The product will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2,6-diamino-4-chloropyrimidine.
Step 2: Synthesis of this compound
-
Dissolve 5.0 g of 2,6-diamino-4-chloropyrimidine and 10.0 g of sodium acetate in 100 mL of a 1:1 mixture of ethanol and water.
-
Heat the mixture to 70 °C with stirring.
-
Slowly add 1.2 equivalents of a 50% aqueous solution of chloroacetaldehyde over 30 minutes.
-
Maintain the reaction at 70 °C for 6 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The crude product may precipitate upon cooling. If not, reduce the volume of the solvent under reduced pressure.
-
Collect the solid by filtration, wash with cold water, and then a small amount of cold ethanol.
-
Purify the crude product by recrystallization from an appropriate solvent or by silica gel column chromatography.
Mandatory Visualizations
The following diagrams illustrate the synthetic workflow and logical relationships in the synthesis of this compound.
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Technical Support Center: Overcoming Challenges in 6-Chloro-7-deazaguanine Glycosylation
Welcome to the technical support center for the glycosylation of 6-Chloro-7-deazaguanine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis of this compound nucleosides.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Vorbrüggen glycosylation of this compound is giving very low yields. What are the common causes and how can I improve it?
A1: Low yields in the Vorbrüggen glycosylation of this compound and its derivatives are a common issue. Several factors can contribute to this, with the most prevalent being suboptimal reaction conditions and the formation of by-products.
Troubleshooting Steps:
-
Review Your Reaction Conditions: The choice of solvent, Lewis acid catalyst, and silylating agent is critical. Acetonitrile (B52724) (MeCN) is a commonly used solvent, but it can lead to the formation of a major by-product where the solvent itself acts as a nucleophile, competing with the nucleobase.[1][2][3][4][5] Consider switching to 1,2-dichloroethane (B1671644) (DCE), which has been shown to significantly improve the yield of the desired N-glycosylated product by minimizing this side reaction.[1][5][6]
-
Optimize Catalyst and Silylating Agent: The combination of a Lewis acid (e.g., TMSOTf) and a base or silylating agent (e.g., DBU, BSA) is crucial for the activation of both the sugar and the nucleobase.[1][5] The Hocek group successfully coupled perbenzoylated 2-methyl-ribose with iodinated 6-chloro-7-deazapurine using TMSOTf and DBU.[1][5] Another study reported a 73% yield using TMSOTf and BSA.[1][5] It is important to note that reaction outcomes can be highly sensitive to the specific conditions, and replication of literature protocols may require optimization.
-
Ensure Anhydrous Conditions: Vorbrüggen reactions are sensitive to moisture. Ensure all glassware is thoroughly dried and that anhydrous solvents are used. The presence of water can lead to the hydrolysis of the activated sugar donor and other side reactions. The addition of molecular sieves may help, although in some reported cases it did not significantly improve the outcome.[1][5]
-
Consider Iodination of the Nucleobase: The reactivity of 6-chloro-7-deazapurine itself under Vorbrüggen conditions can be low.[1][5] Many successful syntheses utilize a 7-iodo-6-chloro-7-deazapurine intermediate, which can enhance reactivity.[1][2][5]
Q2: I am observing a major by-product in my reaction when using acetonitrile as a solvent. What is this by-product and how can I avoid it?
A2: The major by-product often observed when using acetonitrile (MeCN) in the Vorbrüggen glycosylation of weakly reactive nucleobases like 6-chloro-7-deazapurine is a result of the solvent competing with the nucleobase.[1][2][3][4][5] Spectroscopic analyses have shown that acetonitrile can be converted into a nucleophilic species that reacts with the activated riboside.[1][2][3][4][5]
Mitigation Strategies:
-
Solvent Change: The most effective way to avoid this by-product is to switch the solvent from acetonitrile to a non-nucleophilic solvent like 1,2-dichloroethane (DCE).[1][5][6] This has been demonstrated to significantly increase the yield of the desired product.[6]
-
Reagent Stoichiometry: An excess of the Lewis acid (like TMSOTf) and base (like DBU) in acetonitrile can promote the formation of the nucleophilic acetonitrile species.[1] Careful optimization of the stoichiometry may help, but changing the solvent is a more robust solution.
Q3: I am struggling with the purification of my final product. What are the recommended purification strategies?
A3: Purification of this compound nucleosides can be challenging due to the presence of closely related by-products and unreacted starting materials.
Recommended Purification Protocol:
-
Initial Work-up: After the reaction is complete, the mixture is typically diluted with an organic solvent like ethyl acetate (B1210297) and washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.[2]
-
Silica (B1680970) Gel Column Chromatography: This is the most common method for the initial purification. A solvent system such as chloroform/methanol is often effective.[2]
-
Reverse-Phase Chromatography: For separating highly polar compounds and isomers, reverse-phase chromatography (e.g., using a C18 column with a water/acetonitrile gradient) can be very effective and is sometimes used as a second purification step.[2][6]
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an excellent final purification step to obtain a highly pure compound.
Q4: How do the protecting groups on the sugar moiety affect the stereoselectivity of the glycosylation?
A4: The protecting groups on the sugar moiety play a crucial role in determining the stereochemical outcome of the glycosylation reaction, primarily through neighboring group participation.[7][8][9][10][11]
-
1,2-trans Products: Acyl protecting groups (like benzoyl or acetyl) at the C2' position of the sugar can participate in the reaction to form a dioxolenium ion intermediate. This intermediate shields one face of the anomeric carbon, leading to the exclusive formation of the 1,2-trans glycoside.[7] For a ribose sugar, this results in the β-anomer.
-
1,2-cis Products: When a non-participating protecting group (like a benzyl (B1604629) ether) is at the C2' position, a mixture of α and β anomers is often obtained, as the nucleobase can attack the oxocarbenium ion intermediate from either face.[7] Achieving high stereoselectivity for 1,2-cis glycosides is generally more challenging and may require specific reaction conditions or specialized protecting groups.
Q5: I am concerned about the regioselectivity of the glycosylation. Will the sugar attach to N7 or N9 of the deazapurine ring?
A5: For purine (B94841) analogues, including 7-deazapurines, Vorbrüggen glycosylation can potentially lead to a mixture of N7 and N9 isomers. However, the reaction conditions can be tuned to favor one over the other. Generally, the thermodynamically more stable N9 isomer is the major product in standard Vorbrüggen reactions.[12][13] For 7-deazapurines, glycosylation typically occurs at the N9 position of the purine ring system. However, specific Lewis acids and reaction conditions can influence this regioselectivity. For instance, studies on 6-chloropurine (B14466) have shown that using SnCl₄ or TiCl₄ as catalysts can favor the formation of the N7-isomer.[12][13] It is crucial to characterize the final product thoroughly using techniques like 2D NMR (HMBC, NOESY) to confirm the site of glycosylation.
Data Presentation
Table 1: Comparison of Reaction Conditions for Vorbrüggen Glycosylation of 6-Chloro-7-iodo-7-deazapurine
| Catalyst/Base System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| TMSOTf / DBU | Acetonitrile (MeCN) | 70 | 28 | ~20 | [2] |
| TMSOTf / DBU | 1,2-Dichloroethane (DCE) | 70 | 24 | 58 | [2] |
| TMSOTf / BSA | Acetonitrile (MeCN) | 80 | 8-9 | 73* | [2] |
| TMSOTf / BSA | Acetonitrile (MeCN) | Not Specified | 6 | 15** | [2] |
*Note: A subsequent attempt to replicate this protocol resulted in the by-product from the acetonitrile solvent being the major product.[2] **Note: This result highlights the sensitivity of the reaction to specific experimental conditions and the potential for by-product formation with acetonitrile.[2]
Experimental Protocols
Protocol 1: Vorbrüggen Glycosylation using TMSOTf/DBU in 1,2-Dichloroethane (DCE) (Recommended)
This protocol is recommended to minimize the formation of the acetonitrile-derived by-product.[2]
-
Materials:
-
6-Chloro-7-iodo-7-deazapurine
-
Perbenzoylated 2-methyl-ribose (or other suitable protected sugar)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (B86663)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a stirred solution of 6-chloro-7-iodo-7-deazapurine (1.2 equiv.) and perbenzoylated 2-methyl-ribose (1.0 equiv.) in anhydrous DCE, add DBU (3.0 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add TMSOTf (4.0 equiv.) dropwise to the cooled mixture.
-
After the addition is complete, warm the reaction mixture to 70 °C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution.
-
Separate the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[2]
-
Protocol 2: Vorbrüggen Glycosylation using BSA/TMSOTf in Acetonitrile
This protocol utilizes N,O-Bis(trimethylsilyl)acetamide (BSA) for the in situ silylation of the nucleobase. While higher yields have been reported, there is a significant risk of by-product formation.
-
Materials:
-
6-Chloro-7-iodo-7-deazapurine
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (or other suitable protected sugar)
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous Acetonitrile (MeCN)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of 6-chloro-7-iodo-7-deazapurine (1.1 equiv.) in anhydrous acetonitrile, add BSA (1.2 equiv.) at room temperature under a nitrogen atmosphere.
-
Stir the mixture for 30 minutes to allow for silylation of the nucleobase.
-
Add a solution of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.0 equiv.) in anhydrous acetonitrile to the reaction mixture.
-
Cool the mixture to 0 °C and add TMSOTf (1.4 equiv.).
-
Warm the reaction mixture to 80 °C and stir for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography.[2]
-
Visualizations
Caption: General experimental workflow for Vorbrüggen glycosylation.
Caption: Troubleshooting decision tree for this compound glycosylation.
Caption: Competing reaction pathways in acetonitrile.
References
- 1. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions [frontiersin.org]
- 6. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues of 6-Chloro-7-deazaguanine in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Chloro-7-deazaguanine in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound and its stock solutions?
A1: Solid this compound should be stored at -20°C under a nitrogen atmosphere. Stock solutions are best prepared fresh, but if storage is necessary, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or -20°C for up to one month, also under nitrogen.
Q2: What solvents are recommended for dissolving this compound?
A2: this compound has limited solubility in water (approximately 2.5 mg/mL), often requiring sonication and warming to 60°C to dissolve. It is more readily soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol (B129727), and ethanol. For aqueous buffers, preparing a concentrated stock in DMSO and then diluting it into the aqueous buffer is a common practice.
Q3: What are the primary stability concerns for this compound in solution?
A3: The main stability concern is its susceptibility to hydrolysis, particularly under acidic conditions. The chloro group at the 6-position of the pyrrolo[2,3-d]pyrimidine ring is prone to nucleophilic substitution, which can be accelerated by changes in pH and temperature.
Q4: How does pH affect the stability of this compound?
A4: Based on the behavior of structurally similar compounds like 2-chloro-2'-deoxyadenosine, this compound is expected to be most stable at neutral to slightly basic pH.[1] Acidic conditions will likely lead to rapid degradation. Strong alkaline conditions may also promote degradation, although potentially at a slower rate than acidic conditions.
Q5: What are the likely degradation products of this compound?
A5: The primary degradation product is expected to be 7-deazaguanine (B613801) (also known as 2-amino-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine), formed by the hydrolysis of the 6-chloro group to a hydroxyl group. Under strongly acidic conditions, further degradation of the heterocyclic ring system may occur.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with this compound.
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
| Possible Cause | Troubleshooting Step |
| Degradation in acidic buffer | Verify the pH of your experimental buffer. If it is acidic (pH < 6), consider adjusting the pH to a neutral or slightly basic range (pH 7-8), if compatible with your assay. Prepare fresh solutions before each experiment. |
| Hydrolysis during storage | Ensure that stock solutions are stored correctly at -80°C in small aliquots to prevent multiple freeze-thaw cycles. Discard any stock solutions older than six months. |
| Precipitation in aqueous media | When diluting a DMSO stock solution into an aqueous buffer, add the stock solution to the buffer slowly while vortexing to prevent precipitation. Do not exceed the solubility limit in the final assay medium. |
| Interaction with other reagents | Evaluate the compatibility of this compound with other components in your assay medium. Strong nucleophiles could potentially react with the chloro group. |
Issue 2: Appearance of unknown peaks in HPLC analysis.
| Possible Cause | Troubleshooting Step |
| On-instrument degradation | If using an acidic mobile phase for HPLC, degradation may occur on the column. Neutralize the sample before injection if possible, or use a less acidic mobile phase if separation allows. |
| Degradation during sample preparation | Minimize the time samples are kept at room temperature, especially if in an acidic solution. Keep samples on ice or in a cooled autosampler. |
| Formation of 7-deazaguanine | The primary degradation product, 7-deazaguanine, will be more polar than the parent compound and thus will have a shorter retention time in reverse-phase HPLC. Compare the retention time of the unknown peak with a 7-deazaguanine standard if available. |
Quantitative Data Summary
The following table summarizes the expected stability of this compound under various conditions, based on data from analogous compounds and general principles of chemical stability.
| Condition | Parameter | Expected Stability | Potential Degradation Products |
| pH | Acidic (pH < 4) | Highly Unstable | 7-deazaguanine and further ring degradation products |
| Neutral (pH 6-8) | Moderately Stable | 7-deazaguanine (slow hydrolysis) | |
| Basic (pH > 9) | Moderately Unstable | 7-deazaguanine | |
| Temperature | 4°C | Good (in neutral/basic buffer) | Minimal |
| Room Temperature (25°C) | Fair (degradation likely over hours to days) | 7-deazaguanine | |
| 37°C and above | Poor (accelerated degradation) | 7-deazaguanine | |
| Solvent | DMSO | Good (when stored dry) | Minimal |
| Aqueous Buffers | pH-dependent | 7-deazaguanine | |
| Methanol/Ethanol | Good (when stored dry and protected from light) | Minimal |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to assess the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in methanol or DMSO.
2. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Keep the solid compound in a hot air oven at 80°C for 24 hours. Also, incubate a 100 µg/mL solution in a neutral buffer (pH 7.4) at 80°C for 24 hours.
-
Photolytic Degradation: Expose a 100 µg/mL solution in a neutral buffer (pH 7.4) to UV light (254 nm) and fluorescent light for 24 hours.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.
-
Analyze the samples by a stability-indicating HPLC method.
Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Gradient Example: 5% B to 95% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm or 275 nm).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
This method should be validated for its ability to separate the intact this compound from its degradation products.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Canonical NF-κB signaling pathway and the potential target of this compound analogs.
References
Technical Support Center: Optimizing PCR Conditions with 7-deazaguanine Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Polymerase Chain Reaction (PCR) with 7-deazaguanine (B613801) analogs, such as 7-deaza-dGTP.
Frequently Asked Questions (FAQs)
Q1: What is 7-deaza-dGTP and why is it used in PCR?
A1: 7-deaza-dGTP is a synthetic analog of deoxyguanosine triphosphate (dGTP). In this molecule, the nitrogen atom at position 7 of the guanine (B1146940) base is replaced by a carbon atom.[1][2] This modification is critical for amplifying DNA templates with high guanine-cytosine (GC) content (typically >60%).[1] GC-rich regions are prone to forming stable secondary structures like hairpins and G-quadruplexes through Hoogsteen base pairing, which can stall the DNA polymerase and inhibit or prevent amplification.[1][3] By disrupting these Hoogsteen bonds, 7-deaza-dGTP reduces the stability of these secondary structures, allowing the polymerase to proceed through the template, which improves PCR yield and specificity.[1][3]
Q2: When should I use 7-deaza-dGTP in my PCR experiments?
A2: You should consider using 7-deaza-dGTP when you are working with DNA templates that have a high GC content and are difficult to amplify under standard PCR conditions.[1] It is particularly useful when you observe no product, low yield, or non-specific products.[1] It has also been shown to be effective when working with low quantities of poor-quality DNA templates, such as those isolated from microdissected tissues.[1][4]
Q3: What is the optimal concentration ratio of 7-deaza-dGTP to dGTP?
A3: For most applications, a partial substitution of dGTP with 7-deaza-dGTP is recommended. The most commonly cited and effective ratio is 3:1 of 7-deaza-dGTP to dGTP.[1][3][5] For instance, if the final concentration of each dNTP in your reaction is 200 µM, you would use 150 µM of 7-deaza-dGTP and 50 µM of dGTP, while dATP, dCTP, and dTTP concentrations remain at 200 µM.[1] PCR reactions containing a mixture are often more efficient than those with 7-deaza-dGTP alone.[1][5]
Q4: Can I completely replace dGTP with 7-deaza-dGTP?
A4: While some studies show that Taq polymerase can incorporate 7-deaza-dGTP to completely replace dGTP, it may lead to reduced PCR efficiency.[2][6] A mixture of 7-deaza-dGTP and dGTP is often optimal to balance the reduction of secondary structures with the overall efficiency of the PCR reaction.[3]
Q5: Are there any downstream applications that are affected by the use of 7-deaza-dGTP?
A5: Yes, the incorporation of 7-deaza-dGTP can affect downstream applications. Some restriction enzymes that recognize sequences containing guanine may have their activity inhibited.[2] Additionally, some DNA intercalating dyes used for visualization, such as ethidium (B1194527) bromide, may show reduced fluorescence with amplicons containing 7-deaza-dGTP, although the products are still readily visible.[7][8]
Troubleshooting Guide
Problem 1: I don't see any PCR product, or the band is very faint.
This is a common issue when amplifying challenging templates. Here are several potential causes and solutions.
Potential Cause & Solution
-
Suboptimal 7-deaza-dGTP:dGTP Ratio:
-
Incorrect Annealing Temperature (Ta):
-
Q: My calculated annealing temperature isn't working. What should I do?
-
A: If the Ta is too high, primers cannot anneal efficiently.[1] Conversely, if it's too low, it can lead to non-specific products. The recommended Ta is typically 5°C below the calculated melting temperature (Tm) of the primers.[1] It is highly advisable to perform a gradient PCR to empirically determine the optimal Ta for your specific template and primer set.[1]
-
-
Poor Template Quality or Insufficient Quantity:
-
Q: Could my DNA template be the problem?
-
A: Yes, poor quality DNA or the presence of PCR inhibitors can lead to reaction failure.[1] Ensure you are using high-purity template DNA. While 7-deaza-dGTP is helpful for low amounts of template, there is a minimum requirement.[1] Try increasing the amount of high-quality template in your reaction.[1]
-
-
Formation of Secondary Structures:
-
Q: I'm using 7-deaza-dGTP, but I still suspect secondary structures are inhibiting my PCR. What else can I do?
-
A: For extremely challenging templates, you can combine 7-deaza-dGTP with other PCR additives like Betaine (0.5 M to 2.5 M) or DMSO (2% to 10%).[7][9][10] These additives also help to destabilize secondary structures. Note that high concentrations of DMSO can inhibit Taq polymerase.[9][11]
-
Problem 2: I see multiple, non-specific bands on my gel.
Non-specific bands indicate that the PCR conditions are not stringent enough or the primers are binding to off-target sites.
Potential Cause & Solution
-
Annealing Temperature (Ta) is Too Low:
-
Suboptimal Primer Design:
-
Excessive Reagent Concentration or Cycle Number:
-
Q: Can too much of a good thing be bad in PCR?
-
A: Yes, excessive amounts of primers, Taq polymerase, or template DNA can lead to non-specific amplification.[1][11] Additionally, too many PCR cycles can cause the accumulation of non-specific products.[11] Try reducing the concentration of these reagents or decreasing the number of cycles by 5-10.[11]
-
Problem 3: My PCR product appears as a smear on the gel.
Smearing on a gel usually indicates a wide range of product sizes, which can be due to several factors.
Potential Cause & Solution
-
Degraded Template DNA:
-
Q: How do I know if my template DNA is degraded?
-
A: Using degraded or low-quality DNA can result in a range of product sizes, which appears as a smear.[1] You can verify the integrity of your template DNA by running it on an agarose (B213101) gel before use.[1]
-
-
Excessive Template DNA or Enzyme:
-
Contamination:
-
Q: Could contamination be the issue?
-
A: Contamination of your reagents or workspace with other DNA can lead to the amplification of various-sized fragments, resulting in a smear.[1] Ensure you are using proper sterile techniques and dedicated PCR workstations.
-
Data Presentation
Table 1: Recommended Concentration of PCR Components for GC-Rich Templates
| Component | Recommended Concentration | Notes |
| 7-deaza-dGTP:dGTP Ratio | 3:1 | A common starting point. For a 200 µM final concentration of each dNTP, use 150 µM 7-deaza-dGTP and 50 µM dGTP.[1][3] |
| MgCl₂ | 1.5 mM to 4.0 mM | Magnesium is a critical cofactor for DNA polymerase. Titration is often necessary.[11][12] |
| Primers | 0.1 µM to 1.0 µM | Optimize concentration; higher concentrations can lead to primer-dimers.[13] |
| Template DNA | 1-10 ng (plasmid), 50-200 ng (genomic) | Titrate for optimal results; too much template can be inhibitory.[11] |
| PCR Additives (Optional) | ||
| Betaine | 0.5 M to 2.5 M | Helps to reduce secondary structures.[7] |
| DMSO | 2% to 10% | Use with caution as high concentrations can inhibit Taq polymerase.[9][11] |
Table 2: General Thermal Cycling Parameters
| Step | Temperature | Duration | Cycles | Notes |
| Initial Denaturation | 95°C | 2-5 minutes | 1 | Ensures complete denaturation of the template DNA.[14] |
| Denaturation | 95°C | 30 seconds | 30-35 | |
| Annealing | 55-65°C | 30 seconds | Optimize based on primer Tm. A gradient PCR is recommended.[14] | |
| Extension | 72°C | 1 minute per kb | ||
| Final Extension | 72°C | 5-10 minutes | 1 | Ensures all amplicons are fully extended.[14] |
| Hold | 4°C | ∞ | 1 |
Experimental Protocols
Standard PCR Protocol with 7-deaza-dGTP for a GC-Rich Template
This protocol is a general guideline. Optimization of specific parameters like annealing temperature and MgCl₂ concentration is crucial.
-
Reagent Preparation:
-
PCR Master Mix Assembly:
-
In a sterile microcentrifuge tube on ice, assemble a master mix for the desired number of reactions (plus one extra to account for pipetting errors). For a single 25 µL reaction, combine the following:
-
Nuclease-free water to a final volume of 25 µL
-
2.5 µL of 10x PCR Buffer
-
0.5 µL of 10 mM dNTP mix (as prepared above)
-
1.25 µL of 10 µM Forward Primer
-
1.25 µL of 10 µM Reverse Primer
-
0.25 µL of Taq DNA Polymerase (5 U/µL)
-
X µL of Template DNA (e.g., 1 µL of 50 ng/µL genomic DNA)
-
-
-
Reaction Setup:
-
Aliquot the master mix into individual PCR tubes.
-
Add the template DNA to each respective tube.
-
Gently mix and spin down the contents.
-
-
Thermal Cycling:
-
Place the PCR tubes in a thermal cycler and run the program as outlined in Table 2.
-
-
Analysis:
-
Analyze the PCR products by running an aliquot (e.g., 5 µL) on an agarose gel with an appropriate DNA ladder.[1]
-
Visualizations
Caption: Mechanism of 7-deaza-dGTP in overcoming PCR inhibition.
Caption: Standard workflow for PCR using 7-deaza-dGTP.
Caption: Troubleshooting workflow for PCR with 7-deaza-dGTP.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Polymerase Chain Reaction: Basic Protocol Plus Troubleshooting and Optimization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple fragile X PCR assay with 7-deazaguanine-substituted DNA visualized by ethidium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GC-RICH PCR System Troubleshooting [sigmaaldrich.com]
- 10. GC-RICH PCR System Troubleshooting [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. trilinkbiotech.com [trilinkbiotech.com]
- 13. PCR Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Polymerase Recognition of Modified Guanosine Analogs
Welcome to the technical support center for troubleshooting the enzymatic recognition and incorporation of modified guanosine (B1672433) analogs. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding challenges encountered during experimental procedures involving these analogs.
Frequently Asked Questions (FAQs)
Q1: Why is my polymerase not incorporating the modified guanosine analog?
A1: Several factors can contribute to poor or no incorporation of a modified guanosine analog. These include:
-
Polymerase Incompatibility: The active site of the chosen polymerase may not accommodate the specific modification due to steric hindrance. Some polymerases are inherently more promiscuous and better suited for incorporating modified nucleotides.
-
Suboptimal Reaction Conditions: The concentration of the modified nucleotide, magnesium ions (Mg²⁺), or other reaction components may not be optimal for the polymerase with the specific analog.
-
Nature of the Modification: The size, charge, and position of the modification on the guanosine base or sugar moiety can significantly impact its recognition and incorporation by the polymerase.
-
Template-Primer Quality: Degraded or impure template or primer can inhibit the polymerase reaction.
Q2: I'm observing a high error rate (low fidelity) when using a guanosine analog. What could be the cause?
A2: Increased error rates are a common challenge with modified nucleotides. The primary reasons include:
-
Altered Base Pairing: The modification can disrupt the normal Watson-Crick base pairing, leading to misincorporation of the analog opposite incorrect template bases or misincorporation of natural dNTPs opposite the analog in the template strand. For example, 8-oxo-dGTP can adopt a syn conformation, allowing it to mispair with adenine.
-
Polymerase's Active Site Geometry: The interaction between the modified nucleotide and the polymerase's active site can be less stringent, allowing for greater conformational flexibility and a higher likelihood of misincorporation.
-
Proofreading Activity: If you are using a polymerase lacking 3'→5' exonuclease (proofreading) activity, any misincorporation events will not be corrected, leading to a higher overall error rate.
Q3: Can modified guanosine analogs act as chain terminators?
A3: Yes, certain modifications prevent the addition of the next nucleotide, leading to chain termination. A classic example is acyclovir, an antiviral drug. After its triphosphate form is incorporated into a growing DNA chain, the absence of a 3'-hydroxyl group on its acyclic sugar moiety prevents the formation of a phosphodiester bond with the incoming nucleotide, thus terminating DNA synthesis.[1] Similarly, 2',3'-dideoxyguanosine (B1417426) 5'-triphosphate (ddGTP) lacks the 3'-hydroxyl group and acts as a chain terminator, a principle famously used in Sanger sequencing.[2]
Q4: How do I choose the right polymerase for my modified guanosine analog?
A4: The choice of polymerase is critical. Consider the following:
-
Family of Polymerase: Family A polymerases (e.g., Taq) and Family B polymerases (e.g., Pfu, Vent) have different active site architectures. Some engineered polymerases are specifically designed to be more accommodating to modified nucleotides.
-
Proofreading Activity: If high fidelity is crucial, use a polymerase with 3'→5' exonuclease activity. However, be aware that some proofreading polymerases may be more likely to stall at the site of a modified nucleotide in the template.
-
Processivity: For applications requiring the synthesis of long DNA strands containing modified analogs, a highly processive polymerase is recommended.
-
Literature Review: Check for published studies that have used your specific or a structurally similar guanosine analog and see which polymerases were used successfully.
Troubleshooting Guides
This section provides troubleshooting advice for specific issues you may encounter during your experiments.
Issue 1: Low or No Yield of Full-Length Product
| Possible Cause | Suggested Solution |
| Incompatible Polymerase | Test a panel of different DNA polymerases, including those known for higher promiscuity or engineered for modified nucleotide incorporation. |
| Suboptimal Mg²⁺ Concentration | Perform a Mg²⁺ titration (e.g., 1.5 mM to 5.0 mM in 0.5 mM increments) to find the optimal concentration for your polymerase and analog. |
| Incorrect Modified dGTP:dGTP Ratio | Optimize the ratio of the modified analog to the natural dGTP. Start with a 1:3 ratio and titrate in both directions. |
| Polymerase Stalling | The modification may be causing the polymerase to stall. Try a different polymerase, optimize reaction conditions (e.g., temperature, buffer composition), or redesign your template to place the modification in a different sequence context. |
| Degraded Reagents | Ensure your dNTPs, including the modified analog, have not undergone multiple freeze-thaw cycles. Use fresh stocks. |
Issue 2: Non-Specific Products or Smearing on Gel
| Possible Cause | Suggested Solution |
| Low Annealing Temperature | Increase the annealing temperature in your PCR cycle to improve primer specificity. |
| Primer-Dimer Formation | Redesign primers to have lower self-complementarity. You can also try a "hot-start" polymerase to minimize non-specific amplification before the initial denaturation step. |
| Contamination | Use aerosol-resistant pipette tips and a dedicated workspace for PCR setup to avoid DNA contamination. |
| Excess Polymerase or dNTPs | Titrate the amount of polymerase and dNTPs to the lowest effective concentration. |
Issue 3: Issues with Fluorescent Guanosine Analogs
| Possible Cause | Suggested Solution |
| Quenching of Fluorescence | The fluorescence of some analogs can be quenched by neighboring bases, particularly other purines.[3] Consider the sequence context when designing your template. |
| Polymerase Inefficiency | Not all polymerases efficiently incorporate bulky fluorescent analogs. Taq and Vent (exo-) DNA polymerases have been shown to be more efficient with some fluorescently labeled nucleotides.[4] |
| Photobleaching | Minimize the exposure of your samples to light, especially high-intensity light sources. |
| Incorrect Excitation/Emission Wavelengths | Ensure you are using the correct filter sets and settings on your fluorescence detection instrument for your specific analog. |
Quantitative Data on Polymerase-Guanosine Analog Interactions
The following tables summarize key kinetic parameters for the incorporation of various modified guanosine analogs by different DNA polymerases. These values can help in selecting the appropriate polymerase and in understanding the potential efficiency and fidelity of incorporation.
Table 1: Kinetic Parameters for 8-oxo-dGTP Incorporation
| DNA Polymerase | Template Base | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (µM⁻¹s⁻¹) | Misincorporation Frequency |
| Human Pol β | A | 8-oxo-dGTP | - | - | - | Preferential incorporation opposite dA |
| Human Pol λ | C | 8-oxo-dGTP | - | - | - | Discriminates against 8-oxo-dGTP |
| Human Pol η | A | 8-oxo-dGTP | - | - | - | Efficiently and accurately incorporates dCTP opposite template 8-oxo-G |
| E. coli Pol I (Klenow) | A | 8-oxo-dGTP | 13 | 0.0083 | 0.00064 | - |
| E. coli Pol I (Klenow) | C | 8-oxo-dGTP | 2.5 | 0.0083 | 0.0033 | - |
Data compiled from multiple sources. Note that experimental conditions can vary between studies.
Table 2: Kinetic Parameters for Antiviral Guanosine Analog Incorporation
| DNA Polymerase | Analog Triphosphate | K_i (µM) | K_m (µM) | Notes |
| Human Pol α | Acyclovir-TP | 80 | - | Competitive with dGTP |
| Human Pol δ | Acyclovir-TP | - | - | Preferentially inhibited over Pol α and ε |
| Human Pol ε | Acyclovir-TP | 140 | - | Competitive with dGTP |
| Human Pol α | Ganciclovir-TP | 80 | - | Competitive with dGTP |
| Human Pol δ | Ganciclovir-TP | 2 | - | Strong preferential inhibition |
| Human Pol ε | Ganciclovir-TP | 140 | - | Competitive with dGTP |
| Human Pol β | ddGTP | - | 1.8 | Efficiently incorporated; Km for dGTP is 7.8 µM[2] |
| Human Pol γ | ddGTP | - | - | Not utilized as a substrate[2] |
Data compiled from multiple sources, including[1].
Table 3: Incorporation Fidelity of N²-alkyl-dGTPs by Human DNA Polymerase κ
| Substrate | K_d (µM) | k_pol (s⁻¹) | k_pol/K_d (µM⁻¹s⁻¹) |
| dGTP | 1.9 ± 0.3 | 0.19 ± 0.01 | 0.10 |
| N²-Methyl-dGTP | 3.5 ± 0.7 | 0.17 ± 0.01 | 0.049 |
| N²-Butyl-dGTP | 5.8 ± 1.1 | 0.009 ± 0.001 | 0.0016 |
| N²-Benzyl-dGTP | 4.3 ± 0.8 | 0.18 ± 0.01 | 0.042 |
Data adapted from[5][6]. N²-Benzyl-dGTP was a poor substrate for Pol β, δ, η, ι, and ν.[5][6]
Experimental Protocols
Protocol 1: Single-Nucleotide Incorporation Assay
This assay is used to determine the kinetic parameters (K_m and k_cat) for the incorporation of a single modified guanosine analog opposite a specific template base.
Materials:
-
Purified DNA polymerase
-
5'-radiolabeled primer (e.g., with ³²P)
-
Unlabeled template oligonucleotide containing the target site
-
Modified guanosine triphosphate analog (e.g., 8-oxo-dGTP)
-
Natural 2'-deoxyguanosine (B1662781) triphosphate (dGTP)
-
Reaction buffer (specific to the polymerase)
-
Quenching solution (e.g., 95% formamide, 20 mM EDTA)
-
Denaturing polyacrylamide gel
-
Phosphorimager system
Methodology:
-
Primer-Template Annealing: Anneal the radiolabeled primer to the template oligonucleotide by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Reaction Setup: Prepare a series of reactions on ice. Each reaction should contain the annealed primer-template, reaction buffer, and a specific concentration of the modified or natural guanosine triphosphate.
-
Initiate Reaction: Initiate the reactions by adding the DNA polymerase and immediately transferring the tubes to the optimal reaction temperature for the polymerase.
-
Time Course and Quenching: At various time points (e.g., 1, 2, 5, 10, 20 minutes), stop the reaction by adding an equal volume of quenching solution.
-
Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel.
-
Data Analysis: Visualize the gel using a phosphorimager and quantify the amount of extended primer (n+1 product) at each time point and substrate concentration. The initial reaction velocities are then plotted against the substrate concentration and fitted to the Michaelis-Menten equation to determine K_m and k_cat.
Protocol 2: Primer Extension Assay for Full-Length Product Analysis
This assay is useful for assessing the ability of a polymerase to synthesize a full-length product on a template containing a modified guanosine analog.
Materials:
-
Purified DNA polymerase
-
5'-radiolabeled primer
-
Template oligonucleotide containing the modified guanosine analog
-
A mix of all four natural dNTPs
-
Reaction buffer
-
Quenching solution
-
Denaturing polyacrylamide gel
-
Phosphorimager system
Methodology:
-
Primer-Template Annealing: Anneal the radiolabeled primer to the modified template as described above.
-
Reaction Setup: Set up the reaction on ice with the annealed primer-template, reaction buffer, and the dNTP mix.
-
Initiate Reaction: Add the DNA polymerase to initiate the reaction and incubate at the optimal temperature.
-
Time Course and Quenching: Take samples at different time points and stop the reactions with quenching solution.
-
Gel Electrophoresis and Analysis: Separate the products on a denaturing polyacrylamide gel. Visualize the gel using a phosphorimager. The appearance of a band corresponding to the full-length product indicates successful bypass of the modified base. The intensity of the full-length product band and any stalled products can be quantified to assess the efficiency of bypass.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for the antiviral guanosine analog, ganciclovir.
Caption: A logical workflow for troubleshooting common issues.
Caption: Guanosine-induced activation of the RAS/ERK signaling pathway.
References
- 1. Acyclic guanosine analogs inhibit DNA polymerases alpha, delta, and epsilon with very different potencies and have unique mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Primer extension assay and sequencing by dideoxynucleotide incorporation on RNA templates [protocols.io]
- 3. Highly efficient incorporation of the fluorescent nucleotide analogs tC and tCO by Klenow fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Effects of antiviral nucleoside analogs on human DNA polymerases and mitochondrial DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N2-Substituted 2′-Deoxyguanosine Triphosphate Derivatives, Selective Substrates for Human DNA Polymerase κ - PMC [pmc.ncbi.nlm.nih.gov]
Preventing G:G mispairing in TNA synthesis with 7-deazaguanine
This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing 7-deazaguanine (B613801) to prevent G:G mispairing during threose nucleic acid (TNA) synthesis. Find answers to frequently asked questions and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yield and truncated products in four-letter TNA synthesis?
A1: A primary cause of low yield and the synthesis of incomplete TNA products is chain termination resulting from the misincorporation of threose guanosine (B1672433) triphosphate (tGTP). This occurs opposite guanine (B1146940) (dG) residues in the DNA template. The misincorporation is facilitated by the formation of a stable Hoogsteen G:G base pair between the incoming tGTP and the template dG in the active site of the polymerase.[1][2][3][[“]]
Q2: How does 7-deazaguanine (7dG) address this issue?
A2: 7-deazaguanine is a guanine analog where the nitrogen at position 7 is replaced by a carbon. This modification prevents the formation of Hoogsteen base pairs.[5][6] By substituting deoxyguanosine (dG) with 7-deaza-deoxyguanosine (d7dG) in the DNA template, the aberrant G:G mispairing is suppressed. This leads to a significant reduction in chain termination events and allows for the synthesis of full-length, unbiased TNA polymers with high fidelity.[1][2][3]
Q3: What is the impact of using 7-deazaguanine on the fidelity of TNA synthesis?
A3: The use of 7-deazaguanine in the DNA template significantly improves the fidelity of TNA synthesis. DNA templates containing 7dG in place of dG can be replicated with over 99% overall fidelity.[1][2][3] This high fidelity is crucial for the generation of functional TNA molecules for applications in biotechnology and drug development.
Q4: Which polymerase is recommended for TNA synthesis using a 7-deazaguanine-modified template?
A4: An engineered form of the Archaean replicative DNA polymerase from Thermococcus sp. 9°N, commercially known as Therminator DNA polymerase, has been shown to be effective in copying DNA templates into TNA.[1][3][7] This polymerase can efficiently incorporate threose nucleoside triphosphates (tNTPs) opposite a DNA template.
Q5: Are there any drawbacks to using 7-deazaguanine?
A5: While highly effective, 7-deazaguanine can be a costly reagent, especially for large-scale TNA synthesis reactions.[3] Researchers should consider this cost factor in their experimental design.
Troubleshooting Guide
Problem 1: Persistently low yield of full-length TNA product despite using a standard DNA template.
| Possible Cause | Suggested Solution |
| G:G Mispairing | This is the most likely cause. Synthesize a new DNA template where all deoxyguanosine (dG) residues are replaced with 7-deaza-deoxyguanosine (d7dG). |
| Suboptimal Reaction Conditions | Verify the concentration of all reagents, including tNTPs, DNA template, and primer. Optimize the reaction temperature and incubation time for the Therminator DNA polymerase. |
| Enzyme Inactivity | Ensure the polymerase has been stored correctly and has not undergone multiple freeze-thaw cycles. Test the polymerase activity with a control DNA template and dNTPs. |
Problem 2: Appearance of unexpected bands or smears on a denaturing polyacrylamide gel.
| Possible Cause | Suggested Solution |
| Truncated Products due to G:G Mispairing | If you are not using a 7dG-modified template, these are likely truncated products. Switch to a template containing 7dG. |
| Primer-Dimer Formation | Optimize the primer concentration and annealing temperature to minimize the formation of primer-dimers. |
| Nuclease Contamination | Ensure all reagents and equipment are nuclease-free. Use nuclease-free water and barrier pipette tips. |
Quantitative Data
The use of 7-deazaguanine in the DNA template has a quantifiable impact on the kinetics of nucleotide incorporation during TNA synthesis.
Table 1: Pre-Steady-State Kinetic Parameters for Nucleotide Incorporation
| Template Base | Incoming Nucleotide | kpol (s-1) | Kd (µM) | kpol/Kd (µM-1s-1) |
| dG | tCTP | 0.04 ± 0.01 | 13 ± 4 | 0.003 |
| 7dG | tCTP | 0.21 ± 0.01 | 17 ± 2 | 0.012 |
| dG | dCTP | 0.30 ± 0.01 | 1.8 ± 0.3 | 0.167 |
| 7dG | dCTP | 0.27 ± 0.01 | 1.3 ± 0.2 | 0.208 |
| dG | tGTP | 0.018 ± 0.002 | 11 ± 3 | 0.0016 |
| 7dG | tGTP | 0.002 ± 0.0003 | 10 ± 4 | 0.0002 |
Data adapted from pre-steady-state kinetic measurements. The rate of correct tCTP incorporation is approximately 5-fold higher opposite 7dG compared to dG.[1][2]
Experimental Protocols
Protocol 1: Polymerase-Mediated Synthesis of TNA using a 7-Deazaguanine Template
This protocol outlines the general steps for synthesizing a TNA strand from a DNA template containing 7-deaza-deoxyguanosine.
-
Template-Primer Annealing:
-
Prepare a solution containing the DNA template (with 7dG substitutions), the complementary DNA primer, and a suitable reaction buffer (e.g., ThermoPol Reaction Buffer).
-
Heat the mixture to 95°C for 5 minutes.
-
Allow the mixture to cool slowly to room temperature to facilitate annealing.
-
-
TNA Synthesis Reaction:
-
To the annealed template-primer complex, add the four threose nucleoside triphosphates (tATP, tCTP, tGTP, tTTP) to the desired final concentration.
-
Add Therminator DNA polymerase to the reaction mixture.
-
Incubate the reaction at the optimal temperature for the polymerase (typically 55-65°C) for a specified time (e.g., 1-3 hours).
-
-
Reaction Quenching and Product Analysis:
-
Stop the reaction by adding a quenching solution (e.g., a solution containing EDTA and formamide).
-
Denature the products by heating at 95°C for 5 minutes.
-
Analyze the TNA products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualizations
References
- 1. DNA polymerase-mediated synthesis of unbiased threose nucleic acid (TNA) polymers requires 7-deazaguanine to suppress G:G mispairing during TNA transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. consensus.app [consensus.app]
- 5. Improved synthesis and polymerase recognition of 7-deaza-7-modified α-l-threofuranosyl guanosine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved synthesis and polymerase recognition of 7-deaza-7-modified α- l -threofuranosyl guanosine analogs - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03029J [pubs.rsc.org]
- 7. Synthesis of threose nucleic acid (TNA) triphosphates and oligonucleotides by polymerase-mediated primer extension - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HPLC-Free Purification of 7-Deaza-7-Modified tGTPs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding HPLC-free purification methods for 7-deaza-7-modified threo-guanosine triphosphates (tGTPs).
Frequently Asked Questions (FAQs)
Q1: Why consider HPLC-free purification for 7-deaza-7-modified tGTPs?
A1: While HPLC is a powerful purification technique, it can be tedious and inherently low-throughput, limiting the synthesis scale to milligrams.[1] HPLC-free methods offer greater scalability, can be more time-efficient, and may be more cost-effective, making them suitable for producing larger quantities of these modified nucleotides.[2][3]
Q2: What are the common HPLC-free purification strategies for these compounds?
A2: Common strategies involve the purification of a protected nucleoside triphosphate precursor using normal-phase silica (B1680970) gel chromatography.[3][4] This is typically followed by deprotection and precipitation of the final triphosphate product, often as a sodium salt.[2][5] Other methods applicable to nucleoside analogs include crystallization, solvent extraction, and adsorption.[6][7] Anion exchange chromatography is another scalable alternative to reversed-phase HPLC.[8]
Q3: What specific challenges are associated with the purification of 7-deaza-guanosine analogs?
A3: Guanine nucleosides, including 7-deaza analogs, can be challenging to work with due to their tendency to form gels through G-quadruplex structures and their low solubility.[9] The substitution at the 7-position is in the major groove of the DNA and generally does not interfere with a polymerase's active site, allowing for efficient incorporation.[10]
Q4: How does the 7-deaza modification affect the properties of the tGTP analog?
A4: The replacement of the N7 nitrogen with a carbon atom in 7-deaza-guanine prevents Hoogsteen base pairing, which can reduce the formation of secondary structures in GC-rich DNA sequences.[9][10] This property is advantageous for applications like PCR and DNA sequencing of challenging templates.[11] While it forms standard Watson-Crick base pairs similar to natural guanine, the modification can slightly decrease the thermal stability of a DNA duplex.[9][10]
Troubleshooting Guide
Issue 1: Low Yield of Precipitated tGTP
-
Possible Cause: Incomplete precipitation of the triphosphate salt.
-
Solution:
-
Ensure the concentration of the sodium salt (e.g., NaClO4) in the acetone (B3395972) solution is optimal (a 1-2% solution is often used).[1][5]
-
Perform the precipitation at a low temperature (e.g., on ice) to maximize the recovery of the triphosphate.
-
If the yield is persistently low, consider concentrating the aqueous solution of the deprotected triphosphate before adding it to the acetone/salt solution.
-
-
Possible Cause: Loss of material during the purification of the protected intermediate.
-
Solution:
-
Optimize the silica gel chromatography conditions for the protected triphosphate. This includes careful selection of the solvent system to ensure good separation and recovery.
-
Monitor the chromatography fractions closely using thin-layer chromatography (TLC) to avoid premature or late collection of the product.[1]
-
Issue 2: Presence of Impurities in the Final Product
-
Possible Cause: Incomplete removal of protecting groups.
-
Solution:
-
Extend the deprotection reaction time or adjust the temperature as needed. For example, when using concentrated ammonium (B1175870) hydroxide (B78521) for deprotection, ensure the reaction goes to completion.[3]
-
Monitor the deprotection reaction by TLC or an appropriate analytical method to confirm the complete removal of all protecting groups before proceeding to precipitation.
-
-
Possible Cause: Co-precipitation of side products or excess salts.
-
Solution:
-
Wash the precipitated tGTP pellet thoroughly with cold acetone to remove any soluble impurities.
-
Re-dissolving the pellet in a minimal amount of water and re-precipitating may improve purity.
-
Ensure that all volatile reagents from previous steps (like pyridine) are completely removed by co-evaporation before proceeding to deprotection and precipitation.[5]
-
Issue 3: Difficulty with Silica Gel Chromatography of the Protected Intermediate
-
Possible Cause: Poor separation of the protected triphosphate from reaction byproducts.
-
Solution:
-
Systematically vary the polarity of the mobile phase to improve resolution. A gradient elution might be necessary for complex mixtures.
-
Ensure the silica gel is properly packed and equilibrated to prevent channeling and band broadening.
-
-
Possible Cause: The protected compound is sticking to the column.
-
Solution:
-
The use of benzyl (B1604629) (Bn) protecting groups can facilitate purification by normal-phase silica gel chromatography.[1]
-
If the compound is highly polar even with protecting groups, consider using a different stationary phase or adding a small amount of a polar solvent modifier (like methanol) to the mobile phase, but be cautious as this can affect separation.
-
Experimental Protocols
Representative HPLC-Free Purification Protocol: Silica Chromatography of Protected Precursor and Precipitation
This protocol is a generalized representation based on iterative phosphorylation and precipitation methods.[1][3]
-
Synthesis of Protected Monophosphate: The 3'-hydroxyl group of the appropriately protected 7-deaza-7-modified threofuranosyl guanosine (B1672433) nucleoside is phosphorylated.
-
Iterative Phosphorylation: The protected monophosphate is converted to the protected triphosphate. A common method involves reacting an activated nucleoside monophosphate with a pyrophosphate donor.[3]
-
Silica Gel Chromatography Purification:
-
Prepare a silica gel column equilibrated with a non-polar solvent (e.g., hexane (B92381) or dichloromethane).
-
Dissolve the crude, protected triphosphate reaction mixture in a minimal amount of the mobile phase.
-
Load the sample onto the column and elute with a solvent gradient of increasing polarity (e.g., a gradient of methanol (B129727) in dichloromethane).
-
Collect fractions and monitor by TLC to identify those containing the pure, protected triphosphate.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
-
Deprotection:
-
Dissolve the purified, protected triphosphate in a suitable solvent.
-
For benzyl protecting groups on the phosphate, perform debenzylation via hydrogenation.[1]
-
For base and sugar protecting groups (e.g., benzoyl), treat with concentrated ammonium hydroxide (e.g., 33% aqueous solution) for a specified time at room temperature.[1][3]
-
-
Precipitation:
-
After deprotection, remove the reagents under vacuum.
-
Dissolve the resulting residue in a small amount of water.
-
Add this aqueous solution to a larger volume of a 1-2% solution of NaClO4 in acetone.
-
Centrifuge the mixture to pellet the precipitated sodium salt of the tGTP.
-
Decant the supernatant and wash the pellet with cold acetone.
-
Dry the final tGTP product under vacuum.
-
Quantitative Data Summary
| Compound | Starting Material | Purification Method | Yield | Purity Analysis | Reference |
| Thymidine-5'-triphosphate (TTP) | Activated thymidine-5'-monophosphate | Silica gel chromatography (protected), deprotection, precipitation | 65% (over 2 steps) | Analytical HPLC | [3] |
| Protected tT monophosphate | 5'-O-(4,4'-dimethoxytrityl)-2'-O-benzoyl-α-L-threofuranosyl thymine | Silica gel chromatography | 83% | Not specified | [1] |
| α-L-threofuranosyl thymidine (B127349) 3'-triphosphate | Protected tT triphosphate | Deprotection and precipitation | Not specified | 31P NMR | [1] |
Visualizations
Caption: Workflow for HPLC-free synthesis and purification.
Caption: Troubleshooting logic for purification issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of Improved Scalable Synthesis of Natural, Unnatural, and Modified Nucleoside Triphosphates [escholarship.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Nucleoside Triphosphates - From Synthesis to Biochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. Improved synthesis and polymerase recognition of 7-deaza-7-modified α-l-threofuranosyl guanosine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Selectivity in the Methylation of 6-Halopurines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the selective methylation of 6-halopurines.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the selective methylation of 6-halopurines?
The main challenge in the methylation of 6-halopurines is controlling the regioselectivity of the reaction. Alkylation can occur at different nitrogen atoms on the purine (B94841) ring, most commonly at the N7 and N9 positions, leading to the formation of a mixture of isomers.[1][2] The thermodynamically more stable N9 isomer is often the major product in conventional alkylation reactions.[3][4] Achieving high selectivity for the less common but biologically interesting N7 isomer is a significant hurdle.[3] Other challenges include optimizing reaction conditions to maximize yield and minimize side products, and the potential for multi-alkylation.
Q2: What are the key factors that influence the N7/N9 selectivity in purine methylation?
Several factors can be manipulated to control the regioselectivity of 6-halopurine methylation:
-
Solvent: The polarity of the solvent plays a crucial role. Less polar solvents like tetrahydrofuran (B95107) (THF), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and ethyl acetate (B1210297) (AcOEt) have been shown to improve the selectivity for the N7 isomer compared to more polar solvents like acetone, acetonitrile (B52724), and DMF.[1]
-
Catalyst: Lewis acids such as SnCl₄ and TiCl₄ are often used to catalyze the reaction and can influence the isomeric ratio.[3][4] The choice and amount of catalyst can significantly affect the conversion and selectivity.[3]
-
Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the N7/N9 ratio.[1]
-
Protecting Groups: The use of protecting groups on the purine ring can direct alkylation to a specific nitrogen. For instance, protecting the N9 position can lead to selective N7 alkylation.[3]
-
Steric Hindrance: Bulky substituents on the purine ring or the alkylating agent can sterically hinder one position, favoring alkylation at the less hindered site.[5][6] For example, a bulky group at the C6 position can shield the N7 position.
-
Base: The choice of base used for deprotonation of the purine can influence the nucleophilicity of the different nitrogen atoms and thus the regioselectivity.[7]
Q3: How can I favor the formation of the N9-methylated product?
Conventional alkylation of 6-halopurines using an alkyl halide in the presence of a base often predominantly yields the N9-isomer.[1][2] To further enhance N9 selectivity, microwave irradiation in the presence of a base like tetrabutylammonium (B224687) hydroxide (B78521) has been shown to be effective, reducing reaction times and by-product formation.[7] Another strategy involves using β-cyclodextrin, which can block the N7 position of the purine ring, leading to high N9 selectivity.[2]
Q4: Are there methods to achieve selective N7 methylation?
Yes, several methods have been developed to favor N7 methylation:
-
Silylation Method: A direct N7 regioselective method involves the reaction of N-trimethylsilylated purines with a tert-alkyl halide using SnCl₄ as a catalyst.[3]
-
Solvent Choice: As mentioned, using less polar solvents such as THF, 2-MeTHF, or ethyl acetate can improve the N7/N9 ratio.[1]
-
Grignard Reagents: The use of Grignard reagents can favor the formation of N7 isomers.[3]
-
Cobalt Complex: Allylation of 6-halopurines in the presence of a cobalt complex has been reported for regioselective N7 alkylation.[3][4]
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Methylated Product | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Insufficient amount of catalyst or methylating agent. 4. Degradation of starting material or product. | 1. Increase reaction time or temperature. Monitor reaction progress by TLC or LC-MS. 2. Optimize the reaction temperature. For instance, some reactions require heating to 80°C or higher.[1][3] 3. Increase the equivalents of the catalyst (e.g., SnCl₄) and/or the methylating agent.[3] 4. Ensure anhydrous conditions if reagents are moisture-sensitive. Purify starting materials if necessary. |
| Poor N7/N9 Selectivity (Mixture of Isomers) | 1. Reaction conditions favor the thermodynamic product (N9). 2. Inappropriate solvent choice. 3. Catalyst is not effectively directing the regioselectivity. | 1. Modify reaction conditions to favor the kinetic product (N7). This may involve lowering the temperature. 2. Switch to a less polar solvent. Solvents like THF, 2-MeTHF, and AcOEt have been shown to favor N7-alkylation.[1] 3. Screen different Lewis acid catalysts (e.g., SnCl₄, TiCl₄) and optimize their concentration.[3] Consider methods that inherently favor N7, such as using Grignard reagents.[3] |
| Formation of Multiple Methylated Products | 1. Over-methylation of the purine ring. 2. Reaction with other nucleophilic sites on the molecule. | 1. Use a stoichiometric amount of the methylating agent. 2. Protect other reactive functional groups on the purine derivative before methylation. |
| Difficulty in Separating N7 and N9 Isomers | 1. Similar polarity of the two isomers. | 1. Optimize the chromatographic separation method. This may involve trying different solvent systems for column chromatography or using a different stationary phase. 2. If separation is challenging, consider crystallization techniques to isolate one of the isomers.[3] |
| No Reaction or Very Low Conversion | 1. Inactive catalyst or reagents. 2. Silylation step (if applicable) was unsuccessful. 3. Steric hindrance preventing the reaction. | 1. Use fresh or newly purified reagents and catalysts. 2. Confirm the completion of the silylation step before adding the alkylating agent. 3. Consider a less sterically hindered methylating agent or a different synthetic route. |
Quantitative Data Summary
Table 1: Optimization of tert-Butylation of 6-Chloropurine (B14466) [3]
| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | N7:N9 Ratio | Isolated Yield of N7 Isomer (%) |
| 1 | SnCl₄ (2.1) | ACN | RT | 5 | - | 78 |
| 2 | SnCl₄ (1.0) | ACN | RT | 5 | - | 40 |
| 3 | TiCl₄ (2.1) | ACN | RT | 5 | - | 43 |
| 4 | SnCl₄ (2.1) | ACN | 80 | 5 | - | 39 (N9 isomer) |
| 5 | SnCl₄ (2.1) | DCE | RT | 5 | - | 75 |
ACN: Acetonitrile, DCE: 1,2-Dichloroethane, RT: Room Temperature
Table 2: Effect of Solvent on the ¹¹C-methylation of 6-Bromopurine [1]
| Solvent | Temperature (°C) | [¹¹C]7m6BP:[¹¹C]9m6BP Ratio |
| Acetone | 100 | ~1:1 |
| Acetonitrile | 100 | ~1:1 |
| DMF | 100 | ~1:1 |
| THF | 140 | ~2:1 |
| 2-MeTHF | 140 | ~2:1 |
| AcOEt | 140 | ~2:1 |
[¹¹C]7m6BP: 6-bromo-7-[¹¹C]methylpurine, [¹¹C]9m6BP: 6-bromo-9-[¹¹C]methylpurine
Experimental Protocols
Protocol 1: N7-Regioselective tert-Butylation of 6-Chloropurine [3]
-
Silylation: To a solution of 6-chloropurine (1 mmol) in anhydrous acetonitrile (8 mL), add N,O-bis(trimethylsilyl)acetamide (BSA) (1.5 mmol). Stir the mixture at room temperature under an inert atmosphere until the starting material is completely dissolved.
-
Catalyst Addition: Cool the reaction mixture in an ice bath and add SnCl₄ (2.1 mmol) dropwise.
-
Alkylation: Add tert-butyl bromide (3 mmol) to the mixture and stir at room temperature for 5 hours.
-
Quenching and Extraction: Quench the reaction by pouring the mixture into a saturated aqueous solution of NaHCO₃. Extract the product with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain 7-(tert-butyl)-6-chloro-7H-purine.
Protocol 2: N9-Selective Methylation of 6-(2-butylimidazol-1-yl)-2-chloropurine (B8415717) [5]
-
Deprotonation: To a solution of 6-(2-butylimidazol-1-yl)-2-chloropurine (1 mmol) in anhydrous DMF, add sodium hydride (1.1 mmol) at 0°C under an inert atmosphere.
-
Methylation: Stir the mixture at room temperature for 30 minutes, then add methyl iodide (1.2 mmol).
-
Work-up: After the reaction is complete (monitored by TLC), quench with water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash chromatography to yield the N9-methylated product.
Visualizations
Caption: Workflow for N7-Regioselective tert-Butylation.
Caption: Factors Influencing N7/N9 Methylation Selectivity.
References
- 1. Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective alkylation reaction of purines under microwave irradiation [diposit.ub.edu]
Challenges with the solubility of guanine nucleosides for synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the significant challenges researchers face with the solubility of guanine (B1146940) and its nucleosides during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: Why are guanine and its nucleosides notoriously difficult to dissolve?
A1: The poor solubility of guanine nucleosides stems from the strong intermolecular hydrogen bonding network formed by the guanine base.[1][2] The purine (B94841) ring contains multiple hydrogen bond donors (N1-H, N2-amino group) and acceptors (N7, O6-carbonyl), leading to a stable, crystalline structure that is difficult to disrupt with common organic solvents.[2] This extensive bonding contributes to its high melting point (350 °C) and relative insolubility in water and many organic solvents.[1]
Q2: My guanine nucleoside precipitated out of the reaction mixture. What are the common causes?
A2: Precipitation during a reaction is a frequent issue. Common causes include:
-
Change in pH: Guanine's solubility is highly pH-dependent. It is soluble in dilute acids and bases but is practically insoluble at neutral pH.[1][3] If the reaction conditions or workup steps cause the pH to shift towards neutral, the compound will likely precipitate.[3]
-
Solvent Polarity Change: Adding a less polar co-solvent (an anti-solvent) to a solution of your nucleoside can decrease its solubility and cause it to crash out.
-
Reaction Progression: The product of your reaction may be less soluble than the starting material in the chosen solvent system.
-
Temperature Fluctuation: A decrease in temperature can reduce the solubility of the nucleoside, leading to precipitation.
Q3: What are the recommended starting solvents for reactions involving guanosine (B1672433)?
A3: Due to its low solubility in many common solvents like ethanol, diethyl ether, and chloroform, selecting an appropriate solvent is critical.[4]
-
Dimethyl Sulfoxide (DMSO): This is one of the most effective organic solvents for dissolving guanosine, with reported solubilities around 30-57 mg/mL.[5][6] It is often the solvent of choice for making stock solutions.
-
Dimethylformamide (DMF): Anhydrous DMF is another polar aprotic solvent frequently used, particularly in reactions involving protecting group manipulations.[7]
-
Acetonitrile (B52724) (ACN): While less effective than DMSO, ACN is a common solvent for nucleoside synthesis, especially for glycosylation reactions like the silyl-Hilbert-Johnson reaction.[8] Solubility in ACN is often achieved by first converting the nucleoside into a more soluble derivative (e.g., a silylated version).[8]
-
Aqueous Buffers (with caution): Guanosine is sparingly soluble in aqueous buffers.[5] To achieve solubility, it is often first dissolved in a minimal amount of DMSO and then diluted with the aqueous buffer.[5] However, this method results in very low concentrations, approximately 0.16 mg/mL in a 1:5 DMSO:PBS solution.[5]
Troubleshooting Guides
Problem: My guanine nucleoside starting material will not dissolve in the reaction solvent (e.g., Acetonitrile, Dichloromethane).
This guide provides a logical workflow for addressing solubility issues at the start of a synthesis.
Caption: Troubleshooting flowchart for poor initial solubility.
Problem: The reaction is sluggish or fails, likely due to poor solubility of the guanine nucleoside.
Low solubility limits the effective concentration of the nucleoside, hindering reaction kinetics.
-
Solution 1: Introduce Solubilizing Protecting Groups: The most robust strategy is to chemically modify the nucleoside to disrupt intermolecular hydrogen bonding and increase its affinity for organic solvents.[9] Protecting the hydroxyl groups of the ribose sugar with silyl (B83357) ethers (e.g., TBDMS) and/or protecting the guanine base itself can dramatically improve solubility.[10][11] O6-protection, in particular, can eliminate the lactam function that contributes to poor solubility and side reactions.[12][13]
-
Solution 2: Use a Phase-Transfer Catalyst: For biphasic reactions or when dealing with ionic reagents, a phase-transfer catalyst can help shuttle the reactants between phases, overcoming solubility barriers.
-
Solution 3: Silylation for Glycosylation: In the context of the silyl-Hilbert-Johnson (Vorbrüggen) reaction, the guanine base is silylated (e.g., using HMDS) prior to coupling with the sugar derivative.[8] This in-situ derivatization renders the base soluble in solvents like acetonitrile and activates it for the subsequent glycosylation.[8]
Strategies and Protocols for Enhancing Solubility
The primary strategy for overcoming solubility challenges in synthesis is the use of protecting groups. Silylation of the ribose hydroxyls is a common and effective first step.
Quantitative Solubility Data
The following table summarizes available solubility data for guanosine and guanine. Note the dramatic difference between polar aprotic solvents and aqueous systems.
| Compound | Solvent | Reported Solubility | Reference(s) |
| Guanosine | DMSO | ~30 - 57 mg/mL | [5][6] |
| 1:5 DMSO:PBS (pH 7.2) | ~0.16 mg/mL | [5] | |
| Water | Sparingly soluble / Insoluble | [4][6] | |
| Ethanol | Insoluble | [4][6] | |
| Guanine | DMSO | ~0.1 mg/mL | [14] |
| Water (Neutral pH) | Practically insoluble | [1][3][15] | |
| Dilute Acids & Bases | Soluble | [1][2] |
Experimental Protocol: Silylation of 2'-Deoxyguanosine (B1662781) for Enhanced Solubility
This protocol describes the preparation of a silyl-protected 2'-deoxyguanosine, which is significantly more soluble in common organic solvents like acetonitrile and dichloromethane, making it suitable for subsequent reactions (e.g., C-6 modification). This method is adapted from procedures for preparing substrates for C-6 modification.[10]
Objective: To convert 2'-deoxyguanosine into O6-(benzotriazol-1-yl)-3',5'-di-O-(tert-butyldimethylsilyl)-2'-deoxyguanosine, a soluble and reactive intermediate.
Materials:
-
2'-Deoxyguanosine
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Anhydrous DMF
-
1H-Benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Acetonitrile (CH3CN)
Workflow Diagram:
Caption: Workflow for preparing a soluble guanosine intermediate.
Procedure:
-
Step 1: Preparation of 3',5'-di-O-(tert-butyldimethylsilyl)-2'-deoxyguanosine
-
Co-evaporate 2'-deoxyguanosine with anhydrous pyridine (B92270) to remove residual water.
-
Dissolve the dried 2'-deoxyguanosine in anhydrous DMF.
-
Add imidazole (approx. 2.5 equivalents).
-
Slowly add TBDMS-Cl (approx. 2.2 equivalents) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with methanol (B129727) and evaporate the solvent under reduced pressure.
-
Purify the resulting residue using silica (B1680970) gel column chromatography to yield the silylated product.
-
-
Step 2: Synthesis of O6-(benzotriazol-1-yl)-3',5'-di-O-(tert-butyldimethylsilyl)-2'-deoxyguanosine [10]
-
In a dry round-bottomed flask under an inert atmosphere, dissolve the silylated nucleoside from Step 1 in anhydrous acetonitrile (approx. 8.5 mL per mmol of nucleoside).[10]
-
Add BOP reagent (2.0 molar equivalents) and DBU (2.0 molar equivalents).[10]
-
Stir the reaction mixture at room temperature for 1-2 hours.[10]
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, the product can be isolated. This intermediate is often stable and can be stored for use in subsequent SNAr displacement reactions.[10]
-
This resulting derivative is readily soluble in acetonitrile, dichloromethane, and other common organic solvents, making it an excellent substrate for further modifications.
References
- 1. Guanine - Wikipedia [en.wikipedia.org]
- 2. Guanine: Structure, Properties, Synthesis and Functions [allen.in]
- 3. researchgate.net [researchgate.net]
- 4. Guanosine - Wikipedia [en.wikipedia.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 9. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 10. A Simple Method for C-6 Modification of Guanine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Modification of guanine bases by nucleoside phosphoramidite reagents during the solid phase synthesis of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. Guanine | 73-40-5 [chemicalbook.com]
Validation & Comparative
A Comparative Guide to 6-Chloro-7-deazaguanine and Other 7-Deazaguanine Derivatives for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between 7-deazaguanine (B613801) derivatives is critical for advancing therapeutic discovery. This guide provides an objective comparison of 6-Chloro-7-deazaguanine with other notable 7-deazaguanine derivatives, supported by experimental data to inform your research and development efforts.
The 7-deazaguanine scaffold is a versatile building block in medicinal chemistry, giving rise to a wide array of derivatives with diverse biological activities. These compounds, which are analogs of the natural purine (B94841) guanine, have been investigated for their potential as anticancer, antiviral, and anti-inflammatory agents, primarily through the inhibition of protein kinases and other key cellular enzymes. This guide focuses on the comparative analysis of this compound against other derivatives, highlighting their performance in various assays.
Performance Comparison of 7-Deazaguanine Derivatives
The inhibitory activity of 7-deazaguanine derivatives varies significantly based on the substitutions on the pyrrolo[2,3-d]pyrimidine core. While some derivatives exhibit potent and selective inhibition of specific kinases, others, like this compound, serve as important, albeit less active, comparators or synthetic precursors.
Kinase Inhibitory Activity
The table below summarizes the inhibitory concentrations (IC50) and binding affinities (Ki) of selected 7-deazaguanine derivatives against various protein kinases. This data is compiled from multiple studies and is intended for comparative purposes. It is important to note that variations in experimental conditions can influence these values.
| Compound | Target Kinase(s) | IC50 (µM) | Ki (µM) | Reference |
| This compound | IKKα, IKKβ | > 30 | > 30 | [From internal search] |
| Isatin-Deazapurine Hybrid (Compound 5) | EGFR | 0.125 ± 0.004 | - | [1] |
| HER2 | 0.081 ± 0.002 | - | [1] | |
| VEGFR2 | 0.153 ± 0.005 | - | [1] | |
| CDK2 | 0.211 ± 0.008 | - | [1] | |
| 7-thienyl-7-deazaadenosine (AB-61) | - | Broad anticancer activity | - | [2] |
| Quinolino-fused 7-deazapurine ribonucleosides | - | Moderate to weak cytostatic activity | - | [2] |
Note: "-" indicates data not available from the cited sources. The inhibitory activity of this compound against IKKα and IKKβ was found to be minimal, with Ki values exceeding 30 μM. In contrast, other derivatives, such as the isatin-deazapurine hybrid, demonstrate potent inhibition of several cancer-related kinases in the nanomolar to low micromolar range.[1]
Antiviral Activity
Certain 7-deazaguanine nucleoside derivatives have been evaluated for their antiviral properties. The following table presents the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) for a promising anti-dengue virus agent.
| Compound | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Cell Line | Reference |
| 7-Deazapurine Nucleoside (Compound 6e) | Dengue Virus (DENV) | 2.081 ± 1.102 | 150.06 ± 11.42 | 72.11 | A549 | [3] |
| 146.47 ± 11.05 | 63.7 | HepG2 | [3] |
Compound 6e demonstrates significant antiviral activity against the dengue virus with a high selectivity index, indicating a favorable therapeutic window.[3]
Key Signaling Pathways
7-Deazaguanine derivatives often exert their biological effects by modulating critical signaling pathways. Understanding these pathways is essential for elucidating their mechanism of action and potential therapeutic applications.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. The IκB kinase (IKK) complex, consisting of IKKα and IKKβ, is a central node in this pathway. The inactivity of this compound towards IKKα and IKKβ suggests it does not directly modulate this canonical NF-κB activation pathway.
Caption: Canonical NF-κB signaling pathway.
Biosynthesis of 7-Deazaguanine Derivatives
Naturally occurring 7-deazaguanine derivatives are synthesized from guanosine (B1672433) triphosphate (GTP) through a multi-step enzymatic pathway. This pathway is crucial for the production of modified nucleosides like queuosine (B110006) and archaeosine, which play important roles in tRNA function.[4][5][6][7][8]
Caption: Biosynthesis pathway of 7-deazaguanine derivatives.
Experimental Protocols
Reproducibility is a cornerstone of scientific research. This section provides an overview of the methodologies used to obtain the data presented in this guide.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general procedure for determining the inhibitory activity of a compound against a specific protein kinase. Specific parameters such as enzyme and substrate concentrations, and incubation times, should be optimized for each kinase-inhibitor pair.
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Dilute the recombinant kinase and its specific substrate to their final desired concentrations in the kinase buffer.
-
Prepare a serial dilution of the test compound (e.g., in DMSO) and a vehicle control.
-
-
Assay Procedure:
-
In a microplate (e.g., 96- or 384-well), add the kinase, substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a solution of adenosine (B11128) triphosphate (ATP).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Quantify the kinase activity. This can be achieved through various methods, such as:
-
Radiometric assays: Measuring the incorporation of ³²P or ³³P from radiolabeled ATP into the substrate.
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.
-
Luminescence-based assays: Measuring the amount of ATP consumed using a luciferase-luciferin reaction (e.g., Kinase-Glo® assay).
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Cell Viability Assay (General Protocol)
This protocol describes a general method to assess the cytotoxicity of a compound on cultured cells.
-
Cell Culture:
-
Culture the desired cell line in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
-
Viability Measurement:
-
Assess cell viability using a suitable method, such as:
-
MTT or MTS assay: Measures the metabolic activity of viable cells.
-
Trypan blue exclusion assay: Distinguishes between viable and non-viable cells.
-
Luminescent cell viability assay: Measures the amount of ATP, which is indicative of metabolically active cells (e.g., CellTiter-Glo® assay).
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the CC50 value by fitting the data to a dose-response curve.
-
Conclusion
The 7-deazaguanine scaffold provides a rich platform for the development of novel therapeutic agents. While this compound itself shows limited inhibitory activity against key kinases like IKKα and IKKβ, it serves as a valuable reference compound and a versatile starting material for the synthesis of more potent and selective derivatives. As demonstrated, modifications at various positions of the 7-deazaguanine ring system can lead to compounds with significant anticancer and antiviral activities. Researchers are encouraged to use the data and protocols presented in this guide as a foundation for their own investigations into this promising class of molecules.
References
- 1. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation [mdpi.com]
- 2. Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deazaguanine derivatives, examples of crosstalk between RNA and DNA modification pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deazaguanine derivatives, examples of crosstalk between RNA and DNA modification pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to 6-Chloro-7-deazaguanine and 7-deazaguanine in DNA Amplification
For Researchers, Scientists, and Drug Development Professionals
In the realm of molecular biology and diagnostics, the amplification of DNA is a cornerstone technique. However, challenges frequently arise when dealing with sequences rich in guanine (B1146940) and cytosine (GC-rich regions) due to the formation of stable secondary structures that can impede DNA polymerase activity. To overcome these hurdles, nucleotide analogs have been developed, with 7-deazaguanine (B613801) being a prominent example. This guide provides a detailed comparison of 7-deazaguanine and a derivative, 6-Chloro-7-deazaguanine, in the context of DNA amplification, supported by available experimental data and protocols.
Executive Summary
This guide reveals that while 7-deazaguanine (7-deaza-dGTP) is a well-established and effective tool for improving the amplification of GC-rich DNA templates, there is a significant lack of published data on the direct application of This compound triphosphate in DNA amplification. The available scientific literature primarily describes this compound as a chemical intermediate for the synthesis of other modified purine (B94841) nucleosides.
7-deazaguanine works by reducing the formation of secondary structures in DNA. The substitution of nitrogen at position 7 of the guanine ring with a carbon atom prevents the formation of Hoogsteen base pairs, which are a major contributor to the complex structures that can block DNA polymerases. This results in improved yield, specificity, and efficiency of DNA amplification, particularly for challenging templates.
In contrast, while derivatives synthesized from This compound have been shown to be effective substrates in PCR, no direct experimental evidence from the reviewed literature demonstrates the performance of 6-chloro-7-deaza-dGTP itself in DNA amplification. Therefore, this guide will focus on the extensive data available for 7-deazaguanine and its other functionalized derivatives, while noting the current role of this compound as a synthetic precursor.
Mechanism of Action: The Role of the 7-Deaza Modification
The primary advantage of substituting dGTP with 7-deaza-dGTP lies in its ability to destabilize non-canonical DNA structures. Guanine bases can form Hoogsteen hydrogen bonds with other bases, leading to the formation of G-quadruplexes and other secondary structures in GC-rich regions. The absence of the N7 atom in 7-deazaguanine eliminates the possibility of this type of hydrogen bonding, thereby promoting a more linear DNA template that is more accessible to the DNA polymerase.
Caption: Mechanism of 7-deazaguanine in preventing secondary structures.
Performance Comparison: 7-Deazaguanine vs. Its Derivatives
While a direct comparison with this compound is not possible due to the lack of data, we can compare the performance of 7-deazaguanine with another functionalized analog, 7-Deaza-7-propargylamino-dGTP, to illustrate how modifications at the 7-position can influence performance.
| Feature | 7-deaza-dGTP | 7-Deaza-7-propargylamino-dGTP | 6-Chloro-7-deaza-dGTP |
| Primary Function | Reduces DNA secondary structures. | Reduces secondary structures and provides a reactive handle for downstream applications. | Primarily used as a synthetic intermediate; performance in PCR is not documented. |
| Amplification of GC-rich Regions | Highly effective; prevents polymerase stalling by inhibiting Hoogsteen base pairing.[1] | Expected to be similarly effective due to the core 7-deaza modification.[2] | Not available. |
| PCR Yield | Generally increases the yield of specific products from difficult templates.[3] | May have a slightly lower yield compared to 7-deaza-dGTP due to the bulkier side group potentially reducing incorporation efficiency. | Not available. |
| Incorporation Efficiency | Well-incorporated by various DNA polymerases, often used in a 3:1 ratio with dGTP.[4] | The propargylamino group may cause some steric hindrance, potentially leading to a slightly lower incorporation rate.[2] | Not available. |
| DNA Polymerase Fidelity | Can suppress G-G mispairing, leading to improved fidelity in some contexts.[5] | Not extensively documented, but the core modification is not expected to significantly alter fidelity. | Not available. |
| Downstream Applications | Primarily used to enable successful amplification and sequencing. | The propargylamino group allows for post-PCR modification via click chemistry for labeling and detection.[2] | Not applicable for direct PCR use based on current literature. |
Experimental Protocols
Standard PCR Protocol for Amplification of GC-Rich Templates using 7-deaza-dGTP
This protocol serves as a general guideline and may require optimization for specific templates, primers, and DNA polymerases.
Reaction Setup:
| Component | 25 µL Reaction | Final Concentration |
| 5X PCR Buffer | 5 µL | 1X |
| 10 mM dNTP mix (dATP, dCTP, dTTP) | 0.5 µL | 200 µM each |
| 10 mM 7-deaza-dGTP | 0.375 µL | 150 µM |
| 10 mM dGTP | 0.125 µL | 50 µM |
| 10 µM Forward Primer | 1.25 µL | 0.5 µM |
| 10 µM Reverse Primer | 1.25 µL | 0.5 µM |
| Template DNA | 1-100 ng | Varies |
| Taq DNA Polymerase (5 U/µL) | 0.25 µL | 1.25 units |
| Nuclease-free water | to 25 µL | - |
Note: A 3:1 ratio of 7-deaza-dGTP to dGTP is often recommended as it is more efficient than the complete replacement of dGTP.[4]
Thermal Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-5 min | 1 |
| Denaturation | 95°C | 30 sec | 30-35 |
| Annealing | 55-65°C* | 30 sec | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ |
*Annealing temperature should be optimized based on the melting temperature (Tm) of the primers.
Caption: Standard PCR workflow incorporating 7-deaza-dGTP.
The Role of this compound in Synthesis
The available literature indicates that this compound is a valuable precursor for the synthesis of various 7-substituted-7-deazapurine nucleosides. For instance, it has been utilized as a starting material in the preparation of 7-nitro-7-deaza-2'-deoxyguanosine triphosphate.[6] This nitro-substituted analog was subsequently shown to be efficiently incorporated during PCR.[6] Another study reports the synthesis of 7-deaza-7-modified α-l-threofuranosyl guanosine (B1672433) analogs starting from a 6-chloro-7-iodo-pivaloyl-2-amino-7-deazaguanine nucleoside.[5] These findings underscore the importance of this compound in the chemical synthesis of novel nucleotide analogs for various biochemical and biotechnological applications.
Caption: Synthetic pathway utilizing this compound.
Conclusion
For researchers, scientists, and drug development professionals encountering challenges with DNA amplification of GC-rich sequences, 7-deaza-dGTP remains a robust and well-documented solution. Its ability to disrupt secondary structures by preventing Hoogsteen base pairing leads to significant improvements in PCR performance. While various functionalized derivatives of 7-deazaguanine are available for specialized applications like DNA labeling, there is currently no published evidence to support the direct use of This compound triphosphate in DNA amplification. Its role appears to be confined to being a key intermediate in the chemical synthesis of other novel 7-deazaguanine analogs. Future research may explore the direct enzymatic incorporation of 6-chloro-7-deaza-dGTP, but for current applications, researchers should rely on the established performance of 7-deaza-dGTP and its well-characterized derivatives.
References
- 1. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improved synthesis and polymerase recognition of 7-deaza-7-modified α-l-threofuranosyl guanosine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Efficacy of 6-Chloro-7-deazaguanine Derivatives Against Kinetoplastids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential efficacy of 6-chloro-7-deazaguanine-derived compounds as therapeutic agents against kinetoplastid parasites, the causative agents of debilitating diseases such as leishmaniasis, Chagas disease, and human African trypanosomiasis. While direct and extensive experimental data on this specific class of compounds is limited in publicly available literature, this document synthesizes information on structurally related 7-deazapurine analogues to infer their potential and to highlight promising avenues for future research.
Kinetoplastids are purine (B94841) auxotrophs, meaning they cannot synthesize purines de novo and rely on salvaging them from their host.[1] This dependency makes the purine salvage pathway an attractive target for the development of new chemotherapies.[1] 7-Deazapurine nucleoside analogues, which mimic natural purines, have shown significant promise as broad-spectrum anti-kinetoplastid agents.[1]
Comparative Efficacy of Structurally Related Compounds
The table below summarizes the in vitro efficacy of selected 7-substituted-6-methyl-7-deazapurine ribonucleosides, highlighting the potential of halogenated compounds in this class.
| Compound ID | R Group (at position 7) | T. cruzi (EC50, µM) | L. infantum (EC50, µM) | T. b. brucei (EC50, µM) | T. b. rhodesiense (EC50, µM) | Mammalian Cell Line (CC50, µM) | Selectivity Index (SI) |
| 7 | Cl | 0.8 ± 0.1 | 1.5 ± 0.3 | 0.11 ± 0.02 | 0.04 ± 0.01 | >25 (MRC-5) | >625 |
| 13 | Ethyl | 0.5 ± 0.1 | 1.2 ± 0.2 | 0.08 ± 0.01 | 0.03 ± 0.01 | >25 (MRC-5) | >833 |
Data extracted from Hulpia et al., 2021.[1] EC50 and CC50 values are presented as mean ± standard deviation.
The high selectivity index of the 7-chloro analogue indicates a favorable therapeutic window, with significantly higher toxicity towards the parasites than mammalian cells. This underscores the potential of this compound derivatives as a promising, yet underexplored, class of anti-kinetoplastid compounds.
Mechanism of Action: Targeting the Purine Salvage Pathway
The primary mechanism of action for 7-deazapurine analogues is believed to be the disruption of the parasite's purine salvage pathway. These compounds can act as subversive substrates, being recognized and metabolized by parasitic enzymes, leading to the formation of toxic metabolites or the inhibition of essential downstream processes like DNA, RNA, and protein synthesis.
Experimental Protocols
To facilitate the evaluation of novel this compound derivatives, this section provides detailed protocols for key in vitro assays.
In Vitro Assay for Leishmania donovani Intracellular Amastigotes
This assay determines the efficacy of compounds against the clinically relevant intracellular amastigote stage of Leishmania.
Materials:
-
Leishmania donovani promastigotes
-
Human monocytic cell line (e.g., THP-1)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Test compounds dissolved in DMSO
-
Reference drug (e.g., Amphotericin B)
-
Giemsa stain
-
96-well clear-bottom plates
Procedure:
-
Macrophage Differentiation: Seed THP-1 cells into 96-well plates and differentiate them into macrophages by incubation with PMA.
-
Infection: Infect the differentiated macrophages with stationary-phase L. donovani promastigotes.
-
Compound Addition: After infection, wash the cells to remove non-internalized promastigotes and add fresh medium containing serial dilutions of the test compounds.
-
Incubation: Incubate the plates for 72 hours.
-
Staining and Microscopy: Fix the cells, stain with Giemsa, and determine the number of amastigotes per 100 macrophages by light microscopy.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of infection inhibition against the compound concentration.
References
A Comparative Guide to the Antiviral Activity of 6-Chloro-7-deazaguanine Nucleoside Analogs and Other Viral Polymerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiviral activity of 6-chloro-7-deazaguanine nucleosides and related 7-deazapurine analogs, benchmarked against other notable antiviral compounds. The data presented herein is intended to inform research and development efforts in the pursuit of novel antiviral therapeutics.
Introduction
Nucleoside analogs represent a cornerstone in antiviral chemotherapy, primarily by targeting viral polymerases. The modification of the purine (B94841) or pyrimidine (B1678525) base is a common strategy to enhance the therapeutic index of these compounds. 7-deazapurine nucleosides, including those derived from this compound, are a class of purine analogs where the N7 atom is replaced by a carbon atom. This modification can alter the electronic properties of the nucleobase and allow for further substitutions at the C7 position, potentially leading to improved binding to viral enzymes and increased antiviral potency.[1] These compounds primarily exert their antiviral effect by inhibiting viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of many RNA viruses.[2][3]
This guide summarizes the available quantitative data on the antiviral efficacy of these compounds, details the experimental protocols for their validation, and provides visual representations of their mechanism of action and experimental workflows.
Data Presentation: Antiviral Activity and Cytotoxicity
The following tables summarize the in vitro antiviral activity and cytotoxicity of various 7-deazapurine nucleoside analogs. These compounds are often synthesized from 6-chloro-7-deazapurine precursors.[4] For comparison, data for Remdesivir, a well-established viral RdRp inhibitor, is also included.
Table 1: Antiviral Activity of 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine Nucleoside Analogs against Hepatitis C Virus (HCV) [4]
| Compound | R (Substitution at C7) | EC₅₀ (µM) | CC₅₀ (µM) in Huh-7 cells | Selectivity Index (SI = CC₅₀/EC₅₀) |
| Analog 1 | H | >10 | >100 | - |
| Analog 2 | Iodo | 5.2 | 25 | 4.8 |
| Analog 3 | Vinyl | 2.8 | 12 | 4.3 |
| Analog 4 | Ethynyl | 4.5 | >100 | >22.2 |
| NM-107 (2'-C-methylcytidine) | - | 0.9 | >100 | >111 |
Table 2: Antiviral Activity of a 7-carbomethoxyvinyl-substituted 7-deazapurine Nucleoside Analog against Human Immunodeficiency Virus (HIV-1) [4]
| Compound | EC₅₀ (µM) | CC₅₀ (µM) in MT-4 cells | Selectivity Index (SI = CC₅₀/EC₅₀) |
| Analog 5 (α-form) | 0.71 | >100 | >140 |
Table 3: Comparative Antiviral Activity of Remdesivir against various RNA viruses [5]
| Virus | Cell Line | EC₅₀ (µM) |
| Human Coronavirus 229E (HCoV-229E) | MRC-5 | 0.07 |
| SARS-CoV-2 | Vero E6 | 0.77 |
| MERS-CoV | Vero E6 | 0.07 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of antiviral activity studies. Below are representative protocols for the key experiments cited in this guide.
HCV Replicon Assay[4]
-
Cell Line: Huh-7 cells harboring an HCV subgenomic replicon expressing luciferase.
-
Procedure:
-
Cells are seeded in 96-well plates.
-
After 24 hours, the cells are treated with serial dilutions of the test compounds.
-
The plates are incubated for 72 hours.
-
The luciferase activity, which correlates with HCV RNA replication, is measured using a luminometer.
-
The EC₅₀ value is calculated as the compound concentration that reduces luciferase activity by 50% compared to untreated controls.
-
Cytotoxicity Assay (MTT Assay)
-
Cell Line: Huh-7, MT-4, or other relevant host cell lines.
-
Procedure:
-
Cells are seeded in 96-well plates.
-
After 24 hours, the cells are treated with serial dilutions of the test compounds.
-
The plates are incubated for the same duration as the antiviral assay.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.
-
The CC₅₀ value is calculated as the compound concentration that reduces cell viability by 50% compared to untreated controls.
-
Anti-HIV-1 Assay[4]
-
Cell Line: MT-4 cells.
-
Virus: HIV-1 (IIIB strain).
-
Procedure:
-
MT-4 cells are infected with HIV-1 at a predetermined multiplicity of infection (MOI).
-
The infected cells are seeded in 96-well plates containing serial dilutions of the test compounds.
-
The plates are incubated for 5 days.
-
The cytopathic effect (CPE) of the virus is quantified using the MTT assay.
-
The EC₅₀ value is calculated as the compound concentration that protects 50% of the cells from virus-induced CPE.
-
Mandatory Visualization
Mechanism of Action: Inhibition of Viral RNA-Dependent RNA Polymerase
The primary mechanism of action for 7-deazapurine nucleosides involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp). After entering the host cell, the nucleoside analog is phosphorylated by host kinases to its active triphosphate form. This triphosphate analog then competes with the natural nucleoside triphosphates for incorporation into the nascent viral RNA chain by the RdRp. Incorporation of the modified nucleoside can lead to chain termination, thereby halting viral replication.
Caption: Proposed mechanism of action for 7-deazaguanine nucleoside analogs.
Experimental Workflow: In Vitro Antiviral Assay
The following diagram illustrates a typical workflow for evaluating the antiviral activity and cytotoxicity of a candidate compound.
Caption: General experimental workflow for in vitro antiviral compound evaluation.
Conclusion
The available data suggests that 7-deazapurine nucleosides, often synthesized from 6-chloro-7-deazapurine intermediates, exhibit promising antiviral activity against a range of RNA viruses, including HCV and HIV. Their mechanism of action as inhibitors of viral RNA-dependent RNA polymerase provides a solid rationale for their continued development. However, the therapeutic potential of these compounds is ultimately determined by their selectivity index, which necessitates a careful balance between antiviral efficacy and host cell cytotoxicity. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and safety profile of this class of nucleoside analogs. The direct comparison with established antivirals like Remdesivir highlights the ongoing need for novel agents with improved efficacy and broader spectrum of activity.
References
- 1. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Antiviral Activity of Remdesivir and Anti-HIV Nucleoside Analogs against Human Coronavirus 229E (HCoV-229E) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Watson-Crick and Hoogsteen Base Pairing: The Role of 7-Deazaguanine
For researchers, scientists, and professionals in drug development, a nuanced understanding of non-canonical DNA structures is paramount. This guide provides an objective comparison of Watson-Crick and Hoogsteen base pairing, with a specific focus on the impact of the guanine (B1146940) analog, 7-deazaguanine (B613801). By examining experimental data, we delineate the structural and thermodynamic differences that influence DNA recognition, replication, and the design of targeted therapeutics.
The canonical Watson-Crick (WC) base pairing, established by James Watson and Francis Crick in 1953, is the cornerstone of the DNA double helix, where adenine (B156593) (A) pairs with thymine (B56734) (T) and guanine (G) pairs with cytosine (C).[1] However, the functional versatility of DNA extends beyond this classical model to include alternative conformations, such as Hoogsteen base pairing, first described by Karst Hoogsteen in 1963.[1][2] Hoogsteen pairing involves a different hydrogen bonding pattern and results in a distinct geometry, which can be critical for DNA-protein interactions and the structure of damaged or stressed DNA.[3]
The synthetic nucleoside 7-deazaguanine, where the nitrogen at position 7 of the purine (B94841) ring is replaced by a carbon, serves as a powerful tool to probe the requirements for these different base pairing geometries. This substitution minimally alters the Watson-Crick pairing face but critically disrupts the Hoogsteen edge, providing a means to experimentally distinguish between the two conformations.[4][5]
Structural and Conformational Differences
Watson-Crick and Hoogsteen base pairs are distinguished by the rotation of the purine base relative to the glycosidic bond that connects it to the sugar-phosphate backbone. In Watson-Crick pairing, purines are in the anti conformation. For Hoogsteen pairing to occur, the purine base rotates to the syn conformation.[6]
This conformational shift alters the hydrogen-bonding interface. In a G-C Watson-Crick pair, three hydrogen bonds are formed. In a G-C Hoogsteen pair, the guanine uses its N7 and O6 atoms (the "Hoogsteen edge") to form two hydrogen bonds with cytosine.[4] This, however, requires the protonation of the N3 atom of cytosine, making this conformation more favorable at lower pH.[6]
The substitution of guanine with 7-deazaguanine directly impacts Hoogsteen pairing. The replacement of the N7 nitrogen with a carbon-hydrogen group removes the key hydrogen bond acceptor necessary for the formation of a stable Hoogsteen pair.[4][5] While it is generally assumed that 7-deazaguanine forms a normal Watson-Crick base pair with cytosine, detailed thermodynamic and structural analyses have revealed subtle differences.[7]
Figure 1. Logical relationship between Guanine, 7-Deazaguanine, and Cytosine in Watson-Crick vs. Hoogsteen base pairing.
Experimental Evidence and Data
The differential ability of guanine and 7-deazaguanine to form Hoogsteen base pairs has been exploited experimentally to identify biological processes dependent on this non-canonical structure.
DNA Polymerase Activity
A prime example is the human Y-family DNA polymerase ι (Pol ι). Unlike most DNA polymerases that rely on Watson-Crick geometry, Pol ι utilizes Hoogsteen base pairing for nucleotide incorporation opposite template purines. Studies have shown that when a template guanine is replaced with 7-deazaguanine, the efficiency of DNA synthesis by Pol ι is severely inhibited.[4][5] This provides strong biochemical evidence for the role of Hoogsteen pairing in the mechanism of this specific polymerase.[4]
Thermodynamic Stability
The stability of DNA duplexes can be quantified by measuring the melting temperature (Tm), the temperature at which half of the duplex DNA dissociates into single strands. While it is generally assumed that the substitution of guanine with 7-deazaguanine does not significantly alter the stability of a Watson-Crick duplex, some studies have reported a destabilizing effect.
| Oligonucleotide Duplex | Modification | Tm (°C) | ΔTm (°C) vs. Unmodified |
| 5'-d(CGCGAATTCGCG)-3' | None (Guanine) | 64.0 | - |
| 5'-d(CGCG AATTCGCG)-3' | 7-Deazaguanine | 62.5 | -1.5 |
Note: The data presented here is illustrative and compiled from typical results reported in the literature. Actual values can vary based on specific sequence context and buffer conditions.
This decrease in thermal stability upon 7-deazaguanine substitution may be attributed to alterations in the electronic properties of the heterocycle and the elimination of a cation-binding site in the major groove.[7]
Figure 2. A generalized experimental workflow for comparing modified and unmodified oligonucleotides.
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols are crucial. Below are summaries of common methodologies used to study the effects of 7-deazaguanine substitution.
UV Thermal Denaturation
This method is used to determine the melting temperature (Tm) of a DNA duplex.
-
Sample Preparation: Oligonucleotides with and without the 7-deazaguanine modification are synthesized and purified, typically by HPLC. The DNA is dissolved in a buffered solution (e.g., 10 mM sodium phosphate, pH 7.0) to a known concentration.[7]
-
Measurement: The absorbance of the DNA solution at 260 nm is monitored as the temperature is slowly increased.
-
Data Analysis: The Tm is determined as the temperature at which the hyperchromicity is at its midpoint, corresponding to 50% duplex dissociation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides high-resolution structural information on DNA in solution.
-
Sample Preparation: Lyophilized DNA samples are dissolved in an appropriate buffer, often containing D2O to suppress the water signal.
-
Data Acquisition: A series of 1D and 2D NMR experiments (e.g., NOESY, COSY) are performed. The imino proton region of the 1D spectrum is particularly informative for assessing base pairing.
-
Structural Analysis: Distance and torsion angle constraints derived from the NMR data are used in molecular dynamics simulations to calculate the three-dimensional structure of the DNA duplex.[7] For example, the observation of specific nuclear Overhauser effects (NOEs) can confirm whether a base is in the syn or anti conformation.
Differential Scanning Calorimetry (DSC)
DSC measures the heat capacity of a sample as a function of temperature, providing detailed thermodynamic parameters of the melting transition.
-
Sample Preparation: Duplex DNA samples are prepared in a suitable buffer.[7]
-
Measurement: The sample and a reference buffer are heated at a constant rate, and the differential heat required to raise the temperature of the sample is measured.
-
Data Analysis: The resulting thermogram provides the Tm, as well as the enthalpy (ΔH°) and entropy (ΔS°) of the unfolding transition.
Conclusion
The comparison between Watson-Crick and Hoogsteen base pairing, particularly through the use of 7-deazaguanine, highlights the structural and functional diversity of DNA. Key takeaways for researchers include:
-
7-Deazaguanine as a Probe: The substitution of guanine with 7-deazaguanine is an effective strategy to investigate the biological necessity of Hoogsteen base pairing, as it selectively disrupts this conformation while largely preserving Watson-Crick pairing.[4]
-
Structural Implications: Hoogsteen pairing, while often less stable than Watson-Crick pairing, introduces significant structural variations in the DNA double helix, which are recognized and utilized by specific proteins.[1][6]
-
Therapeutic Potential: Understanding the nuances of non-canonical DNA structures is critical for the development of drugs that target DNA-protein complexes or specific DNA secondary structures like G-quadruplexes, where Hoogsteen pairing can be prevalent.[2]
By employing the experimental approaches outlined in this guide, researchers can further elucidate the roles of these alternative base-pairing schemes in biological systems and leverage this knowledge for the rational design of novel therapeutic agents.
References
- 1. differencebetween.com [differencebetween.com]
- 2. Hoogsteen base pair - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Biochemical evidence for the requirement of Hoogsteen base pairing for replication by human DNA polymerase ι - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. A Historical Account of Hoogsteen Base-pairs in Duplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A study of 7-deaza-2′-deoxyguanosine–2′-deoxycytidine base pairing in DNA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of 7-Deazaguanine Modifications in Phage DNA
For Researchers, Scientists, and Drug Development Professionals
The discovery of 7-deazaguanine (B613801) and its derivatives as modifications in the DNA of bacteriophages has opened new avenues in understanding phage biology, host-phage interactions, and the development of novel therapeutic strategies. These modifications play a crucial role in protecting phage DNA from the host's restriction-modification systems.[1][2] Accurate and comprehensive analysis of these modifications is paramount for research and development in this field. This guide provides a detailed comparison of the current leading methods for the analysis of 7-deazaguanine modifications in phage DNA, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The analysis of 7-deazaguanine modifications in phage DNA primarily relies on three powerful techniques: Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Single Molecule, Real-Time (SMRT) Sequencing, and Nanopore Sequencing. Each method offers distinct advantages and is suited for different research questions.
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Single Molecule, Real-Time (SMRT) Sequencing | Nanopore Sequencing |
| Principle | Separation and identification of individual nucleosides based on their mass-to-charge ratio after enzymatic digestion of DNA.[3][4] | Direct observation of DNA polymerase kinetics during sequencing. Modified bases cause detectable pauses in polymerization.[5][6] | Detection of disruptions in the ionic current as single DNA strands pass through a protein nanopore. Modified bases produce a distinct electrical signal. |
| Primary Output | Absolute quantification of specific 7-deazaguanine derivatives (e.g., dPreQ₀, dADG) as a percentage of total guanine (B1146940) or per million nucleotides.[7] | Genome-wide map of modified base locations (epigenome) and identification of the sequence context of modifications.[8] | Real-time, long-read sequencing data that includes information about base modifications.[2] |
| Strengths | - Highly accurate and quantitative for known modifications.[4]- Can identify novel modifications based on mass shifts.- Gold standard for absolute quantification. | - Provides single-molecule resolution of modification locations across the entire genome.[9]- Does not require PCR amplification, thus preserving the original modification state.[5]- Can detect a wide variety of modifications. | - Enables direct sequencing of native DNA and RNA, preserving modifications.[10]- Provides long reads, facilitating genome assembly and the study of long-range epigenetic patterns.[10]- Portable and real-time sequencing capabilities. |
| Limitations | - Destructive method, as DNA is hydrolyzed.- Does not provide information on the genomic location of the modifications.- Requires prior knowledge or standards for absolute quantification of specific derivatives. | - Indirect detection method based on polymerase kinetics, which can be influenced by other factors.- May have lower throughput compared to other next-generation sequencing methods. | - Raw read accuracy can be lower than other methods, though consensus accuracy is high.- Data analysis for modification detection is an active area of development. |
| Typical Applications | - Determining the overall abundance of specific 7-deazaguanine modifications in a phage population.- Validating the presence of predicted modifications.- Screening for novel modifications. | - Mapping the precise locations of modifications across the phage genome.- Identifying sequence motifs associated with specific modifications.- Studying the dynamics of DNA modification. | - Comprehensive genomic and epigenomic characterization of phages.- Investigating the role of modifications in DNA replication and transcription.- Field-based or rapid sequencing and modification analysis. |
Quantitative Data on 7-Deazaguanine Modifications
The following table summarizes published quantitative data on various 7-deazaguanine derivatives found in different phages, as determined by LC-MS/MS.
| Phage | Host Organism | 7-Deazaguanine Derivative | Abundance |
| Escherichia phage CAjan | Escherichia coli | 2′-deoxy-7-cyano-7-deazaguanine (dPreQ₀) | 32% of guanines[7] |
| Campylobacter phage CP220 | Campylobacter jejuni | 2′-deoxy-7-amido-7-deazaguanine (dADG) | 100% of guanines[7] |
| Halovirus HVTV-1 | Halobacterium | 2′-deoxy-7-aminomethyl-7-deazaguanine (dPreQ₁) | 30% of guanines[7] |
| Cellulophaga phage phiSM | Cellulophaga | 2′-deoxy-7-aminomethyl-7-deazaguanine (dPreQ₁) | 3790 modifications per 10⁶ nucleotides[3] |
| Sulfolobus virus STSV-2 | Sulfolobus | 2′-deoxy-7-carboxy-7-deazaguanine (dCDG) | 149 modifications per 10⁶ nucleotides |
Experimental Protocols
Phage DNA Extraction and Digestion for LC-MS/MS Analysis
This protocol details the preparation of phage DNA for the identification and quantification of 7-deazaguanine modifications using LC-MS/MS.
Materials:
-
High-titer phage lysate
-
DNase I and RNase A
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
Chloroform:isoamyl alcohol (24:1)
-
3 M Sodium Acetate (B1210297), pH 5.2
-
100% Ethanol (ice-cold) and 70% Ethanol
-
Nuclease P1
-
Alkaline Phosphatase
-
Ultrapure water
-
Microcentrifuge tubes
-
Heating block or water bath
Procedure:
-
Phage Purification and DNA Extraction:
-
Treat high-titer phage lysate with DNase I (1 µg/mL) and RNase A (1 µg/mL) at 37°C for 1 hour to remove host nucleic acids.
-
Add Proteinase K (50 µg/mL) and incubate at 56°C for 1 hour to digest phage capsids.
-
Perform phenol:chloroform:isoamyl alcohol extractions to remove proteins, followed by a chloroform:isoamyl alcohol extraction.
-
Precipitate the DNA by adding 1/10 volume of 3 M sodium acetate and 2.5 volumes of ice-cold 100% ethanol. Incubate at -20°C overnight.
-
Centrifuge to pellet the DNA, wash with 70% ethanol, and air-dry the pellet.
-
Resuspend the purified phage DNA in ultrapure water.
-
-
Enzymatic Digestion to Nucleosides:
-
To 1-5 µg of purified phage DNA, add Nuclease P1 buffer and Nuclease P1 enzyme. Incubate at 37°C for 2 hours.
-
Add alkaline phosphatase and its corresponding buffer. Incubate at 37°C for an additional 2 hours.
-
The resulting mixture of 2'-deoxynucleosides is now ready for LC-MS/MS analysis.
-
SMRT Sequencing for Modification Detection
This protocol provides a general workflow for preparing phage DNA for SMRT sequencing to detect 7-deazaguanine modifications. It is crucial to avoid any amplification steps.
Materials:
-
High-purity, high-molecular-weight phage DNA (extracted as described above, but with care to minimize shearing)
-
SMRTbell Library Preparation Kit (PacBio)
-
AMPure PB beads
-
Sequencing primers and DNA polymerase (PacBio)
-
SMRT Cell and sequencing reagents (PacBio)
-
PacBio Sequel or Revio System
Procedure:
-
DNA Quality Control: Assess the purity and integrity of the extracted phage DNA using a spectrophotometer and gel electrophoresis. High-molecular-weight DNA is essential for long reads.
-
DNA Fragmentation (Optional): If necessary, fragment the DNA to the desired size range for the SMRTbell library using a g-TUBE or Covaris system.
-
SMRTbell Library Construction:
-
Repair DNA ends and ligate hairpin adapters to create the SMRTbell templates. This circular structure allows for continuous sequencing of both strands.
-
Purify the SMRTbell library using AMPure PB beads to remove small DNA fragments and excess reagents.
-
-
Sequencing Primer Annealing and Polymerase Binding: Anneal the sequencing primer and bind the DNA polymerase to the SMRTbell templates.
-
SMRT Cell Loading and Sequencing: Load the prepared library onto a SMRT Cell and perform sequencing on a PacBio instrument. The instrument records the real-time incorporation of nucleotides, and the kinetic data (interpulse duration) is used to infer the presence of modified bases.[5][6]
Nanopore Sequencing for Modification Detection
This protocol outlines the general steps for preparing phage DNA for Nanopore sequencing to identify 7-deazaguanine modifications. Like SMRT sequencing, this method uses native DNA.
Materials:
-
High-purity, high-molecular-weight phage DNA
-
Ligation Sequencing Kit (Oxford Nanopore Technologies)
-
Flow Cell (Oxford Nanopore Technologies)
-
MinION, GridION, or PromethION sequencer
Procedure:
-
DNA Quality Control: Ensure the phage DNA is of high purity and high molecular weight.
-
Library Preparation:
-
Perform end-repair and dA-tailing of the DNA fragments.
-
Ligate sequencing adapters to the prepared DNA. These adapters facilitate the entry of the DNA into the nanopores.
-
-
Flow Cell Priming and Library Loading: Prime the Flow Cell and load the prepared DNA library.
-
Sequencing: Initiate the sequencing run on the Nanopore device. As the DNA passes through the nanopores, the instrument measures changes in the ionic current, which are then used to determine the DNA sequence and identify any modified bases that cause characteristic signal disruptions.
Visualizations
Biosynthesis of 2'-deoxy-7-deazaguanine Derivatives in Phages
Caption: Biosynthesis pathway of 2'-deoxy-7-deazaguanine derivatives in phages.
Experimental Workflow for LC-MS/MS Analysis
Caption: Experimental workflow for the analysis of 7-deazaguanine modifications by LC-MS/MS.
Experimental Workflow for SMRT and Nanopore Sequencing
Caption: Generalized experimental workflow for modification analysis using SMRT and Nanopore sequencing.
References
- 1. researchgate.net [researchgate.net]
- 2. Detection of DNA Modification Using Nanopore Sequencers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pacb.com [pacb.com]
- 6. DNA base modification detection using single-molecule, real-time sequencing [labonline.com.au]
- 7. Four additional natural 7-deazaguanine derivatives in phages and how to make them - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pacb.com [pacb.com]
- 9. PacBio SMRT DNA Sequencing Service, By Analysis Methods | CD BioSciences [epigenhub.com]
- 10. nanoporetech.com [nanoporetech.com]
A Comparative Guide to the Characterization of PCR Products Containing 7-deaza-dATP Analogues
For researchers, scientists, and drug development professionals, the incorporation of modified nucleotides like 7-deaza-dATP into PCR products can be a powerful tool, particularly for amplifying and sequencing GC-rich regions.[1] However, the introduction of these analogues can have significant downstream implications. This guide provides a comparative analysis of PCR products generated with 7-deaza-dATP analogues versus those with standard dATP, focusing on key characterization steps: sequencing, cloning, and restriction enzyme digestion.
Performance Comparison: 7-deaza-dATP vs. Standard dATP in Downstream Applications
The use of 7-deaza-dATP, which substitutes the nitrogen at position 7 of the purine (B94841) ring with a carbon, helps to reduce the formation of secondary structures in DNA that can impede polymerase activity.[1] While this is advantageous for PCR and sequencing, it can affect the interaction of DNA with other enzymes. The following tables summarize the expected performance characteristics based on available literature. Direct quantitative comparisons in terms of efficiency percentages and error rates are not extensively documented in peer-reviewed literature; therefore, the information presented is largely qualitative or semi-quantitative.
Table 1: Comparison of Sequencing Performance
| Parameter | PCR Product with Standard dATP | PCR Product with 7-deaza-dATP | Key Considerations |
| Sequencing of GC-Rich Regions | Prone to premature termination and compression artifacts, leading to unreadable or inaccurate sequences.[1] | Significantly improved read-through and resolution of compressions, resulting in higher quality sequence data.[1][2] | 7-deaza-dATP is often used in sequencing reactions themselves to overcome compressions.[1] |
| Sequencing Accuracy (Fidelity) | Dependent on the fidelity of the DNA polymerase used. High-fidelity polymerases yield low error rates. | The fidelity may be influenced by the specific DNA polymerase used. Non-proofreading polymerases might exhibit a slightly increased error rate.[3] It is recommended to sequence multiple clones to verify the sequence.[4] | Direct, quantitative data on the error rate of polymerases with 7-deaza-dATP is limited. |
Table 2: Comparison of Cloning Performance
| Parameter | PCR Product with Standard dATP | PCR Product with 7-deaza-dATP | Key Considerations |
| Ligation Efficiency | Generally high, dependent on the quality of the PCR product and the ligation protocol. | Potentially lower. The altered DNA structure might affect the efficiency of T4 DNA ligase. | Empirical testing is recommended to optimize ligation conditions for 7-deaza-dATP containing fragments. |
| Transformation Efficiency | High, dependent on the competency of the cells and the plasmid construct. | May be reduced if ligation efficiency is lower. The in-vivo replication machinery of E. coli is generally tolerant of this modification. | It is advisable to sequence the resulting clones to confirm the absence of mutations introduced during PCR.[4] |
Table 3: Comparison of Restriction Enzyme Digestion
| Parameter | PCR Product with Standard dATP | PCR Product with 7-deaza-dATP | Key Considerations |
| Digestion Efficiency | Generally high, assuming the recognition site is not blocked by methylation. | Can be significantly inhibited or completely blocked for some restriction enzymes.[5][6] | The N7 atom of purines is often a contact point for restriction enzymes in the major groove. Its absence in 7-deaza-dATP can prevent enzyme binding and cleavage.[6] |
| Enzyme Specificity | High for standard enzymes. | Some enzymes are insensitive to this modification and will cleave normally. | It is crucial to verify whether the specific restriction enzyme to be used is affected by the presence of 7-deaza-dATP in its recognition sequence. |
Experimental Protocols
Detailed methodologies for the characterization of PCR products containing 7-deaza-dATP are outlined below.
Protocol 1: PCR Amplification with 7-deaza-dATP
This protocol is a general guideline and may require optimization for specific templates and polymerases.
-
Reaction Setup:
-
Prepare a master mix containing all components except the DNA template.
-
For a 50 µL reaction, typical concentrations are:
-
1X PCR Buffer
-
1.5-2.5 mM MgCl₂
-
200 µM each of dCTP, dGTP, dTTP
-
150 µM dATP
-
50 µM 7-deaza-dATP (a 3:1 ratio of dATP:7-deaza-dATP is a good starting point)
-
0.2-0.5 µM of each primer
-
1-2.5 units of Taq DNA Polymerase (or a high-fidelity polymerase)
-
Nuclease-free water to 49 µL
-
-
Add 1 µL of template DNA (1-100 ng).
-
-
Thermal Cycling:
-
Initial Denaturation: 95°C for 2-5 minutes.
-
25-35 Cycles:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-65°C for 30 seconds (optimize based on primer Tₘ).
-
Extension: 72°C for 1 minute per kb of amplicon length.
-
-
Final Extension: 72°C for 5-10 minutes.
-
Hold: 4°C.
-
-
Analysis:
-
Analyze the PCR product by agarose (B213101) gel electrophoresis to confirm the size and purity of the amplicon.
-
Protocol 2: Sanger Sequencing of PCR Products with 7-deaza-dATP
PCR products containing 7-deaza-dATP can be directly sequenced using standard Sanger sequencing protocols. The presence of the analogue in the template can improve sequencing quality, especially for GC-rich regions.
-
PCR Product Purification:
-
Purify the PCR product using a commercial PCR purification kit to remove unincorporated dNTPs and primers.
-
-
Cycle Sequencing Reaction:
-
Set up the cycle sequencing reaction using a commercial kit (e.g., BigDye™ Terminator v3.1 Cycle Sequencing Kit).
-
For a 10 µL reaction:
-
Purified PCR product (10-40 ng)
-
Sequencing Primer (3.2 pmol)
-
Sequencing Mix (e.g., BigDye™ Terminator)
-
5X Sequencing Buffer
-
Nuclease-free water to 10 µL.
-
-
Note: Many commercial sequencing mixes already contain 7-deaza-dGTP to resolve G-C compressions.
-
-
Cycle Sequencing Thermal Cycling:
-
Follow the thermal cycling protocol recommended by the sequencing kit manufacturer.
-
-
Post-Sequencing Cleanup and Analysis:
-
Purify the sequencing product to remove unincorporated dye terminators.
-
Analyze the product on a capillary electrophoresis-based DNA sequencer.
-
Protocol 3: Cloning of PCR Products Containing 7-deaza-dATP
-
PCR Product Preparation:
-
Purify the PCR product containing 7-deaza-dATP.
-
If performing restriction cloning, ensure the chosen restriction sites are not inhibited by the modification (see Table 3). If necessary, design primers with restriction sites that do not contain adenine.
-
For TA cloning, use a non-proofreading polymerase that leaves a 3' A-overhang. The presence of 7-deaza-dATP does not affect this process.
-
-
Restriction Digestion (if applicable):
-
Digest the purified PCR product and the vector with the chosen restriction enzyme(s).
-
A semi-quantitative digestion experiment is recommended to confirm cleavage efficiency.[5] Run the digestion for various time points (e.g., 15 min, 30 min, 1 hr, 2 hr) and analyze by gel electrophoresis.
-
-
Ligation:
-
Set up the ligation reaction with T4 DNA Ligase, the digested (or A-tailed) PCR product, and the prepared vector.
-
Incubate as recommended by the ligase manufacturer (e.g., room temperature for 1 hour or 16°C overnight).
-
-
Transformation:
-
Transform the ligation mixture into competent E. coli cells.
-
Plate on selective media and incubate overnight.
-
-
Colony PCR and Sequence Verification:
-
Screen colonies by PCR to identify those with the correct insert size.
-
Isolate plasmid DNA from positive colonies and verify the insert sequence by Sanger sequencing. This is a critical step to ensure no mutations were introduced during PCR with the 7-deaza-dATP analogue.[4]
-
Visualizing the Workflow
Caption: Experimental workflow for the characterization of PCR products.
Signaling Pathways and Logical Relationships
The decision to use 7-deaza-dATP analogues in PCR is often driven by challenges encountered with standard PCR protocols, particularly for GC-rich templates. The following diagram illustrates the logical relationship leading to the use of these analogues and the subsequent considerations for downstream applications.
Caption: Logic for using 7-deaza-dATP and its downstream implications.
References
- 1. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cleavage of adenine-modified functionalized DNA by type II restriction endonucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Elucidation of 7-Deazaguanine DNA Modification Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 7-deazaguanine (B613801) DNA modification systems, offering insights into their function, mechanism, and the experimental approaches used for their characterization. We present a comparative analysis with other DNA modification systems, detailed experimental protocols, and quantitative data to support researchers in this field.
Introduction to 7-Deazaguanine DNA Modifications
7-Deazaguanine derivatives represent a class of DNA modifications where the nitrogen at position 7 of the purine (B94841) ring is replaced by a carbon.[1][2] These modifications are found in the DNA of various bacteria and bacteriophages and play a crucial role in protecting the genome from host restriction enzymes.[3][4] The biosynthesis of these modifications originates from the queuosine (B110006) tRNA modification pathway, highlighting a fascinating crosstalk between RNA and DNA metabolism.[5][6] The common precursor for these modifications is 7-cyano-7-deazaguanine (preQ₀), which is synthesized from guanosine (B1672433) triphosphate (GTP).[6][7]
Comparative Analysis of 7-Deazaguanine DNA Modification Systems
The functional elucidation of 7-deazaguanine DNA modification systems has revealed diverse enzymatic machinery and various modified bases. Below is a comparison of the well-characterized bacterial Dpd system and various phage-encoded systems.
Key Enzymatic Players and Their Roles
The core machinery for 7-deazaguanine DNA modification involves a set of conserved enzymes, with variations observed between different systems.
| Enzyme/Protein | Function | System |
| DpdA | A DNA transglycosylase that inserts preQ₀ into DNA, replacing a guanine (B1146940) residue.[5][6][8] It is a homolog of tRNA-guanine transglycosylases (TGTs).[5][9] | Bacterial (Dpd system), Phage |
| DpdB | An ATPase that provides the energy required for the DpdA-mediated insertion of preQ₀ into DNA.[5][6][8] | Bacterial (Dpd system) |
| DpdC | An enzyme that converts the preQ₀-modified DNA into 2'-deoxy-7-amido-7-deazaguanosine (dADG).[5][6][8] | Bacterial (Dpd system) |
| FolE, QueD, QueE, QueC | Enzymes involved in the multi-step biosynthesis of the precursor preQ₀ from GTP.[6][10] | Bacterial, Phage |
| DpdD-K | Proteins implicated in the restriction phenotype of the Dpd restriction-modification (R-M) system.[5][7] | Bacterial (Dpd system) |
| DpdL, DpdM, DpdN | Predicted enzymes in phages involved in the synthesis of further 7-deazaguanine derivatives.[2][11] | Phage |
Diversity of 7-Deazaguanine Modifications
Several 7-deazaguanine derivatives have been identified in the DNA of bacteria and phages, each with a unique side chain at the C7 position.
| Modification | Chemical Name | Found In |
| dPreQ₀ | 2'-deoxy-7-cyano-7-deazaguanosine | Bacteria, Phages[5][6] |
| dADG | 2'-deoxy-7-amido-7-deazaguanosine | Bacteria, Phages[5][6] |
| dPreQ₁ | 2'-deoxy-7-aminomethyl-7-deazaguanosine | Phages[6] |
| dG+ | 2'-deoxyarchaeosine | Phages[12] |
| mdPreQ₁ | 2'-deoxy-7-(methylamino)methyl-7-deazaguanine | Phages[2] |
| fdPreQ₁ | 2'-deoxy-7-(formylamino)methyl-7-deazaguanine | Phages[2] |
| dDG | 2'-deoxy-7-deazaguanine | Phages[2] |
| dCDG | 2'-deoxy-7-carboxy-7-deazaguanine | Phages[2] |
Quantitative Comparison of 7-Deazaguanine Modification Levels
The extent of guanine replacement by 7-deazaguanine derivatives varies significantly across different organisms and systems. This table summarizes reported quantitative data.
| Organism/System | Modification | Level of Modification | Reference |
| Salmonella enterica serovar Montevideo | dADG | ~1,600 per 10⁶ nucleotides | [12] |
| dPreQ₀ | ~10 per 10⁶ nucleotides | [12] | |
| Kineococcus radiotolerans | dADG | ~1,300 per 10⁶ nucleotides | [12] |
| dPreQ₀ | ~30 per 10⁶ nucleotides | [12] | |
| Enterobacteria phage 9g | dG+ | ~25-27% of guanines | [12] |
| Escherichia phage CAjan (WT) | dPreQ₀ | 44 per 10³ nucleotides | [10] |
| Escherichia phage CAjan (ΔqueC) | dPreQ₀ | 3.5 per 10³ nucleotides | [10] |
| Phage (unspecified) | dPreQ₁ | 3790 per 10⁶ nucleotides (~1.1% of Gs) | [1] |
| Bacterial R-M systems (general) | 7-deazaguanines | ~1 in 10³ nucleotides | [6] |
| Some Phage Genomes | 7-deazaguanines | Can be total replacement of guanine | [6] |
Comparison with Alternative DNA Modification Systems
To provide a broader context, this section compares 7-deazaguanine modifications with two other major types of physiological DNA modifications: DNA methylation and DNA phosphorothioation.
| Feature | 7-Deazaguanine Modification | DNA Methylation | DNA Phosphorothioation |
| Modification Site | C7 position of guanine | C5 or N4 of cytosine, N6 of adenine | Non-bridging oxygen of the phosphate (B84403) backbone |
| Key Enzymes | DpdA/TGT-like transglycosylases, DpdB (ATPase), DpdC, etc. | DNA methyltransferases (DNMTs) | DndA-E or SspA-D protein complexes |
| Precursor Molecule | 7-cyano-7-deazaguanine (preQ₀) from GTP | S-adenosyl methionine (SAM) | L-cysteine |
| Primary Function | Protection from restriction enzymes, anti-restriction | Gene expression regulation, genome stability, host defense | Host defense (restriction-modification), redox stress response |
| Detection Methods | LC-MS/MS of digested DNA | Bisulfite sequencing, SMRT sequencing, Nanopore sequencing, methylation-sensitive restriction enzymes, LC-MS/MS | SMRT sequencing, Nanopore sequencing, LC-MS/MS of digested DNA (detects dinucleotides) |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the functional elucidation of 7-deazaguanine DNA modification systems.
DNA Extraction and Purification
-
Cell Lysis: Bacterial or phage pellets are resuspended in a lysis buffer (e.g., TE buffer with lysozyme (B549824) and/or proteinase K).
-
Phenol-Chloroform Extraction: The lysate is extracted with an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) to remove proteins. The aqueous phase containing the DNA is carefully collected.
-
Ethanol (B145695) Precipitation: DNA is precipitated from the aqueous phase by adding 2.5 volumes of cold 100% ethanol and 0.1 volumes of 3 M sodium acetate (B1210297) (pH 5.2). The mixture is incubated at -20°C and then centrifuged to pellet the DNA.
-
Washing and Resuspension: The DNA pellet is washed with 70% ethanol, air-dried, and resuspended in nuclease-free water or TE buffer.
Enzymatic Digestion of DNA to Nucleosides
-
Reaction Setup: A reaction mixture is prepared containing the purified DNA (typically 1-10 µg), a reaction buffer (e.g., 20 mM Tris-HCl pH 7.9, 100 mM NaCl, 20 mM MgCl₂), and a cocktail of nucleases and phosphatases. Commercially available nucleoside digestion mixes can also be used.
-
Enzyme Cocktail: A typical enzyme cocktail includes:
-
Benzonase or DNase I to digest DNA into short oligonucleotides.
-
Nuclease P1 or phosphodiesterase I to hydrolyze oligonucleotides to 5'-mononucleotides.
-
Bacterial alkaline phosphatase or calf intestinal phosphatase to dephosphorylate the mononucleotides to nucleosides.
-
-
Incubation: The reaction is incubated at 37°C for a sufficient time (e.g., 2-6 hours or overnight) to ensure complete digestion.
-
Sample Preparation for LC-MS/MS: The digested sample is typically filtered (e.g., through a 0.22 µm filter) to remove any undigested material or precipitated proteins before injection into the LC-MS/MS system.
LC-MS/MS Analysis for Modified Nucleoside Quantification
-
Liquid Chromatography (LC) Separation:
-
Column: A reverse-phase C18 column is commonly used for the separation of nucleosides.
-
Mobile Phase: A gradient of two solvents is typically employed. For example, Solvent A: 0.1% formic acid in water, and Solvent B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient from a low to a high percentage of Solvent B is used to separate the different nucleosides based on their hydrophobicity.
-
-
Mass Spectrometry (MS) Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification. This involves selecting a specific precursor ion (the molecular ion of the nucleoside) and one or more specific product ions generated by collision-induced dissociation (CID).
-
MRM Transitions: Specific m/z transitions for each modified nucleoside are monitored. For example:
-
dPreQ₀: m/z 292.1 → 176.1
-
dADG: m/z 310.1 → 194.1
-
-
-
Quantification:
-
Standard Curves: External calibration curves are generated using synthetic standards of the modified and canonical nucleosides at known concentrations.
-
Data Analysis: The peak areas from the LC-MS/MS chromatograms of the unknown samples are compared to the standard curves to determine the concentration of each nucleoside. The amount of the modified nucleoside is then typically expressed as a ratio to the total amount of the corresponding canonical nucleoside (e.g., dG) or as a number of modifications per 10⁶ nucleotides.
-
Visualizations
Biosynthetic Pathway of 7-Deazaguanine DNA Modifications
Caption: Biosynthetic pathway of 7-deazaguanine DNA modification.
Experimental Workflow for 7-Deazaguanine Analysis
Caption: Experimental workflow for 7-deazaguanine analysis.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of DNA methylation regulatory function and crosstalk with histone lysine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA methylation - Wikipedia [en.wikipedia.org]
- 5. A DNA phosphorothioation-based Dnd defense system provides resistance against various phages and is compatible with the Ssp defense system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. amsbio.com [amsbio.com]
- 7. A DNA phosphorothioation-based Dnd defense system provides resistance against various phages and is compatible with the Ssp defense system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The DNA Phosphorothioation Restriction-Modification System Influences the Antimicrobial Resistance of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]
- 10. S-Adenosylmethionine and methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular basis of the phosphorothioation-sensing antiphage defense system IscS-DndBCDE-DndI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Unveiling the Potency of 6-Methyltubercidin Derivatives: A Comparative Guide to 7-Position Modifications
A detailed analysis of the structure-activity relationship of 7-modified 6-methyltubercidin derivatives reveals critical insights for the development of novel therapeutic agents. This guide provides a comparative overview of their biological activities, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals in the field of medicinal chemistry.
The modification of the 7-position of the 6-methyltubercidin scaffold has been a key strategy in the quest for more potent and selective drug candidates. Tubercidin (B1682034), a 7-deazaadenosine analog, is a naturally occurring antibiotic with significant biological activity, but its clinical use is hampered by high toxicity.[1][2] The introduction of a methyl group at the 6-position and further modifications at the 7-position of the deazapurine ring have been explored to modulate the biological profile of these nucleoside analogs.[1][3][4][5] This guide focuses on a series of 6-methyl-7-substituted-7-deazapurine ribonucleosides and evaluates their antitrypanosomal activity and cytotoxicity, providing a clear structure-activity relationship (SAR) for this class of compounds.
Comparative Biological Activity
The biological evaluation of a series of 6-substituted-7-methyl-7-deazapurine nucleosides against Trypanosoma brucei brucei and for cytotoxicity in Normal Human Dermal Fibroblasts (NHDF) has yielded significant data. The results, summarized in the table below, highlight the impact of different substituents at the 6-position on the biological activity of the 7-methylated tubercidin core.
| Compound ID | 6-Substituent | Antitrypanosomal Activity (T. b. brucei, IC50 in µM) | Cytotoxicity (NHDF, IC50 in µM) | Selectivity Index (SI = Cytotoxicity IC50 / Antitrypanosomal IC50) |
| 8a | -Cl | 0.12 ± 0.01 | 15 ± 1 | 125 |
| 8b | -CH3 | 0.09 ± 0.01 | 20 ± 2 | 222 |
| 8d | -NHCH3 | > 10 | > 50 | - |
| 8m | -OH | > 10 | > 50 | - |
| 8n | -SCH3 | 0.08 ± 0.01 | 18 ± 2 | 225 |
Data extracted from "Synthesis and Antitrypanosomal Activity of 6-Substituted 7-Methyl-7-deazapurine Nucleosides".[1][3][4]
The data clearly indicates that small, non-polar substituents at the 6-position, such as chloro, methyl, and methylthio, result in potent antitrypanosomal activity with IC50 values in the sub-micromolar range.[1][3][4] In contrast, the introduction of a methylamino or a hydroxyl group at the same position leads to a significant loss of activity.[1][3][4] Notably, the most active compounds (8a, 8b, and 8n) exhibit a favorable selectivity index, suggesting a wider therapeutic window.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Antitrypanosomal Activity Assay
The in vitro antitrypanosomal activity of the compounds was determined against Trypanosoma brucei brucei.
-
Cell Culture: T. b. brucei bloodstream forms were cultured in Iscove’s Modified Dulbecco’s Medium (IMDM) supplemented with 10% heat-inactivated fetal bovine serum (FBS), 1% (v/v) penicillin-streptomycin, and 0.1 mM hypoxanthine.
-
Assay Procedure:
-
The parasites were seeded in 96-well plates at a density of 1 x 10^5 cells/mL.
-
The test compounds were serially diluted in the culture medium and added to the wells.
-
The plates were incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
-
-
Data Analysis:
-
After incubation, resazurin (B115843) solution was added to each well, and the plates were incubated for another 4-6 hours.
-
The fluorescence was measured using a microplate reader (excitation 530 nm, emission 590 nm).
-
The IC50 values were calculated from the dose-response curves using a suitable software.
-
Cytotoxicity Assay
The cytotoxicity of the compounds was evaluated against Normal Human Dermal Fibroblasts (NHDF) using the MTT assay.[6][7]
-
Cell Culture: NHDF cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Assay Procedure:
-
Cells were seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to adhere overnight.
-
The medium was replaced with fresh medium containing serial dilutions of the test compounds.
-
The plates were incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
-
-
Data Analysis:
-
After incubation, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours.
-
The formazan (B1609692) crystals were dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
The absorbance was measured at 570 nm using a microplate reader.
-
The IC50 values were determined from the dose-response curves.
-
Visualizing the Scientific Workflow
To better understand the process of identifying and characterizing these novel compounds, the following diagrams illustrate the key workflows.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Antitrypanosomal Activity of 6-Substituted 7-Methyl-7-deazapurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 6-Methyl-7-Aryl-7-Deazapurine Nucleosides as Anti-Trypanosoma cruzi Agents: Structure-Activity Relationship and in vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. applications.emro.who.int [applications.emro.who.int]
Comparative Study of 7-Deazaguanine Derivatives: Unveiling Their Dual Role in Bacteria and Phages
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 7-deazaguanine (B613801) derivatives, exploring their mechanisms of action, inhibitory effects on bacteria, and their role in the intricate relationship between bacteriophages and their bacterial hosts. This analysis is supported by experimental data from various studies, detailed methodologies for key experiments, and visual representations of relevant biological pathways.
Introduction to 7-Deazaguanine Derivatives
7-Deazaguanine derivatives are a class of nucleoside analogues where the nitrogen at position 7 of the purine (B94841) ring is replaced by a carbon. This structural modification bestows unique chemical properties that translate into diverse biological activities.[1] In bacteria, these derivatives are precursors to modified nucleosides like queuosine, which plays a crucial role in translational fidelity.[2][3][4] In bacteriophages, they are incorporated into the viral DNA as a defense mechanism against host restriction enzymes.[5][6][7][8][9] This dual role makes them a fascinating subject for comparative studies and a potential source for novel antibacterial and antiviral agents.
Data Presentation: A Comparative Overview
Table 1: Antibacterial Activity of Selected 7-Deazaguanine Derivatives
| Derivative | Target Organism(s) | Mechanism of Action | Minimum Inhibitory Concentration (MIC) | Reference(s) |
| 7-Substituted N²-(3-ethyl-4-methylphenyl)-3-deazaguanines | Gram-positive bacteria (e.g., Staphylococcus aureus) | Inhibition of DNA polymerase IIIC | 2.5–10 µg/ml | [10][11] |
| 7-Substituted N²-(3,4-dichlorobenzyl)-3-deazaguanines | Gram-positive bacteria | Inhibition of DNA polymerase IIIC and IIIE | 2.5–10 µg/ml | [10][11] |
Table 2: Role and Significance of 7-Deazaguanine Derivatives in Bacteriophages
| Derivative | Found In | Function | Proposed Mechanism | Reference(s) |
| 2'-deoxy-7-amido-7-deazaguanine (dADG) | Phage DNA | Protection from host restriction enzymes | Modification of phage DNA prevents recognition and cleavage by host defense systems. | [6] |
| 2'-deoxy-7-cyano-7-deazaguanine (dPreQ₀) | Phage DNA | Protection from host restriction enzymes | Modification of phage DNA prevents recognition and cleavage by host defense systems. | [6] |
| 2'-deoxy-7-aminomethyl-7-deazaguanine (dPreQ₁) | Phage DNA | Protection from host restriction enzymes | Modification of phage DNA prevents recognition and cleavage by host defense systems. | [6] |
| 2'-deoxy-7-(methylamino)methyl-7-deazaguanine (mdPreQ₁) | Phage DNA | Protection from host restriction enzymes | Modification of phage DNA prevents recognition and cleavage by host defense systems. | [5][7][9] |
| 2'-deoxy-7-(formylamino)methyl-7-deazaguanine (fdPreQ₁) | Phage DNA | Protection from host restriction enzymes | Modification of phage DNA prevents recognition and cleavage by host defense systems. | [5][7][9] |
| 2'-deoxy-7-deazaguanine (dDG) | Phage DNA | Protection from host restriction enzymes | Modification of phage DNA prevents recognition and cleavage by host defense systems. | [5][7][9] |
| 2'-deoxy-7-carboxy-7-deazaguanine (dCDG) | Phage DNA | Protection from host restriction enzymes | Modification of phage DNA prevents recognition and cleavage by host defense systems. | [5][7][9] |
Experimental Protocols
Below are detailed methodologies for key experiments used to evaluate the activity of 7-deazaguanine derivatives in bacteria and phages.
Antibacterial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
a. Materials:
-
Test compound (7-deazaguanine derivative) dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial strain of interest.
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or microplate reader.
-
Incubator.
b. Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/ml.[12]
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in the 96-well plate using MHB. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial suspension to each well, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/ml.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours.[13]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[14]
Phage Plaque Assay
This assay is used to determine the titer of a phage stock and can be adapted to assess the antiviral activity of compounds.
a. Materials:
-
Bacteriophage stock.
-
Host bacterial strain.
-
Luria-Bertani (LB) broth and agar (B569324).
-
Soft agar (LB with a lower agar concentration, e.g., 0.7%).
-
Sterile petri dishes and test tubes.
-
Water bath.
-
Incubator.
b. Procedure:
-
Host Culture Preparation: Grow an overnight culture of the host bacteria in LB broth. The next day, subculture the bacteria and grow to the exponential phase.
-
Serial Dilution of Phage: Prepare a serial 10-fold dilution of the phage stock in LB broth.[15]
-
Infection: Mix a small volume of each phage dilution with the exponential phase host bacterial culture.[16]
-
Plating: Add the phage-bacteria mixture to molten soft agar (kept at ~45-50°C) and pour this overlay onto a pre-warmed LB agar plate.[17]
-
Incubation: Allow the soft agar to solidify and then incubate the plates overnight at the optimal temperature for the host bacteria.
-
Plaque Counting: Count the number of plaques (clear zones of lysis) on the plates. Each plaque represents one viable phage particle in the original dilution. The phage titer is expressed as plaque-forming units per milliliter (PFU/ml).
Mandatory Visualization
The following diagrams illustrate key pathways and experimental workflows related to 7-deazaguanine derivatives.
References
- 1. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Four additional natural 7-deazaguanine derivatives in phages and how to make them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 7-Alkyl-N2-substituted-3-deazaguanines. Synthesis, DNA polymerase III inhibition and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 7-Alkyl-N(2)-substituted-3-deazaguanines. Synthesis, DNA polymerase III inhibition and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apec.org [apec.org]
- 13. asm.org [asm.org]
- 14. mdpi.com [mdpi.com]
- 15. A protocol to study bacteriophage adaptation to new hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. asm.org [asm.org]
- 17. Virtual Labs [mvii-au.vlabs.ac.in]
Evaluation of 6-Chloropurine Nucleoside Analogues as Anti-SARS-CoV Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of a series of 6-chloropurine (B14466) nucleoside analogues for their potential as anti-Severe Acute Respiratory Syndrome-Coronavirus (SARS-CoV) agents. The data presented is primarily based on the findings of Ikejiri et al. (2007), published in Bioorganic & Medicinal Chemistry Letters. This document summarizes the antiviral activity and cytotoxicity of eleven analogues, details the experimental methodologies used for their evaluation, and visually represents the experimental workflow and proposed mechanism of action.
Data Presentation: Antiviral Activity and Cytotoxicity
The anti-SARS-CoV efficacy and cytotoxic effects of eleven 6-chloropurine nucleoside analogues were quantified to assess their therapeutic potential. The 50% effective concentration (EC₅₀), representing the concentration of the compound that inhibited SARS-CoV plaque formation by 50%, and the 50% cytotoxic concentration (CC₅₀), indicating the concentration that caused a 50% reduction in viable cells, were determined. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is also presented to reflect the therapeutic window of each compound. Data is summarized from the key study by Ikejiri et al.[1].
| Compound ID | Structure | EC₅₀ (µM)[1] | CC₅₀ (µM)[1] | Selectivity Index (SI = CC₅₀/EC₅₀)[1] |
| 1 | 6-Chloro-9-(β-D-ribofuranosyl)purine | 48.7 | > 300 | > 6.2 |
| 2 | 6-Chloro-9-(5-O-benzoyl-β-D-ribofuranosyl)purine | 108 | > 300 | > 2.8 |
| 3 | 9-(β-D-Ribofuranosyl)purine (Nebularine) | > 300 | > 300 | - |
| 4 | 9-(β-D-Arabinofuranosyl)purine | > 300 | > 300 | - |
| 5 | 2-Amino-6-chloro-9-(β-D-ribofuranosyl)purine | > 300 | > 300 | - |
| 6 | 6-Chloro-9-(2-deoxy-β-D-ribofuranosyl)purine | > 300 | > 300 | - |
| 7 | 6-Chloro-9-(3-deoxy-β-D-ribofuranosyl)purine | > 300 | > 300 | - |
| 8 | 9-(4-Hydroxybutyl)-6-chloropurine | > 300 | > 300 | - |
| 9 | 9-(4-Benzoyloxybutyl)-6-chloropurine | > 300 | > 300 | - |
| 10 | (±)-9-[cis-2,3-bis(hydroxymethyl)cyclobutyl]-6-chloropurine | > 300 | > 300 | - |
| 11 | (±)-9-[cis-2,3-bis(benzoyloxymethyl)cyclobutyl]-6-chloropurine | 14.5 | 168 | 11.6 |
| Mizoribine (B1677216) | (Reference Compound) | 100 | > 1000 | > 10 |
| Ribavirin | (Reference Compound) | 200 | > 1000 | > 5 |
Key Findings:
-
Compounds 1 and 11 demonstrated the most promising anti-SARS-CoV activity, with EC₅₀ values of 48.7 µM and 14.5 µM, respectively.[1]
-
The activity of compounds 1 and 11 was comparable to that of the reference antiviral agents, mizoribine and ribavirin.[1]
-
A chlorine atom at the 6-position of the purine (B94841) base was found to be crucial for anti-SARS-CoV activity, as evidenced by the lack of activity in compounds 3 and 4 .[1]
-
The introduction of an amino group at the 2-position of the 6-chloropurine ring (compound 5 ) was detrimental to antiviral activity.[1]
-
Compound 11 , with a benzoylated 5'-hydroxyl group, exhibited greater potency than its unprotected counterpart, suggesting a potential alternative mechanism of action that may not require intracellular phosphorylation.[1]
Experimental Protocols
Plaque Reduction Assay for Antiviral Activity
This assay quantifies the ability of a compound to inhibit the cytopathic effect of SARS-CoV, measured by the reduction in the number of viral plaques.
-
Cell Culture: Vero E6 cells were seeded in 6-well plates and cultured until a confluent monolayer was formed.
-
Virus Inoculation: The cell monolayers were infected with a predetermined titer of the SARS-CoV Frankfurt-1 strain.
-
Compound Treatment: Immediately after infection, the cells were treated with various concentrations of the test compounds.
-
Overlay and Incubation: The cell cultures were overlaid with a medium containing 1% methylcellulose (B11928114) and incubated for 4 days at 37°C in a 5% CO₂ atmosphere.
-
Plaque Visualization: After incubation, the cell monolayers were fixed with a formalin solution and stained with crystal violet to visualize the viral plaques.
-
Data Analysis: The number of plaques in the wells treated with the test compounds was counted and compared to the untreated control wells. The EC₅₀ value was calculated as the compound concentration required to reduce plaque formation by 50%.[1]
WST-1 Assay for Cytotoxicity
This colorimetric assay assesses the impact of the compounds on the metabolic activity of Vero E6 cells, providing a measure of cytotoxicity.
-
Cell Seeding: Vero E6 cells were seeded in 96-well plates.
-
Compound Incubation: The cells were incubated with various concentrations of the test compounds for 4 days at 37°C in a 5% CO₂ atmosphere.
-
WST-1 Reagent Addition: Following the incubation period, the WST-1 (Water Soluble Tetrazolium salt-1) reagent was added to each well.
-
Incubation and Measurement: The plates were incubated for an additional 1-4 hours. During this time, viable cells with active mitochondrial dehydrogenases cleave the WST-1 reagent to a soluble formazan (B1609692) dye.
-
Data Analysis: The absorbance of the formazan product was measured using a microplate reader at 450 nm. The CC₅₀ value was determined as the compound concentration that reduced cell viability by 50% compared to untreated control cells.[1]
Mandatory Visualization
References
Guarding the Code: A Comparative Guide to 7-Deazaguanine Modifications in Phage DNA Protection
In the perpetual arms race between bacteriophages and their bacterial hosts, phages have evolved a remarkable arsenal (B13267) of strategies to evade the host's restriction-modification (R-M) systems. These bacterial defense mechanisms act as a primitive immune system, recognizing and cleaving foreign DNA. A fascinating and highly effective phage countermeasure is the modification of its own DNA, rendering it unrecognizable to the host's restriction enzymes. Among the most sophisticated of these modifications is the replacement of guanine (B1146940) with 7-deazaguanine (B613801) derivatives.
This guide provides a comparative analysis of the 7-deazaguanine DNA modification system and other prominent phage anti-restriction strategies. We will delve into the experimental data supporting their efficacy, provide detailed methodologies for their analysis, and visualize the intricate molecular pathways involved. This information is crucial for researchers in microbiology, virology, and drug development who seek to understand and harness these natural defense mechanisms.
Performance Comparison of Phage Anti-Restriction Systems
The effectiveness of a phage anti-restriction strategy is typically quantified by measuring its Efficiency of Plating (EOP). EOP is the ratio of the number of plaques formed on a host with a specific restriction system to the number of plaques formed on a non-restricting host. An EOP of 1.0 indicates complete protection, while a low EOP signifies susceptibility to the restriction system.
The following table summarizes the available quantitative data on the performance of 7-deazaguanine modifications and other key anti-restriction mechanisms. It is important to note that direct comparative studies under identical conditions are scarce, and the data presented here is compiled from various sources.
| Anti-Restriction Mechanism | Phage Example | Modification/Protein | Host Restriction System | Efficiency of Plating (EOP) | Reference |
| 7-Deazaguanine Modification | Escherichia phage CAjan | 2'-deoxy-7-cyano-7-deazaguanine (dPreQ0) | Not specified, but protects against a wide variety of restriction enzymes.[1] | EOP is significantly increased compared to unmodified phage. Genetic studies show DpdA is essential for protection.[1] | Hutinet et al., 2019[1] |
| Glucosylation of Hydroxymethylcytosine | Escherichia phage T4 | Glucosyl-5-hydroxymethylcytosine (ghmC) | EcoKI, EcoRI, etc. | Wild-type T4 is resistant to almost all type I-III R-M systems.[2] | Barysheva et al., 2022[2] |
| Anti-Restriction Protein | Escherichia phage T7 | Ocr (Overcomes classical restriction) | EcoKI (Type I) | Wild-type T7: ~1.0; T7 mutant lacking Ocr: <10-4[3] | Atanasiu et al., 2002[4] |
| Modification Enhancement | Escherichia phage λ | Ral protein | EcoK (Type I) | Ral alleviates restriction and enhances modification. | Zabeau et al., 1980[5] |
Visualizing the Mechanisms
To better understand these complex biological processes, we have created diagrams using the DOT language to illustrate the key pathways and workflows.
Biosynthesis of 7-Deazaguanine DNA Modifications
This diagram outlines the enzymatic pathway for the synthesis of 7-deazaguanine precursors and their incorporation into phage DNA.
Experimental Workflow for Detecting DNA Modifications
This diagram illustrates a general workflow for the identification and quantification of modified nucleosides in phage DNA.
Comparison of Anti-Restriction Mechanisms
This diagram provides a conceptual comparison of the different strategies phages employ to overcome restriction systems.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to study phage DNA modifications.
Plaque Assay for Determining Efficiency of Plating (EOP)
This protocol is used to quantify the infectivity of a phage on different bacterial hosts and to determine the effectiveness of an anti-restriction mechanism.
Materials:
-
Phage lysate of known titer
-
Cultures of restricting and non-restricting bacterial host strains
-
Soft agar (B569324) (e.g., 0.7% agar)
-
Hard agar plates (e.g., 1.5% agar)
-
Sterile tubes, pipettes, and incubator
Procedure:
-
Prepare serial dilutions of the phage lysate in a suitable buffer (e.g., SM buffer).
-
Mix a small volume of each phage dilution with a larger volume of a log-phase culture of the host bacteria (both restricting and non-restricting strains in separate experiments).
-
Add the phage-bacteria mixture to molten soft agar, mix gently, and pour it as an overlay onto a hard agar plate.
-
Allow the soft agar to solidify and incubate the plates overnight at the optimal temperature for the host bacterium.
-
Count the number of plaques (zones of clearing) on each plate.
-
Calculate the phage titer (Plaque Forming Units per ml) for both the restricting and non-restricting hosts.
-
The EOP is calculated as: (Titer on restricting host) / (Titer on non-restricting host).
LC-MS/MS Analysis of Modified Nucleosides
This protocol allows for the identification and quantification of 7-deazaguanine and other modified nucleosides in phage DNA.[6][7][8]
Materials:
-
Purified phage DNA
-
Nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase
-
LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)
-
Appropriate columns and solvents for liquid chromatography
Procedure:
-
Digest the purified phage DNA to individual nucleosides using a cocktail of enzymes (Nuclease P1, phosphodiesterase, and alkaline phosphatase).
-
Separate the resulting nucleosides using reverse-phase liquid chromatography.
-
Introduce the separated nucleosides into the mass spectrometer.
-
Identify the modified nucleosides based on their specific mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS).
-
Quantify the modified nucleosides by comparing their peak areas to those of known standards.
Nanopore Sequencing for Detecting DNA Modifications
This cutting-edge technique allows for the direct detection of DNA modifications without the need for amplification, providing information on the location and context of the modifications.[9][10]
Materials:
-
High-molecular-weight phage DNA
-
Nanopore sequencing device (e.g., MinION) and flow cells
-
Library preparation kit for Nanopore sequencing
-
High-performance computing resources for data analysis
Procedure:
-
Prepare a sequencing library from the high-molecular-weight phage DNA according to the manufacturer's protocol. This typically involves ligation of sequencing adapters.
-
Load the library onto the Nanopore flow cell.
-
Initiate the sequencing run. As DNA passes through the nanopores, changes in the ionic current are recorded.
-
Basecall the raw signal data to determine the DNA sequence.
-
Use specialized software to analyze the raw signal data for deviations from the expected signal for canonical bases. These deviations can indicate the presence of modified bases.
-
Map the locations of the modifications onto the phage genome.
Conclusion
The modification of DNA with 7-deazaguanine derivatives represents a sophisticated and effective strategy employed by bacteriophages to counteract host restriction systems. While direct quantitative comparisons with other anti-restriction mechanisms are challenging due to a lack of standardized experimental data, the available evidence strongly suggests that 7-deazaguanine modifications provide broad protection against a wide range of restriction enzymes. Understanding the intricacies of this and other phage defense mechanisms not only deepens our knowledge of virology and microbial evolution but also opens avenues for the development of novel biotechnological tools and therapeutic strategies, such as the engineering of phage-resistant bacteria or the design of phages for therapeutic applications with enhanced host range and efficacy. The continued application of advanced analytical techniques like mass spectrometry and nanopore sequencing will be instrumental in further unraveling the complexities of these fascinating molecular arms races.
References
- 1. 7-Deazaguanine modifications protect phage DNA from host restriction systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. Exploring the DNA mimicry of the Ocr protein of phage T7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of the ocr gene 0.3 protein of bacteriophage T7 with EcoKI restriction/modification enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ral gene of phage lambda. I. Identification of a non-essential gene that modulates restriction and modification in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thestacks.org [thestacks.org]
- 9. Sequencing of phage genomes - HackMD [hackmd.io]
- 10. Phage Genomes - Nanopore Network eBook [nanopore4edu.org]
A Comparative Guide to Novel 7-Deazaguanine Derivatives in Genomic Islands
For Researchers, Scientists, and Drug Development Professionals
The discovery of novel 7-deazaguanine (B613801) derivatives within bacterial and phage genomic islands has unveiled a fascinating and previously unrecognized layer of epigenetic regulation and defense. These modified nucleosides play a critical role in protecting genetic material from degradation by host restriction enzymes, offering a natural mechanism of anti-restriction. This guide provides a comparative overview of these novel derivatives, their performance against alternatives, and detailed experimental protocols for their study.
Introduction to 7-Deazaguanine DNA Modifications
7-deazaguanine derivatives are analogs of the canonical DNA base guanine, where the nitrogen at position 7 is replaced by a carbon. This seemingly subtle change has profound biological implications. Initially identified in transfer RNA (tRNA), these modifications have more recently been discovered in the DNA of diverse bacteria and bacteriophages.[1][2] They are synthesized by a dedicated set of enzymes encoded within mobile genetic elements known as genomic islands. The primary function of these modifications is to serve as a defense mechanism, shielding the organism's own DNA from cleavage by a wide array of restriction enzymes.[1][2][3][4][5] This protective role is crucial for the survival of phages within their bacterial hosts and for bacteria to protect their own genomes.
This guide will focus on a comparison of the most well-characterized naturally occurring 7-deazaguanine DNA derivatives, including:
-
2'-deoxy-preQ₀ (dPreQ₀)
-
2'-deoxy-7-amido-7-deazaguanosine (dADG)
-
2'-deoxy-7-(methylamino)methyl-7-deazaguanine (mdPreQ₁)
-
2'-deoxy-7-(formylamino)methyl-7-deazaguanine (fdPreQ₁)
-
2'-deoxy-7-deazaguanine (dDG)
-
2'-deoxy-7-carboxy-7-deazaguanine (dCDG)
Performance Comparison: Protection Against Restriction Enzymes
The key performance metric for these natural 7-deazaguanine derivatives is their ability to inhibit the activity of restriction endonucleases. While comprehensive quantitative data directly comparing the protective efficiency of all known derivatives against a wide panel of restriction enzymes is still an active area of research, existing studies provide strong evidence of their protective effects. For example, the presence of dPreQ₀ in the genome of Pseudomonas phage iggy has been shown to provide protection against restriction endonucleases.[6]
As a surrogate for direct enzymatic cleavage data, transformation efficiency assays can provide a quantitative measure of protection. In these assays, a plasmid containing recognition sites for a specific restriction enzyme is modified in vitro with a 7-deazaguanine derivative and then transformed into a bacterial strain expressing that restriction enzyme. The survival of the plasmid, reflected in the number of transformants, is a direct measure of the modification's protective efficacy.
| 7-Deazaguanine Derivative | Target Organism/Vector | Restriction System | Transformation Efficiency (Compared to Unmodified) | Reference |
| dPreQ₀ | pUC19 Plasmid | EcoRI (in E. coli) | Significantly Higher | Hypothetical Data |
| dADG | pUC19 Plasmid | EcoRI (in E. coli) | Significantly Higher | Hypothetical Data |
| dPreQ₀ | Phage λ DNA | HindIII (in E. coli) | Significantly Higher | Hypothetical Data |
| dADG | Phage λ DNA | HindIII (in E. coli) | Significantly Higher | Hypothetical Data |
Note: The data in this table is illustrative and based on the established principle of restriction protection by 7-deazaguanine modifications. Specific quantitative values would need to be generated through direct comparative experiments.
Performance Comparison: Antiviral Activity of Synthetic Derivatives
Beyond their natural role in DNA protection, synthetic 7-deazaguanine nucleoside analogs have been extensively investigated for their potential as antiviral agents. These compounds often target viral polymerases, acting as chain terminators or inhibitors of viral replication.
| Compound | Virus | Assay | EC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference |
| 7-deaza-7-fluoro-2′-C-methyl-adenosine | Dengue Virus (DENV) | Cell-based | 0.5 - 2.5 | >100 | >40 - >200 | |
| 2′-C-methyl-cytidine | Dengue Virus (DENV) | Cell-based | 1.0 - 5.0 | >100 | >20 - >100 | |
| Ribavirin | Dengue Virus (DENV) | Cell-based | 5.0 - 20.0 | >100 | >5 - >20 | |
| 5-aza-7-deazaguanosine | Yellow Fever Virus (YFV) | Cell-based | Synergistic with interferon | Not reported | Not reported | |
| 4-aza-7,9-dideazaadenosine C-nucleoside (R=CN) | Hepatitis C Virus (HCV) | Replicon Assay | 0.085 | >3.4 | 40 |
Experimental Protocols
Detection and Quantification of 7-Deazaguanine Derivatives in DNA by LC-MS/MS
This protocol outlines the methodology for the sensitive detection and accurate quantification of 7-deazaguanine derivatives in genomic DNA.
a. DNA Isolation and Enzymatic Hydrolysis:
-
Isolate high-purity genomic DNA from the bacterial or phage sample of interest using a standard phenol-chloroform extraction method or a commercial DNA purification kit.
-
Quantify the DNA concentration using a spectrophotometer (e.g., NanoDrop).
-
To 10 µg of DNA, add a cocktail of DNase I, nuclease P1, and alkaline phosphatase to digest the DNA into individual deoxynucleosides.
-
Incubate the reaction mixture at 37°C for 12-16 hours.
-
Terminate the reaction by heat inactivation at 95°C for 5 minutes.
-
Centrifuge the sample to pellet any precipitates and transfer the supernatant containing the deoxynucleosides to a new tube.
b. LC-MS/MS Analysis:
-
Perform chromatographic separation of the deoxynucleosides using a reverse-phase C18 column on an HPLC system.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).
-
Couple the HPLC system to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Use multiple reaction monitoring (MRM) to detect and quantify the specific 7-deazaguanine derivatives. The MRM transitions are determined using synthetic standards for each derivative.
-
Generate standard curves for each derivative using known concentrations of synthetic standards to enable absolute quantification.
In Vitro Restriction Enzyme Digestion Assay
This protocol describes a method to assess the protective effect of 7-deazaguanine modifications against cleavage by restriction enzymes.
a. Preparation of Modified DNA:
-
Synthesize a DNA substrate (e.g., a plasmid or a PCR product) containing the recognition site(s) for the restriction enzyme of interest.
-
Incorporate the desired 7-deazaguanine derivative into the DNA substrate. This can be achieved by:
-
In vitro enzymatic modification using purified DpdA transglycosylase and the corresponding 7-deazaguanine precursor.
-
Chemical synthesis of oligonucleotides containing the modified base, followed by ligation into a larger DNA fragment.
-
-
Purify the modified DNA to remove any unincorporated precursors or enzymes.
b. Digestion Reaction:
-
Set up parallel digestion reactions for both the modified and an unmodified control DNA.
-
In a microcentrifuge tube, combine:
-
1 µg of DNA (modified or unmodified)
-
2 µL of 10x restriction enzyme buffer
-
1 µL of the restriction enzyme (10-20 units)
-
Nuclease-free water to a final volume of 20 µL
-
-
Incubate the reactions at the optimal temperature for the restriction enzyme (typically 37°C) for 1-2 hours.
-
Stop the reaction by adding EDTA to a final concentration of 10 mM or by heat inactivation according to the manufacturer's instructions.
c. Analysis of Digestion Products:
-
Analyze the digestion products by agarose (B213101) gel electrophoresis.
-
Stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide or SYBR Safe) and visualize the DNA fragments under UV light.
-
Compare the band patterns of the modified and unmodified DNA. A lack of cleavage or the presence of partially digested products in the modified DNA lane indicates protection from the restriction enzyme.
-
For quantitative analysis, the intensity of the DNA bands can be measured using gel documentation software.
Transformation Efficiency Assay for Plasmid Protection
This protocol provides a method to quantify the protective effect of DNA modifications in a cellular context.
a. Preparation of Plasmids:
-
Prepare both a modified plasmid (containing the 7-deazaguanine derivative) and an unmodified control plasmid.
-
Ensure both plasmids have the same antibiotic resistance marker.
b. Preparation of Competent Cells:
-
Prepare competent E. coli cells that express the restriction enzyme corresponding to the recognition sites on the plasmids. This can be a commercially available strain or a strain engineered to express the desired restriction enzyme.
c. Transformation:
-
Thaw the competent cells on ice.
-
Add a defined amount of plasmid DNA (e.g., 10 ng) to separate aliquots of competent cells for both the modified and unmodified plasmids.
-
Incubate the cell-DNA mixture on ice for 30 minutes.
-
Perform a heat shock at 42°C for 45-60 seconds, followed by a 2-minute incubation on ice.
-
Add 900 µL of SOC or LB medium and incubate at 37°C for 1 hour with shaking to allow for the expression of the antibiotic resistance gene.
d. Plating and Analysis:
-
Plate serial dilutions of the transformed cells onto agar (B569324) plates containing the appropriate antibiotic.
-
Incubate the plates overnight at 37°C.
-
Count the number of colonies (colony-forming units, CFUs) on each plate.
-
Calculate the transformation efficiency as CFUs per microgram of DNA.
-
Compare the transformation efficiency of the modified plasmid to the unmodified plasmid. A higher efficiency for the modified plasmid indicates successful protection from the host's restriction system.
Signaling Pathways and Experimental Workflows
Biosynthesis of dPreQ₀ and dADG in Bacteria
The biosynthesis of 2'-deoxy-preQ₀ (dPreQ₀) and its subsequent conversion to 2'-deoxy-7-amido-7-deazaguanosine (dADG) is a multi-step enzymatic pathway encoded by the dpd gene cluster found in bacterial genomic islands.
Caption: Biosynthesis of dPreQ₀ and dADG DNA modifications.
Experimental Workflow for Comparing Restriction Protection
This workflow outlines the key steps to quantitatively compare the protective effects of different 7-deazaguanine derivatives against restriction enzymes.
References
- 1. 7-Deazaguanine modifications protect phage DNA from host restriction systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Deazaguanine modifications protect phage DNA from host restriction systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. library.plu.edu [library.plu.edu]
- 4. researchgate.net [researchgate.net]
- 5. 7-Deazaguanine modifications protect phage DNA from host restriction systems [dspace.mit.edu]
- 6. A novel Queuovirinae lineage of Pseudomonas aeruginosa phages encode dPreQ0 DNA modifications with a single GA motif that provide restriction and CRISPR Cas9 protection in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascent of Giants: A Comparative Guide to the Evolution and Development of Nucleoside Analogue Antivirals
A comprehensive analysis of the performance, mechanisms, and methodologies behind cornerstone antiviral agents.
For decades, nucleoside analogues have formed the bedrock of antiviral therapy, tackling devastating viral diseases from HIV to Hepatitis C and Herpes. Their story is one of clever chemical mimicry, evolving from simple structural modifications to sophisticated prodrug strategies. This guide provides an in-depth comparison of key nucleoside analogue antivirals, offering researchers, scientists, and drug development professionals a detailed look at their efficacy, mechanisms of resistance, and the experimental protocols used to evaluate them.
A Journey Through Chemical Innovation: The Evolution of Nucleoside Analogues
The history of nucleoside analogues in antiviral therapy began in the 1960s with early modifications to the sugar moiety of nucleosides.[1][2] These initial forays, though often hampered by toxicity, laid the groundwork for a new era in drug design. The core principle was simple yet profound: create molecules that resemble natural nucleosides enough to be recognized by viral enzymes but are sufficiently altered to disrupt viral replication.[3]
A pivotal moment in this journey was the development of "chain terminators." By modifying the 3'-hydroxyl group of the sugar ring—a critical component for the elongation of the DNA or RNA chain—scientists created molecules that, once incorporated by viral polymerases, would halt the replication process.[4] This concept gave rise to some of the most successful antiviral drugs, including acyclovir (B1169) for herpes simplex virus (HSV) and zidovudine (B1683550) (AZT) for HIV.[3][5]
Later innovations focused on improving bioavailability and overcoming the rate-limiting first phosphorylation step. The "ProTide" approach, for example, delivers the monophosphorylated nucleoside analogue directly into the target cell, bypassing the need for initial phosphorylation by cellular or viral kinases.[6] This strategy has been instrumental in the development of highly effective agents like sofosbuvir (B1194449) for Hepatitis C virus (HCV).
Comparative Performance of Key Nucleoside Analogue Antivirals
The following tables summarize the in vitro efficacy, cytotoxicity, and resistance profiles of four landmark nucleoside analogue antivirals: Acyclovir, Zidovudine, Sofosbuvir, and Remdesivir.
Table 1: In Vitro Antiviral Activity and Cytotoxicity
| Drug | Virus Target | Cell Line | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Acyclovir | HSV-1 | A549 | 0.85[7] | 1555.6[7] | ~1830 |
| HSV-2 | A549 | 0.86[7] | 1555.6[7] | ~1809 | |
| Zidovudine (AZT) | HIV-1 | CEM-SS | 0.0038[8] | >1000 | >263,157 |
| HIV-1 (Resistant) | - | 0.003 to >2.0[9] | - | - | |
| Sofosbuvir | HCV (Genotype 1b Replicon) | Huh-7 | 0.094[10] | >27[11] | >287 |
| Remdesivir | SARS-CoV-2 | Vero E6 | 0.77[12] | >100[12] | >129 |
| SARS-CoV-2 | Calu-3 | 0.11 - 0.28[13] | >10[14] | >35-90 |
Table 2: Common Resistance Mutations and Fold-Change in Resistance
| Drug | Viral Enzyme Target | Common Resistance Mutations | Fold-Change in Resistance |
| Acyclovir | Thymidine Kinase (TK) | Frameshift mutations in G-runs, C-runs[15] | >10 to >100[16] |
| DNA Polymerase | D907V[17] | 4-fold[17] | |
| Zidovudine (AZT) | Reverse Transcriptase (RT) | M41L, D67N, K70R, T215Y/F, K219Q[6][18] | >100-fold (with multiple mutations)[19] |
| Sofosbuvir | NS5B RNA Polymerase | S282T[1][20] | 2.4 to 18-fold[21] |
| Remdesivir | RNA-dependent RNA Polymerase (RdRp) | S759A, V792I[5][22] | 2.7 to 10.4-fold[5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of antiviral compounds. Below are representative protocols for key assays.
Plaque Reduction Assay for Antiviral Activity
This assay is a gold standard for quantifying the ability of a compound to inhibit viral replication.[22]
-
Cell Seeding: Plate a monolayer of susceptible host cells in a multi-well plate and incubate until confluent.[22]
-
Virus Inoculation: Prepare serial dilutions of the virus stock. Infect the cell monolayers with a standardized amount of virus (e.g., 50-100 plaque-forming units per well).[22]
-
Compound Treatment: Simultaneously with or after viral adsorption, add serial dilutions of the test compound to the wells. Include a virus-only control and a cell-only control.[22]
-
Overlay: After a 1-2 hour incubation to allow for viral entry, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose). This restricts viral spread to adjacent cells, leading to the formation of localized plaques.[22]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).[22]
-
Staining and Counting: Fix the cells (e.g., with 10% formalin) and stain with a dye like crystal violet to visualize the plaques. Count the number of plaques in each well.[22]
-
Data Analysis: Calculate the concentration of the compound that reduces the number of plaques by 50% (EC50) compared to the virus-only control.[22]
Cytotoxicity Assays (MTT and MTS)
These colorimetric assays measure cell viability and are used to determine the cytotoxic concentration (CC50) of a compound.[3][19]
MTT Assay Protocol
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and expose them to serial dilutions of the test compound for a specified period (e.g., 48-72 hours).[4]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[4]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) to dissolve the formazan crystals.[23]
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[24]
-
Data Analysis: Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.
MTS Assay Protocol
-
Cell Seeding and Treatment: Prepare cells and test compounds in a 96-well plate as described for the MTT assay.[3][19]
-
MTS Reagent Addition: Add the MTS reagent (which contains an electron coupling agent like PES) directly to the culture wells.[3][19]
-
Incubation: Incubate for 1-4 hours at 37°C. The MTS is reduced to a soluble formazan product.[3][19]
-
Absorbance Reading: Measure the absorbance at 490 nm.[19][25]
-
Data Analysis: Calculate the CC50 as described for the MTT assay.
HIV-1 Reverse Transcriptase (RT) Activity Assay (ELISA-based)
This assay quantifies the activity of HIV-1 RT and is used to screen for inhibitors.[26]
-
Reagent Preparation: Prepare reaction buffers, lysis buffers, and serial dilutions of a recombinant HIV-1 RT standard.[26]
-
Sample Preparation: Lyse viral particles from cell culture supernatants to release the RT enzyme.[26]
-
Reverse Transcription Reaction: Incubate the sample or standard with a reaction mix containing a template-primer (e.g., poly(A)•oligo(dT)) and dNTPs, including digoxigenin (B1670575) (DIG)- and biotin-labeled dUTP.[27]
-
Capture: Transfer the reaction products to a streptavidin-coated microplate to capture the biotin-labeled DNA.[27]
-
Detection: Add an anti-DIG antibody conjugated to horseradish peroxidase (HRP) and incubate.[26]
-
Signal Generation: Add an HRP substrate (e.g., ABTS) to produce a colorimetric signal. Stop the reaction and measure the absorbance.[26]
-
Data Analysis: Generate a standard curve and determine the RT activity in the samples. For inhibitor screening, calculate the IC50 value of the test compound.[26]
Visualizing the Mechanisms: Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the intracellular activation of nucleoside analogues and a general experimental workflow for their evaluation.
Caption: Intracellular activation pathway of a nucleoside analogue antiviral.
Caption: General experimental workflow for the evaluation of antiviral compounds.
References
- 1. Intracellular metabolism and enzymatic phosphorylation of 9-(1,3-dihydroxy-2-propoxymethyl)guanine and acyclovir in herpes simplex virus-infected and uninfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Changing the face of hepatitis C management – the design and development of sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. Phosphorylation of acyclovir diphosphate by cellular enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Key Metabolic Enzymes Involved in Remdesivir Activation in Human Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hepatitis C Virus RNA-Dependent RNA Polymerase (NS5B Polymerase) | Springer Nature Experiments [experiments.springernature.com]
- 9. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 10. cohesionbio.com [cohesionbio.com]
- 11. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 12. ClinPGx [clinpgx.org]
- 13. PharmGKB summary: zidovudine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bitesizebio.com [bitesizebio.com]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Pharmacokinetic, Pharmacodynamic, and Drug-Interaction Profile of Remdesivir, a SARS-CoV-2 Replication Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
- 20. Key Metabolic Enzymes Involved in Remdesivir Activation in Human Lung Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. benchchem.com [benchchem.com]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 6-Chloro-7-deazaguanine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of 6-Chloro-7-deazaguanine, a halogenated organic compound.
Proper management of this compound waste is crucial for personnel safety, environmental protection, and regulatory compliance. As a chlorinated heterocyclic compound, it falls under the category of halogenated organic waste and requires specific disposal protocols.
Safety and Hazard Information
This compound is classified as a hazardous substance. Below is a summary of its known and related hazard information.
| Property | Value | Source |
| GHS Pictogram | GHS07 (Harmful) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H319: Causes serious eye irritation. | [1] |
| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501. | [1] |
| Related Compound Hazard | 6-Chloro-7-deazapurine is "Toxic if swallowed" (H301). | [2][3][4] |
| Physical Form | Solid | [1] |
| Melting Point | 215-220 °C | [1] |
| Boiling Point | 472.3 °C at 760 mmHg | [1] |
| Flash Point | 239.4 °C | [1] |
Step-by-Step Disposal Protocol
The recommended disposal method for halogenated organic compounds like this compound is high-temperature incineration by a licensed hazardous waste disposal company.[5][6] Adherence to institutional and regulatory guidelines is mandatory.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound waste.[7]
2. Waste Segregation:
-
It is critical to segregate halogenated organic waste from non-halogenated waste streams.[6][7][8][9] Mixing these wastes can increase disposal costs and complicate the disposal process.[10]
-
Do not mix this compound waste with other hazardous waste categories such as acids, bases, or oxidizers.[9]
3. Waste Collection and Containerization:
-
Collect waste this compound (solid) and any contaminated materials (e.g., gloves, weigh boats, paper towels) in a designated, compatible hazardous waste container.[6]
-
The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[6]
-
For solutions containing this compound, use a designated container for halogenated organic liquid waste.[8]
4. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[5][6] Do not use abbreviations.[11]
-
Include the concentration and identify all components of a mixture.
-
Affix the label to the container as soon as the first drop of waste is added.[6]
5. Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[6]
-
Ensure the storage area is cool, dry, and well-ventilated, away from sources of heat or ignition.
-
Use secondary containment, such as a chemically resistant tub, to contain any potential leaks.[6]
6. Disposal Request:
-
Once the waste container is full or you are ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[5][6][12]
-
Do not dispose of this compound down the drain or in the regular trash.[7][8]
7. Spill Cleanup:
-
In the event of a spill, evacuate the area and restrict access.[5]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite (B1170534) or sand.[5]
-
Carefully collect the absorbed material and place it in a labeled hazardous waste container.[5]
-
Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.[5]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
By following these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's specific EHS protocols and the Safety Data Sheet (SDS) for the chemicals you are handling.[6][11]
References
- 1. This compound | 84955-31-7 [sigmaaldrich.com]
- 2. fishersci.es [fishersci.es]
- 3. 6-Chloro-7-deazapurine 97 3680-69-1 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scienceready.com.au [scienceready.com.au]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 12. vumc.org [vumc.org]
Personal protective equipment for handling 6-Chloro-7-deazaguanine
Essential Safety and Handling Guide for 6-Chloro-7-deazaguanine
This guide provides critical safety and logistical information for the handling and disposal of this compound, a compound used by researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe execution of laboratory work.
Hazard Identification and Classification
This compound is classified with the following hazard statement:
-
H319: Causes serious eye irritation.
The signal word for this chemical is Warning .
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 84955-31-7 | [1] |
| Molecular Formula | C6H5ClN4 | [1] |
| Molecular Weight | 168.58 g/mol | [1][2] |
| Physical Form | Solid | |
| Melting Point | 215-220 °C | |
| Boiling Point | 472.3 °C at 760 mmHg | |
| Storage Temperature | -20°C, stored under nitrogen | [3] |
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of personal protective equipment is used. The following table outlines the recommended PPE.
| PPE Category | Recommendation | Rationale & Best Practices |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[4][5] | To protect against dust particles and splashes that can cause serious eye irritation. |
| Skin and Body Protection | A lab coat or chemical-resistant coveralls.[6] | To protect skin and clothing from contamination. |
| Hand Protection | Chemical-resistant gloves. Nitrile gloves offer splash protection but should be changed frequently. For prolonged contact, gloves made of more resistant materials like Viton™ are recommended.[7] | Standard laboratory gloves may not be sufficient for prolonged exposure to halogenated compounds. Always inspect gloves for tears or punctures before and during use.[7] |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with a particulate filter is recommended, especially when handling the powder outside of a containment system.[6] | To prevent inhalation of the solid powder, particularly when weighing and transferring. |
Operational Plan: Step-by-Step Handling Procedures
All work with this compound should be conducted in a designated area, such as a chemical fume hood with a face velocity of at least 100 feet per minute.[7]
Preparation
-
Designate a Work Area: Cordon off a specific area within a chemical fume hood for handling this compound.
-
Assemble Materials: Before starting, gather all necessary equipment, including the correct PPE, disposable weighing papers or boats, spatulas, and clearly labeled waste containers.[7]
-
Minimize Quantities: Use the smallest amount of the compound necessary for the experiment to minimize waste and potential exposure.[7]
Experimental Protocol
-
Weighing:
-
Solution Preparation:
-
Experimental Use:
-
Conduct all manipulations of the compound within the designated handling area.
-
Keep all containers with this compound sealed when not in use.[7]
-
Post-Handling
-
Decontamination:
-
PPE Removal:
-
Remove PPE in the correct order to avoid cross-contamination.
-
Dispose of single-use PPE in the designated hazardous waste container.
-
Emergency Procedures
| Incident | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing and wash the affected skin with soap and water. Seek medical attention if irritation develops. |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7] |
| Spill | 1. Evacuate and Secure: Alert others and restrict access to the spill area. 2. Don PPE: Wear appropriate PPE, including a respirator. 3. Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, sand). 4. Collect: Carefully sweep the absorbed material into a labeled, sealable hazardous waste container. 5. Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.[7] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.
-
Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, weighing paper, pipette tips) should be collected in a dedicated, clearly labeled hazardous waste container.[6]
-
Labeling: Clearly label all waste containers with the full chemical name ("this compound") and indicate that it is a halogenated organic compound.
-
Disposal Method: Halogenated organic wastes are typically disposed of through high-temperature incineration by a licensed hazardous waste disposal company.[7] Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[7]
Visual Workflow and Logic Diagrams
Caption: A logical workflow for the safe handling of this compound.
Caption: Emergency spill response protocol for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
